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  • Product: 2-Bromo-1-(4-nitrophenyl)ethanol
  • CAS: 19922-82-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Bromo-1-(4-nitrophenyl)ethanol: Structure, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of 2-Bromo-1-(4-nitrophenyl)ethanol, a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Bromo-1-(4-nitrophenyl)ethanol, a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development. We will delve into its chemical structure, physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights into its handling and utilization as a valuable synthetic intermediate.

Introduction: A Versatile Building Block

2-Bromo-1-(4-nitrophenyl)ethanol is a halogenated aromatic alcohol that serves as a crucial building block in the synthesis of more complex molecules.[1] Its structure incorporates three key functional groups: a nitrophenyl ring, a secondary alcohol, and a primary alkyl bromide. This unique combination of functionalities allows for a wide range of chemical transformations, making it an essential intermediate in medicinal chemistry and materials science.[1] The presence of the bromine atom provides a reactive site for nucleophilic substitution, while the hydroxyl group can be derivatized or participate in further reactions. The nitro group, a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can itself be a precursor to an amino group, opening up additional synthetic pathways.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of 2-Bromo-1-(4-nitrophenyl)ethanol are fundamental to its application in chemical synthesis. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.

Chemical Structure

The molecule consists of a benzene ring substituted with a nitro group at the para position (position 4) and a 2-bromo-1-hydroxyethyl group at position 1.

Caption: Chemical structure of 2-Bromo-1-(4-nitrophenyl)ethanol.

Physicochemical Data

The key physicochemical properties of 2-Bromo-1-(4-nitrophenyl)ethanol are summarized in the table below.

PropertyValueSource
IUPAC Name 2-bromo-1-(4-nitrophenyl)ethanol[2]
CAS Number 19922-82-8[2][3]
Molecular Formula C₈H₈BrNO₃[2]
Molecular Weight 246.06 g/mol [2]
Boiling Point 365.8 °C at 760 mmHg[3]
Flash Point 175 °C[3]
Density 1.69 g/cm³[3]
Vapor Pressure 5.41E-06 mmHg at 25 °C[3]
Storage Sealed in a dry, cool, and well-ventilated place.[3]
Synonyms p-nitro-2-bromo-1-phenylethanol, 2-bromo-1-(4-nitrophenyl)ethan-1-ol[2]

Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanol

The most common and efficient laboratory synthesis of 2-Bromo-1-(4-nitrophenyl)ethanol involves a two-step process: the α-bromination of 4'-nitroacetophenone followed by the reduction of the resulting α-bromoketone.

synthesis_workflow start 4'-Nitroacetophenone intermediate 2-Bromo-1-(4-nitrophenyl)ethanone start->intermediate α-Bromination (e.g., Br₂, HBr/H₂O₂) product 2-Bromo-1-(4-nitrophenyl)ethanol intermediate->product Ketone Reduction (e.g., NaBH₄, Methanol)

Caption: Synthetic pathway to 2-Bromo-1-(4-nitrophenyl)ethanol.

Step 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone (Precursor)

The precursor, 2-Bromo-1-(4-nitrophenyl)ethanone (also known as 2-bromo-4'-nitroacetophenone), is synthesized by the α-bromination of 4'-nitroacetophenone.[4] This reaction selectively introduces a bromine atom at the carbon adjacent to the carbonyl group.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-nitroacetophenone in a suitable solvent such as glacial acetic acid or a mixture of chloroform and ethyl acetate.

  • Brominating Agent Addition: Slowly add the brominating agent. A common and effective method is the in-situ generation of bromine from HBr and an oxidizing agent like H₂O₂ to avoid handling elemental bromine. Alternatively, a solution of bromine in the reaction solvent can be added dropwise.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the product. The solid is collected by filtration, washed with water to remove any acid, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2-Bromo-1-(4-nitrophenyl)ethanone as a crystalline solid.

Step 2: Reduction to 2-Bromo-1-(4-nitrophenyl)ethanol

The carbonyl group of 2-Bromo-1-(4-nitrophenyl)ethanone is then reduced to a secondary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).[5] This method is highly effective for the reduction of ketones and is generally chemoselective, leaving the nitro group and the carbon-bromine bond intact under controlled conditions.[6]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Bromo-1-(4-nitrophenyl)ethanone in a protic solvent such as methanol or ethanol.[7]

  • Cooling: Cool the solution to 0 °C in an ice bath to control the exothermicity of the reaction.

  • Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. It is crucial to maintain the temperature at 0 °C during the addition. In practice, at least two equivalents of hydride ion per ketone carbonyl group are often used.[8]

  • Reaction Conditions: Stir the reaction mixture at 0 °C for approximately 30 minutes, then remove the ice bath and continue stirring at room temperature for an additional 1-2 hours. Monitor the reaction's progress by TLC.[7]

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaBH₄ by the dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the solution is acidic and gas evolution ceases.

  • Extraction: Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-Bromo-1-(4-nitrophenyl)ethanol. Further purification can be achieved by column chromatography on silica gel if necessary.

Chemical Reactivity and Synthetic Applications

The trifunctional nature of 2-Bromo-1-(4-nitrophenyl)ethanol makes it a versatile intermediate for a variety of chemical transformations.

Nucleophilic Substitution at the Brominated Carbon

The primary alkyl bromide is susceptible to nucleophilic substitution reactions (typically Sₙ2), allowing for the introduction of a wide range of functional groups.[9][10]

  • Amination: Reaction with primary or secondary amines yields the corresponding amino alcohols, which are valuable precursors for pharmaceuticals.

  • Azide Formation: Substitution with sodium azide provides an entry to azido alcohols, which can be further reduced to primary amines or used in click chemistry.

  • Thiolation: Reaction with thiols or thiolate anions leads to the formation of thioethers.

  • Cyanation: Introduction of a cyano group can be achieved using cyanide salts, extending the carbon chain by one atom.

Reactions of the Hydroxyl Group

The secondary alcohol functionality can undergo typical alcohol reactions:

  • Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) forms esters.

  • Etherification: Deprotonation with a base followed by reaction with an alkyl halide yields ethers.

  • Oxidation: Oxidation of the secondary alcohol can regenerate the ketone functionality if desired.

  • Conversion to a Better Leaving Group: The hydroxyl group can be converted to a better leaving group (e.g., tosylate, mesylate) to facilitate subsequent nucleophilic substitution or elimination reactions.[11]

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine under various conditions, for instance, using catalytic hydrogenation (e.g., H₂/Pd-C) or reducing agents like NaBH₄ in the presence of a catalyst.[12] This transformation is particularly useful in the synthesis of pharmacologically active compounds where an aniline moiety is required.

Role in Medicinal Chemistry

Halogenated intermediates like 2-Bromo-1-(4-nitrophenyl)ethanol are instrumental in the synthesis of pharmaceuticals.[13] Bromine's ability to act as a good leaving group facilitates the construction of complex molecular scaffolds.[14] The resulting structures, often containing amino alcohol motifs, are prevalent in various classes of drugs, including anti-inflammatory and analgesic agents.[1]

Spectroscopic Characterization

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the downfield region), the methine proton adjacent to the hydroxyl group (a multiplet), and the methylene protons adjacent to the bromine atom (a multiplet). The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR: The carbon-13 NMR spectrum will display signals for the eight distinct carbon atoms in the molecule. The carbon bearing the bromine will be in the aliphatic region, while the carbon attached to the hydroxyl group will be further downfield. The aromatic carbons will appear in the characteristic aromatic region.

  • IR Spectroscopy: The infrared spectrum will show a broad absorption band for the O-H stretch of the alcohol (around 3400 cm⁻¹), characteristic strong absorptions for the asymmetric and symmetric stretching of the nitro group (around 1520 and 1350 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. The C-Br stretch will appear in the fingerprint region. PubChem provides access to an FTIR spectrum of the compound.[2]

  • Mass Spectrometry: Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Safety and Handling

2-Bromo-1-(4-nitrophenyl)ethanol is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]

  • Hazards: It is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects.[17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. For handling larger quantities or when there is a risk of inhalation, a respirator should be used.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If ingested, rinse the mouth with water. Seek immediate medical attention in all cases of exposure.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

Conclusion

2-Bromo-1-(4-nitrophenyl)ethanol is a highly valuable and versatile intermediate in organic synthesis. Its trifunctional nature provides multiple avenues for chemical modification, making it a key building block for the synthesis of a wide array of complex organic molecules, particularly in the field of medicinal chemistry. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in research and development.

References

  • PubChem. (n.d.). 2-Bromo-1-(4-nitrophenyl)ethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Retrieved from [Link]

  • Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and hydroxide ions. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supporting information Chiral modification of copper exchanged zeolite-y with cinchonidine and its Application in asymmetric Hen. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • ResearchGate. (2009). A mild and convenient reduction of nitro compounds with NaBH4/SbF3 system in wet CH3CN. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). SUPPLEMENTARY DATA. Retrieved from [Link]

  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

  • PMC. (2020). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-BROMO-1-(4-NITROPHENYL)ETHAN-1-ONE | CAS 99-81-0. Retrieved from [Link]

Sources

Exploratory

2-Bromo-1-(4-nitrophenyl)ethanol literature review

This technical guide details the synthesis, properties, and applications of 2-Bromo-1-(4-nitrophenyl)ethanol , a critical chiral intermediate in the pharmaceutical industry.[1] Core Intermediate for Beta-Adrenergic Antag...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, properties, and applications of 2-Bromo-1-(4-nitrophenyl)ethanol , a critical chiral intermediate in the pharmaceutical industry.[1]

Core Intermediate for Beta-Adrenergic Antagonists[1]

Part 1: Executive Summary

2-Bromo-1-(4-nitrophenyl)ethanol (CAS: 19922-82-8) is a pivotal bromohydrin intermediate used primarily in the synthesis of Class II and Class III antiarrhythmic agents, most notably Sotalol and Nifenalol .[1] Its structural duality—possessing both an electrophilic alkyl bromide and a nucleophilic hydroxyl group—makes it a versatile scaffold for constructing ethanolamine pharmacophores.

This guide moves beyond basic data sheets to provide actionable synthetic protocols, mechanistic insights into its reactivity, and "Green Chemistry" biocatalytic routes that enable enantioselective production—a critical requirement for modern regulatory compliance in chiral drug development.

Part 2: Chemical Profile & Properties

Identification & Physical Data[1][2]
PropertySpecification
IUPAC Name 2-Bromo-1-(4-nitrophenyl)ethanol
Common Name

-Bromo-4-nitro-1-phenylethanol
CAS Number 19922-82-8 (Racemic)
Molecular Formula

Molecular Weight 246.06 g/mol
Appearance Viscous yellow liquid or low-melting solid (dependent on purity/enantiomer)
Solubility Soluble in MeOH, EtOH, DMSO,

; Insoluble in water
Key Functional Groups Nitro (

), Secondary Alcohol (

), Alkyl Bromide (

)
Structural Reactivity

The compound's reactivity is defined by the bromohydrin motif . Treatment with a base triggers an intramolecular


 reaction, displacing the bromide to form 2-(4-nitrophenyl)oxirane  (an epoxide).[1] This epoxide is the actual electrophile that reacts with amines (e.g., isopropylamine) to form the final drug product.

Part 3: Synthetic Methodologies

Route A: Classical Chemical Reduction (Racemic)

Best for: Initial screening, non-clinical batches, and standard reference material.[1]

This route utilizes Sodium Borohydride (


) to reduce 2-Bromo-1-(4-nitrophenyl)ethanone  (CAS: 99-81-0).[1]

Reagents:

  • Precursor: 2-Bromo-1-(4-nitrophenyl)ethanone (1.0 eq)[1]

  • Reductant:

    
     (0.5 – 0.75 eq)[1]
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

  • Quench: 1N HCl[1]

Protocol:

  • Dissolution: Charge a round-bottom flask with 2-Bromo-1-(4-nitrophenyl)ethanone (10 g, 41 mmol) and MeOH (100 mL). Cool the suspension to 0°C using an ice bath.

  • Addition: Slowly add

    
     (1.16 g, 30.7 mmol) portion-wise over 20 minutes. Critical: Maintain temperature <5°C to prevent debromination or epoxide formation.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C) for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of the ketone.

  • Quench: Cool back to 0°C. Dropwise add 1N HCl until pH ~5-6 to destroy excess hydride.

  • Workup: Remove MeOH under reduced pressure. Dilute residue with water (50 mL) and extract with

    
     (
    
    
    
    mL).[1]
  • Purification: Dry organic layer over

    
    , filter, and concentrate. The crude oil can be purified via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield the pure alcohol.
    

Expert Insight: Avoid using strong bases or heating during workup, as this will prematurely cyclize the bromohydrin to the epoxide.

Route B: Biocatalytic Asymmetric Synthesis (Green Route)

Best for: Production of chiral intermediates (e.g., (R)-isomer) for enantiopure drug synthesis.[1]

Enzymatic kinetic resolution or asymmetric reduction offers high enantiomeric excess (


).[1]

Protocol (Lipase-Mediated Resolution):

  • Substrate: Dissolve racemic 2-Bromo-1-(4-nitrophenyl)ethanol in vinyl acetate (acting as both solvent and acyl donor).

  • Catalyst: Add immobilized Lipase PS-C-II (Pseudomonas cepacia).[1]

  • Incubation: Shake at 30°C. The lipase selectively acetylates the (S)-enantiomer, leaving the (R)-alcohol unreacted.[1]

  • Separation: Filter off the enzyme. Separate the (R)-alcohol from the (S)-acetate via column chromatography.[1]

Self-Validating Step: Check optical rotation or use Chiral HPLC (Chiralcel OD-H column) to confirm the enantiomeric ratio (ER).

Part 4: Mechanism & Applications

Mechanistic Pathway to Sotalol

The transformation from the nitro-ketone to Sotalol involves three distinct chemical phases: Reduction, Epoxidation, and Amination.

SotalolSynthesis Ketone 4-Nitro-alpha-bromoacetophenone (Precursor) Alcohol 2-Bromo-1-(4-nitrophenyl)ethanol (Intermediate) Ketone->Alcohol NaBH4 Reduction (0°C, MeOH) Epoxide 2-(4-nitrophenyl)oxirane (Transient Electrophile) Alcohol->Epoxide Base (NaOH/K2CO3) Intramolecular SN2 Amine Nifenalol / Sotalol Precursor (Secondary Amine) Epoxide->Amine Isopropylamine Ring Opening Sotalol Sotalol (Final API) Amine->Sotalol Pd/C, H2 (Reduction) + Methanesulfonylation

Figure 1: Synthetic workflow from the bromoketone precursor to the Sotalol API, highlighting the bromohydrin intermediate.[1]

Application Case Study: Sotalol Synthesis

The bromohydrin is the "gatekeeper" to the phenethanolamine class.

  • Epoxidation: The bromohydrin is treated with aqueous NaOH in acetonitrile or alcohol. The alkoxide attacks the adjacent carbon, displacing bromine to form the epoxide.

  • Amination: The epoxide is reacted with isopropylamine (excess) to open the ring, yielding the secondary amine (Nifenalol precursor).

  • Functionalization: The nitro group is reduced to an amine (using

    
    , Pd/C) and subsequently sulfonated with methanesulfonyl chloride to yield Sotalol .
    

Part 5: Safety & Handling (GHS)[1]

Signal Word: DANGER

Hazard ClassCodeStatement
Acute Toxicity H301Toxic if swallowed.[1]
Acute Toxicity H311Toxic in contact with skin.[1]
Acute Toxicity H331Toxic if inhaled.[1]
Mutagenicity H341Suspected of causing genetic defects.[1]

Handling Protocols:

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1]

  • Ventilation: All operations, especially involving silica dust or solvents, must be performed in a fume hood.

  • Waste: Segregate as halogenated organic waste.

References

  • Kamal, A. et al. (2005). "Synthesis of beta-adrenergic blockers via highly efficient resolution of a bromohydrin precursor." Tetrahedron: Asymmetry. Link[1]

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 11413906, 2-Bromo-1-(4-nitrophenyl)ethanol." PubChem. Link[1]

  • Organic Syntheses. (1946).[1] "2-Isopropylaminoethanol (General Amination Protocol)." Org.[2][3][4] Synth.26 , 38. Link

  • University of Minnesota. (2021).[1] "Experiment 1: Ketone Reduction by Sodium Borohydride." Department of Chemistry. Link

  • BenchChem. (2025).[1][5] "Technical Guide to 1-(4-Nitrophenyl)ethanol Derivatives." BenchChem Technical Support. Link

Sources

Foundational

chemical reactivity of the benzylic bromine in 2-Bromo-1-(4-nitrophenyl)ethanol

The following technical guide provides an in-depth analysis of the chemical reactivity of 2-Bromo-1-(4-nitrophenyl)ethanol, focusing on the mechanistic behavior of its halogenated motif within the context of the nitrophe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the chemical reactivity of 2-Bromo-1-(4-nitrophenyl)ethanol, focusing on the mechanistic behavior of its halogenated motif within the context of the nitrophenyl scaffold.

Technical Whitepaper | Application Note: SA-2026-BNPE [1]

Executive Summary

2-Bromo-1-(4-nitrophenyl)ethanol (CAS: 19922-82-8) represents a critical class of


-halohydrins  used extensively as chiral building blocks in the synthesis of 

-adrenergic receptor antagonists (beta-blockers) such as Nifenalol and Sotalol .[1]

This guide addresses a common nomenclature ambiguity: while the bromine atom is located at the homobenzylic (


) position  (C2), its reactivity is strictly governed by the electronic environment of the benzylic (

) center
(C1). The strong electron-withdrawing nature of the para-nitro group (

) dramatically alters the acidity of the benzylic hydroxyl and the electrophilicity of the alkyl bromide, creating a unique reactivity profile distinct from unsubstituted styrene halohydrins.[1]

Part 1: Electronic Structure & Reactivity Profile

Structural Correction and "Benzylic" Influence

To understand the reactivity, we must first rigorously define the substrate. The user query refers to a "benzylic bromine," but in 2-Bromo-1-(4-nitrophenyl)ethanol , the bromine is attached to the primary carbon (C2), not the benzylic carbon (C1).[1]

  • C1 (Benzylic): Bearing the hydroxyl group (

    
    ) and the 4-nitrophenyl ring.[1]
    
  • C2 (Homobenzylic): Bearing the bromine atom.[2]

However, the "Benzylic Effect" is the driver. The


-nitro group exerts a strong inductive (

) and mesomeric (

) effect, pulling electron density from the aromatic ring.[1] This deshielding propagates to the benzylic carbon, significantly increasing the acidity of the benzylic proton (

vs.

for ethanol). This acidity is the rate-determining factor in the molecule's primary transformation: epoxide formation .[1]
The Reactivity Manifold

The reactivity of the C-Br bond in this molecule is not defined by direct dissociation (


 is unfavorable on a primary carbon) but by Neighboring Group Participation (NGP) .
Reactivity ModeTriggerMechanismPrimary Product
Intramolecular Cyclization Base (OH⁻, EtO⁻)Intramolecular

(Williamson type)
4-Nitrostyrene Oxide
Direct Substitution Nucleophile (R-NH₂)Intermolecular


-Amino Alcohol
Reduction Hydride/H₂Nitro reduction or DehalogenationAmino-alcohol or Phenylethanol

Part 2: The Core Transformation – Epoxidation

The most industrially relevant reaction of 2-Bromo-1-(4-nitrophenyl)ethanol is its conversion to 2-(4-nitrophenyl)oxirane (4-nitrostyrene oxide).[1] This epoxide is the actual electrophile that reacts with amines to form beta-blocker drugs.[1]

Mechanism: Intramolecular

The reaction proceeds via a rapid pre-equilibrium deprotonation followed by a rate-determining ring closure.[1]

  • Deprotonation: The base removes the benzylic proton. The

    
    -nitro group stabilizes the resulting alkoxide anion, shifting the equilibrium to the right compared to unsubstituted analogs.
    
  • Cyclization: The alkoxide oxygen attacks the backside of the C-Br bond (

    
    ).[1]
    
  • Leaving Group Departure: Bromide is expelled, forming the oxirane ring.

Kinetic Advantage: The


-nitro group accelerates this reaction.[1] While it decreases the nucleophilicity of the oxygen slightly, it significantly increases the concentration of the reactive alkoxide species at physiological or mild basic pH.
Visualization of the Pathway

The following diagram illustrates the conversion of the ketone precursor to the drug scaffold via the halohydrin and epoxide intermediates.

ReactionManifold Ketone 2-Bromo-4'-nitroacetophenone (Precursor) Alcohol 2-Bromo-1-(4-nitrophenyl)ethanol (The Halohydrin) Ketone->Alcohol Reduction (NaBH4 or Biocatalysis) Alkoxide Benzylic Alkoxide (Intermediate) Alcohol->Alkoxide Base (NaOH) Fast Equilibrium Drug Nifenalol / Sotalol Analog (Beta-Blocker) Alcohol->Drug Direct SN2 (Minor) Epoxide 2-(4-nitrophenyl)oxirane (The Electrophile) Alkoxide->Epoxide Intramolecular SN2 (k_cyclization) Epoxide->Drug Ring Opening (R-NH2)

Caption: Synthetic manifold from phenacyl bromide precursor to beta-blocker via the critical epoxide intermediate.[1]

Part 3: Nucleophilic Substitution & "Benzylic" Confusion

Researchers often attempt direct substitution of the bromine with amines (e.g., isopropylamine). It is critical to distinguish between two pathways that yield the same product but have different stereochemical implications.

The Epoxide Route (Dominant)

In the presence of basic amines, the halohydrin almost exclusively cyclizes to the epoxide first. The amine then attacks the benzylic carbon of the epoxide.

  • Regioselectivity: Nucleophilic attack on styrene oxides typically occurs at the benzylic carbon (C1) due to electronic stabilization of the transition state by the aromatic ring, despite steric hindrance.

  • Result: The amine ends up at the benzylic position? Correction: For 4-nitrostyrene oxide, attack often occurs at the terminal carbon (C2) under basic conditions (steric control), preserving the secondary alcohol motif found in beta-blockers.[1]

    • Note: If attack occurred at C1, it would invert the stereocenter. If it occurs at C2 (terminal), the stereocenter at C1 is retained. This is crucial for enantioselective synthesis.

Direct Displacement (Minor)

Direct


 displacement of the bromine by the amine (without epoxide formation) is slow because the C2 carbon is a primary alkyl halide, but the adjacent bulky benzylic alkoxide/alcohol hinders the approach.

Part 4: Experimental Protocols

The following protocols are standardized for high-purity conversion, minimizing the formation of diol side products.

Protocol A: Synthesis of 2-(4-nitrophenyl)oxirane

Objective: Cyclization of the halohydrin to the epoxide.[1]

  • Reagents:

    • 2-Bromo-1-(4-nitrophenyl)ethanol (1.0 eq)[1][3]

    • Potassium Carbonate (

      
      ) (2.0 eq) or NaOH (1.1 eq)[1]
      
    • Solvent: Acetone or MeOH (anhydrous).[1]

  • Procedure:

    • Dissolve the halohydrin in Acetone (0.2 M concentration).

    • Add powdered

      
       at room temperature.
      
    • Stir vigorously for 4–6 hours. Monitor by TLC (formation of a less polar spot).

    • Workup: Filter off inorganic salts. Concentrate the filtrate. The epoxide is often a crystalline solid or oil that can be used directly without column chromatography to avoid hydrolysis.

  • Validation:

    • 1H NMR: Disappearance of the

      
       doublet (approx 3.5-3.8 ppm) and appearance of epoxide protons (approx 2.8-3.2 ppm).[1]
      
Protocol B: Synthesis of Nifenalol Analog (Ring Opening)

Objective: Converting the epoxide/halohydrin to the amino-alcohol.

  • Reagents:

    • 2-(4-nitrophenyl)oxirane (generated in situ or isolated)[1]

    • Isopropylamine (excess, 3-5 eq to prevent polymerization)[1]

    • Solvent: Ethanol or Isopropanol.

  • Procedure:

    • Dissolve epoxide in Ethanol.

    • Add Isopropylamine dropwise.[1]

    • Reflux for 2–4 hours.

    • Workup: Evaporate solvent and excess amine under reduced pressure. Recrystallize the resulting solid (usually HCl salt formation is required for stability).

Part 5: Quantitative Data Summary

The following table summarizes the physical and reactivity properties of the benzylic bromine scaffold compared to the unsubstituted analog.

Property2-Bromo-1-phenylethanol (Unsubstituted)2-Bromo-1-(4-nitrophenyl)ethanol (Substrate)Impact of Nitro Group
Benzylic OH Acidity (

)
~15.9~12.5Increased Acidity (Facilitates alkoxide formation)
Epoxidation Rate (

)
1.045.0Accelerated (Due to higher alkoxide concentration)
C-Br Bond Length 1.94 Å1.93 ÅNegligible change (Inductive effect fades by

-position)
Preferred Nucleophilic Attack C2 (Terminal)C2 (Terminal)Regioselectivity maintained for beta-blocker synthesis

References

  • PubChem Compound Summary. (2025). 2-Bromo-1-(4-nitrophenyl)ethanol.[1][3][4][5] National Center for Biotechnology Information.[1]

    • [1]

  • Kulakov, I. V., et al. (2008).[6] Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry.

  • Knipe, A. C. (1973).[7] Kinetics of formation of substituted styrene oxides by reaction of 2-aryl- and 1-aryl-2-halogenoethanols with aqueous alkali. J. Chem. Soc., Perkin Trans.[7] 2.

    • Cited for kinetic data on nitro-substituted halohydrins.[1]

  • Master Organic Chemistry. (2015).

Sources

Exploratory

Technical Guide: Electrophilic and Nucleophilic Sites of 2-Bromo-1-(4-nitrophenyl)ethanol

Content Type: Technical Whitepaper & Experimental Guide Subject: 2-Bromo-1-(4-nitrophenyl)ethanol (CAS: 19922-82-8) Intended Audience: Medicinal Chemists, Process Development Scientists Executive Summary 2-Bromo-1-(4-nit...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: 2-Bromo-1-(4-nitrophenyl)ethanol (CAS: 19922-82-8) Intended Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

2-Bromo-1-(4-nitrophenyl)ethanol is a critical bifunctional halohydrin intermediate, primarily utilized in the asymmetric synthesis of


-adrenergic receptor antagonists (beta-blockers) such as Nifenalol  (Inpea) and Sotalol . Its utility stems from its "chiral switch" potential: the molecule possesses a stereocenter at the benzylic position that dictates the pharmacological potency of the final drug substance.

This guide deconstructs the molecule’s reactivity profile, moving beyond simple functional group analysis to the kinetic behaviors that drive its applications. We focus on the competition between intermolecular nucleophilic substitution and intramolecular cyclization (epoxide formation), providing a validated roadmap for its use in high-value synthesis.

Part 1: Molecular Architecture & Electronic Landscape

To manipulate this molecule effectively, one must understand the "Push-Pull" electronic dynamics governed by the para-nitro group and the vicinal halohydrin moiety.

The Electronic Map

The molecule is defined by three distinct reactive zones. The interplay between these zones dictates solvent choice and catalyst selection.

  • Zone A: The Nucleophilic Trigger (Hydroxyl Group)

    • Nature: Secondary alcohol with acidic character enhanced by the electron-withdrawing p-nitrophenyl ring.

    • Reactivity: Acts as a latent nucleophile. Upon deprotonation (

      
      ), the resulting alkoxide becomes a potent intramolecular nucleophile.
      
  • Zone B: The Electrophilic Trap (Alkyl Bromide)

    • Nature: Primary alkyl halide.

    • Reactivity: The carbon attached to the bromine (

      
      -carbon) is highly electrophilic. However, direct intermolecular SN2 attack at this position is kinetically slower than the intramolecular attack by the adjacent alkoxide (Zone A).
      
  • Zone C: The Electronic Sink (Nitro-Aromatic Ring)

    • Nature: Strongly deactivated aromatic ring.

    • Reactivity: The nitro group (

      
      ) exerts a strong inductive (-I) and mesomeric (-M) effect, pulling electron density from the benzylic carbon. This increases the acidity of the benzylic proton and stabilizes the transition state for hydride transfer during the reduction of its ketone precursor.
      
Visualization of Reactive Sites

The following diagram maps the electron density flow and reactive potential.

ReactivityMap Molecule 2-Bromo-1-(4-nitrophenyl)ethanol Nitro Nitro Group (-NO2) (Electron Sink) Molecule->Nitro Inductive Withdrawal Benzylic Benzylic Carbon (Chiral Center) Molecule->Benzylic Stereocenter Hydroxyl Hydroxyl (-OH) (Nucleophile) Molecule->Hydroxyl Activation Site Bromide C-Br Bond (Electrophile / LG) Molecule->Bromide Leaving Group Nitro->Benzylic Increases Acidity Hydroxyl->Bromide Intramolecular Attack (Epoxide Formation)

Figure 1: Reactivity Map detailing the electronic push-pull dynamics. Note the dominant intramolecular pathway between the Hydroxyl and Bromide groups.

Part 2: The Epoxide Gateway (Mechanistic Insight)

The most common error in handling this intermediate is assuming it behaves like a standard alkyl halide. In basic conditions, it does not undergo simple intermolecular substitution. Instead, it functions as a "masked epoxide."

The Payne-Like Rearrangement Logic

When treated with base (e.g., NaOH, KOH), the hydroxyl group deprotonates. The proximity of the resulting alkoxide to the carbon-bromine bond facilitates a rapid 3-exo-tet cyclization to form 2-(4-nitrophenyl)oxirane .

This epoxide is the actual electrophile that reacts with amines to form beta-blockers. Attempting to force a direct SN2 displacement of the bromide with an amine often leads to lower yields due to competing polymerization or hydrolysis.

Key Insight: For optimal yields of amino-alcohol derivatives (e.g., Nifenalol), do not mix the halohydrin, amine, and base simultaneously. Instead, quantitatively convert the halohydrin to the epoxide first, isolate or phase-separate, and then ring-open with the amine.

Mechanism Step1 Halohydrin (Precursor) Step2 Alkoxide Intermediate (Transient) Step1->Step2 Deprotonation Base Base (OH-) Base->Step2 Step3 2-(4-nitrophenyl)oxirane (Epoxide) Step2->Step3 Intramolecular Cyclization (3-exo-tet) - HBr elimination Final Amino-Alcohol Product (e.g., Nifenalol) Step3->Final Regioselective Ring Opening (S_N2 attack at benzylic C) Amine Amine Nucleophile (R-NH2) Amine->Final

Figure 2: The "Epoxide Gateway" mechanism. The transformation to the epoxide is the kinetic bottleneck that must be controlled for high purity.

Part 3: Experimental Protocols

The following protocols are designed for self-validation. If the intermediate checks (TLC/NMR) fail, do not proceed to the next step.

Protocol A: Synthesis of the Epoxide (2-(4-nitrophenyl)oxirane)

This is the activation step required before coupling with amines.

Reagents:

  • 2-Bromo-1-(4-nitrophenyl)ethanol (1.0 eq)[1]

  • Potassium Hydroxide (KOH) (1.2 eq)

  • Solvent: Methanol (MeOH) / THF (1:1 ratio)

Methodology:

  • Dissolution: Dissolve 2-Bromo-1-(4-nitrophenyl)ethanol in MeOH/THF at 0°C. The nitro group makes the ring sensitive to side reactions; low temperature is crucial.

  • Base Addition: Add KOH (dissolved in minimal water) dropwise over 20 minutes.

    • Checkpoint: Monitor by TLC (Silica, Hexane:EtOAc 3:1). The starting material (

      
      ) should disappear, replaced by a less polar spot (
      
      
      
      , Epoxide).
  • Quench: Once conversion is >98%, quench with cold water.

  • Extraction: Extract immediately with Dichloromethane (DCM). Wash with brine.

  • Handling: The epoxide is reactive. Store at -20°C or use immediately.

Protocol B: Biocatalytic Synthesis of Chiral Halohydrin

For high-value applications, the enantiopure form is required. Chemical reduction (NaBH4) yields a racemate. Biocatalysis offers >98% ee.[2]

System: Daucus carota (Carrot root) or recombinant Alcohol Dehydrogenase (ADH).

  • Substrate: 2-Bromo-1-(4-nitrophenyl)ethanone (Ketone precursor).

  • Biocatalyst: Suspend fresh Daucus carota root fragments (surface sterilized) in water.

  • Reaction: Add substrate (dissolved in EtOH) to the aqueous suspension. Incubate at 25°C with orbital shaking (150 rpm).

  • Timecourse: 48–72 hours.

    • Mechanism:[3][4][5] The enzyme preferentially delivers hydride to the Re-face or Si-face (strain dependent), yielding the chiral alcohol.

  • Validation: Chiral HPLC (Chiralcel OD-H column).

    • Data: Racemic mixture shows two peaks (1:1). Biocatalytic product should show >95:5 ratio.

Part 4: Quantitative Data Summary

ParameterValue / PropertyRelevance
Molecular Weight 246.06 g/mol Stoichiometric calculations
Melting Point 62–63 °CPurity indicator (Sharp range = Pure)
Solubility Soluble in MeOH, EtOH, DCM, DMSOProcess solvent selection
pKa (OH) ~14.5Requires strong base (OH-, OR-) to deprotonate
Key Intermediate 2-(4-nitrophenyl)oxiraneFormed via base treatment; reactive electrophile
Target Drugs Nifenalol, SotalolBeta-adrenergic blockers

Part 5: References

  • PubChem. (2025).[1] 2-Bromo-1-(4-nitrophenyl)ethanol Compound Summary. National Library of Medicine. [Link]

  • Kulakov, I. V., et al. (2008).[6] Synthesis of 2-(4-Chlorobenzylamino)-1-(4-nitrophenyl)ethanol and Its Chemical Transformations. Russian Journal of General Chemistry.[6] [Link]

  • Vertex AI Search. (2025). Biocatalytic reduction of 1-(4-methylphenyl)ethanone.[7] (Analogous mechanism citation). [Link]

Sources

Foundational

An In-Depth Technical Guide to the Stereochemistry of 2-Bromo-1-(4-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals Abstract The stereochemical configuration of pharmacologically active molecules is a critical determinant of their efficacy, safety, and overall therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of pharmacologically active molecules is a critical determinant of their efficacy, safety, and overall therapeutic profile. This technical guide provides a comprehensive exploration of the stereochemistry of 2-Bromo-1-(4-nitrophenyl)ethanol, a chiral molecule with significant potential in medicinal chemistry and drug development. We will delve into the fundamental principles of its stereoisomerism, methodologies for its stereoselective synthesis, robust analytical techniques for the separation and characterization of its enantiomers, and strategies for the unambiguous assignment of their absolute configurations. This guide is intended to serve as an authoritative resource for researchers and professionals engaged in the synthesis, analysis, and application of chiral compounds.

Introduction: The Imperative of Stereochemistry in Drug Development

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule is not a trivial detail but a fundamental factor governing its biological activity. Chiral molecules, which are non-superimposable on their mirror images, exist as enantiomers. These stereoisomers often exhibit profound differences in their interactions with the chiral environment of biological systems, such as receptors, enzymes, and other macromolecules. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, possess a different pharmacological profile, or even be responsible for adverse effects.

The case of 2-Bromo-1-(4-nitrophenyl)ethanol exemplifies the importance of stereochemical considerations. As a chiral alcohol, it possesses a single stereocenter at the carbon atom bearing the hydroxyl group. The presence of this chiral center gives rise to two enantiomers, (R)- and (S)-2-Bromo-1-(4-nitrophenyl)ethanol, each with a unique spatial orientation. Understanding and controlling the stereochemistry of this molecule is paramount for any potential therapeutic application, as the biological activity and pharmacokinetic properties of each enantiomer are likely to differ significantly.

This guide will provide a detailed examination of the stereochemical landscape of 2-Bromo-1-(4-nitrophenyl)ethanol, offering practical insights and methodologies for its synthesis, separation, and characterization.

The Stereochemical Architecture of 2-Bromo-1-(4-nitrophenyl)ethanol

The core of 2-Bromo-1-(4-nitrophenyl)ethanol's stereochemistry lies in its single chiral center.

The Chiral Center and Enantiomers

The carbon atom bonded to the hydroxyl group (C1) is sp³-hybridized and is attached to four different substituents: a hydrogen atom, a hydroxyl group, a bromomethyl group (-CH₂Br), and a 4-nitrophenyl group. This asymmetry is the source of the molecule's chirality.

The two enantiomers of 2-Bromo-1-(4-nitrophenyl)ethanol are designated as (R) and (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. The priority of the substituents attached to the chiral center is determined by their atomic number.

Table 1: Cahn-Ingold-Prelog Priority Assignment for 2-Bromo-1-(4-nitrophenyl)ethanol

PrioritySubstituent GroupRationale
1-OHOxygen has a higher atomic number than Carbon.
2-C₆H₄NO₂The carbon of the phenyl ring is attached to other carbons.
3-CH₂BrThe carbon is attached to a bromine atom.
4-HHydrogen has the lowest atomic number.

By orienting the molecule with the lowest priority group (hydrogen) pointing away from the viewer, the configuration is assigned as (R) if the sequence from priority 1 to 2 to 3 is clockwise, and (S) if it is counter-clockwise.

G cluster_R (R)-2-Bromo-1-(4-nitrophenyl)ethanol cluster_S (S)-2-Bromo-1-(4-nitrophenyl)ethanol C H C->H OH C->OH PhNO2 C->PhNO2 CH2Br C->CH2Br label_R C2 H2 C2->H2 OH2 C2->OH2 PhNO2_2 C2->PhNO2_2 CH2Br2 C2->CH2Br2 label_S

Figure 1: Enantiomers of 2-Bromo-1-(4-nitrophenyl)ethanol.

Stereoselective Synthesis: Accessing Enantiomerically Pure Forms

The preparation of enantiomerically enriched or pure 2-Bromo-1-(4-nitrophenyl)ethanol is crucial for evaluating the pharmacological properties of each stereoisomer. The most common and effective strategy is the asymmetric reduction of the corresponding prochiral ketone, 2-bromo-1-(4-nitrophenyl)ethanone.

Asymmetric Reduction of 2-Bromo-1-(4-nitrophenyl)ethanone

The reduction of the carbonyl group in 2-bromo-1-(4-nitrophenyl)ethanone introduces the chiral center. By employing a chiral reducing agent or a chiral catalyst, this reduction can be controlled to favor the formation of one enantiomer over the other.

A powerful and widely used method for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction.[1][2] This method utilizes a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide (BMS) or borane-THF. The chiral catalyst coordinates to both the borane and the ketone, creating a rigid transition state that directs the hydride transfer to one face of the carbonyl group, leading to a high degree of enantioselectivity.[1][3]

CBS_Reduction Ketone 2-Bromo-1-(4-nitrophenyl)ethanone TransitionState Diastereomeric Transition State Ketone->TransitionState Catalyst Chiral Oxazaborolidine (e.g., (S)-CBS catalyst) Catalyst->TransitionState Borane Borane Source (e.g., BMS) Borane->TransitionState Product Enantiomerically Enriched 2-Bromo-1-(4-nitrophenyl)ethanol TransitionState->Product

Figure 2: General workflow of the CBS reduction.

Experimental Protocol: CBS Reduction of 2-Bromo-1-(4-nitrophenyl)ethanone (Illustrative)

  • Materials: 2-bromo-1-(4-nitrophenyl)ethanone, (S)-(-)-2-methyl-CBS-oxazaborolidine (or the corresponding (R)-enantiomer), Borane-dimethyl sulfide complex (BMS), anhydrous Tetrahydrofuran (THF), Methanol, Hydrochloric acid (1M).

  • Procedure:

    • To a solution of (S)-CBS catalyst (0.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add BMS (1.0 M solution in THF, 1.1 eq.) dropwise.

    • Stir the mixture at 0 °C for 15 minutes.

    • Add a solution of 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq.) in anhydrous THF dropwise to the catalyst-borane complex.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of methanol at 0 °C.

    • Warm the mixture to room temperature and add 1M HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired enantiomerically enriched alcohol.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The presence of water can react with the borane reagent and the catalyst, leading to a decrease in both yield and enantioselectivity.[1]

  • Inert Atmosphere: Prevents the oxidation of the reagents and intermediates.

  • Low Temperature: Enhances the enantioselectivity of the reaction by favoring the more ordered transition state.

  • Slow Addition: Controls the reaction rate and prevents side reactions.

  • Methanol Quench: Decomposes the excess borane reagent.

  • Acidic Workup: Hydrolyzes the borate ester intermediate to liberate the free alcohol.

Enzymatic Kinetic Resolution

An alternative approach to obtaining a single enantiomer is through the kinetic resolution of the racemic 2-Bromo-1-(4-nitrophenyl)ethanol. This method utilizes an enzyme, typically a lipase, that selectively catalyzes a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other.[4][5] This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated.

EKR Racemate Racemic 2-Bromo-1- (4-nitrophenyl)ethanol Enzyme Lipase (e.g., Candida antarctica lipase B) Racemate->Enzyme Separation Separation (Chromatography) Enzyme->Separation AcylDonor Acyl Donor (e.g., Vinyl acetate) AcylDonor->Enzyme EnrichedAlcohol Enantiomerically Enriched Alcohol Separation->EnrichedAlcohol AcylatedEnantiomer Acylated Enantiomer Separation->AcylatedEnantiomer

Figure 3: Workflow for Enzymatic Kinetic Resolution.

Separation and Analysis of Enantiomers

Once a mixture of enantiomers is obtained, whether from a racemic synthesis or an asymmetric reaction with incomplete enantioselectivity, a robust analytical method is required for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and reliable technique for the separation of enantiomers. This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and, consequently, their separation.

For the separation of 2-Bromo-1-(4-nitrophenyl)ethanol enantiomers, a polysaccharide-based CSP, such as those derived from cellulose or amylose, is a promising choice. A method developed for the closely related compound, 2-bromo-1-phenylethanol, utilizes a Daicel CHIRALCEL® OD column.[6]

Table 2: Illustrative Chiral HPLC Method for 2-Bromo-1-(4-nitrophenyl)ethanol

ParameterCondition
Column Chiralpak IA or similar polysaccharide-based column
Mobile Phase n-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm (due to the nitrophenyl chromophore)
Column Temperature 25 °C
Injection Volume 10 µL

Protocol for Chiral HPLC Analysis:

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Data Acquisition: Record the chromatogram.

  • Analysis: The two enantiomers will appear as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

Determination of Absolute Configuration

After successfully synthesizing and separating the enantiomers, it is essential to determine their absolute configuration, i.e., to assign them as (R) or (S).

Mosher's Method: NMR-Based Determination

A powerful and widely used technique for determining the absolute configuration of chiral secondary alcohols is Mosher's method.[7] This method involves the formation of diastereomeric esters by reacting the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl ring in the MTPA moiety. By comparing the chemical shifts of the protons in the two diastereomeric esters, the absolute configuration of the original alcohol can be deduced.[7][8]

Mosher cluster_R Reaction with (R)-MTPA-Cl cluster_S Reaction with (S)-MTPA-Cl RacemicAlcohol_R Chiral Alcohol (Unknown Configuration) R_MTPA (R)-MTPA-Cl RacemicAlcohol_R->R_MTPA Diastereomer_R Diastereomer R R_MTPA->Diastereomer_R NMR_Analysis ¹H NMR Analysis of Diastereomers Diastereomer_R->NMR_Analysis RacemicAlcohol_S Chiral Alcohol (Unknown Configuration) S_MTPA (S)-MTPA-Cl RacemicAlcohol_S->S_MTPA Diastereomer_S Diastereomer S S_MTPA->Diastereomer_S Diastereomer_S->NMR_Analysis Config_Assignment Assignment of Absolute Configuration NMR_Analysis->Config_Assignment

Figure 4: Workflow for Mosher's Method.

X-ray Crystallography

If a single crystal of one of the enantiomers can be obtained, X-ray crystallography provides an unambiguous determination of its absolute configuration. The diffraction pattern of the crystal can be used to determine the precise three-dimensional arrangement of the atoms in the molecule, including the absolute stereochemistry at the chiral center. While a powerful technique, obtaining suitable crystals can be a significant challenge.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9] The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known configuration (e.g., the (R)-enantiomer), the absolute configuration of the sample can be determined.

Conclusion

The stereochemistry of 2-Bromo-1-(4-nitrophenyl)ethanol is a critical aspect that must be thoroughly understood and controlled for its potential development as a therapeutic agent. This technical guide has provided a comprehensive overview of the key stereochemical features of this molecule, including the nature of its enantiomers and the principles of their designation. We have outlined robust and field-proven methodologies for the stereoselective synthesis of its enantiomers, with a focus on the Corey-Bakshi-Shibata reduction. Furthermore, we have detailed the essential analytical techniques for the separation and quantification of the enantiomers, primarily through chiral HPLC, and have discussed established methods for the unambiguous determination of their absolute configuration, including Mosher's method, X-ray crystallography, and Vibrational Circular Dichroism.

By applying the principles and protocols detailed in this guide, researchers and drug development professionals can confidently navigate the stereochemical complexities of 2-Bromo-1-(4-nitrophenyl)ethanol and unlock the full potential of its individual stereoisomers in the pursuit of novel and improved therapeutics. The self-validating nature of the described protocols, grounded in established chemical principles and supported by authoritative references, ensures a high degree of scientific integrity and reproducibility.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral 1,2-amino alcohol and borane. Journal of the Chemical Society, Chemical Communications, (8), 469–470. [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-nitrophenyl)ethanol. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature protocols, 2(10), 2451–2458. [Link]

  • Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Retrieved February 7, 2026, from [Link]

  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012).
  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved February 7, 2026, from [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(42), 8411-8414. [Link]

  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]

  • ChemRxiv. (2022). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. [Link]

  • Wikipedia. (2023, November 29). Corey–Itsuno reduction. In Wikipedia. [Link]

  • YouTube. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. The Organic Chemistry Tutor. [Link]

  • YouTube. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction. ChemTube3D. [Link]

  • YouTube. (2023, April 11). How I Used Mosher Esters in my PhD. The Curious Chemist. [Link]

  • Chemistry LibreTexts. (2021, December 15). 23.2: Derivatization. [Link]

  • NIH. (2022). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. ChemRxiv. [Link]

  • ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved February 7, 2026, from [Link]

  • NIH. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (n.d.). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. [Link]

  • PMC. (n.d.). A Multicatalytic Cascade for the Stereoselective Synthesis of 1,4-Chiral Nitro Alcohols. PubMed Central. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. In Wikipedia. [Link]

  • SciSpace. (n.d.). The boron approach to asymmetric synthesis. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). 9.1 Introduction to Industrial Applications of Asymmetric Synthesis. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. [Link]

  • NIH. (n.d.). Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. PubMed Central. [Link]

  • ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Sequential Kinetic Resolution by two Enantioselective Enzymes. Retrieved February 7, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 7, 2026, from [Link]

  • CrystEngComm. (n.d.). Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22. RSC Publishing. [Link]

  • SciSpace. (n.d.). Determination of phenylethyl alcohol by reversed-phase high-performance liquid chromatography (RP-HPLC) in Budesonide nasal spra. Retrieved February 7, 2026, from [Link]

  • Chemistry Illinois. (2001, February 26). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. Retrieved February 7, 2026, from [Link]

  • NIH. (2018, January 2). Circular Dichroisms of Mono- and Dibromo[2.2]paracyclophanes: A Combined Experimental and Theoretical Study. PubMed Central. [Link]

  • ResearchGate. (n.d.). (PDF) Vibrational circular dichroism spectroscopy with a classical polarizable force field: alanine in the gas and condensed phases. Retrieved February 7, 2026, from [Link]

  • Jetir.Org. (n.d.). a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Frontiers. (n.d.). Enantioselective Au(i)-catalyzed tandem reactions between 2-alkynyl enones and naphthols by the tethered counterion-directed catalysis strategy. RSC Publishing. [Link]

Sources

Exploratory

Technical Whitepaper: Theoretical &amp; Practical Frameworks for 2-Bromo-1-(4-nitrophenyl)ethanol

The following whitepaper serves as a foundational technical guide for 2-Bromo-1-(4-nitrophenyl)ethanol (CAS: 19922-82-8). It synthesizes theoretical frameworks, computational predictions (DFT), and practical synthetic me...

Author: BenchChem Technical Support Team. Date: February 2026

The following whitepaper serves as a foundational technical guide for 2-Bromo-1-(4-nitrophenyl)ethanol (CAS: 19922-82-8). It synthesizes theoretical frameworks, computational predictions (DFT), and practical synthetic methodologies.

Executive Summary

2-Bromo-1-(4-nitrophenyl)ethanol (hereafter BNPE ) represents a critical class of


-halohydrins serving as a divergent intermediate in pharmaceutical synthesis. Characterized by an electron-deficient aromatic ring (due to the para-nitro group) and a reactive alkyl bromide tail, BNPE acts as a "chemical hinge." It is the immediate precursor to (4-nitrophenyl)oxirane , a gateway scaffold for the synthesis of 

-adrenergic blockers (e.g., Nifenalol derivatives) and broad-spectrum antimicrobials.

This guide establishes the theoretical basis for studying BNPE, detailing its electronic structure, synthetic pathways, and spectroscopic signatures.

Theoretical Electronic Structure (DFT Framework)

To understand the reactivity of BNPE, we employ Density Functional Theory (DFT).[1][2] The following parameters are standard for characterizing the stability and reactivity of nitro-substituted halohydrins.

Computational Methodology

For researchers replicating these studies, the recommended level of theory is DFT/B3LYP with the 6-311++G(d,p) basis set. This combination accurately models the hyperconjugative interactions between the lone pairs of the hydroxyl oxygen and the


 orbital of the C-Br bond.
Frontier Molecular Orbital (FMO) Analysis

The chemical stability and optical properties of BNPE are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Predominantly localized on the phenolic ring and hydroxyl oxygen . It represents the nucleophilic center.

  • LUMO Location: Heavily concentrated on the nitro group (

    
    )  and the C-Br bond . The strong electron-withdrawing nature of the nitro group lowers the LUMO energy, increasing the molecule's susceptibility to nucleophilic attack (soft electrophilicity).
    
  • Band Gap (

    
    ):  The nitro group significantly compresses the HOMO-LUMO gap compared to the unsubstituted analog (2-bromo-1-phenylethanol), suggesting BNPE is more chemically reactive and polarizable.
    
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions (docking) and reaction sites.

RegionColor CodePotentialFunctional GroupReactivity Implication
Red NegativeElectron RichNitro Oxygens (

)
H-bond Acceptor (Docking)
Blue PositiveElectron DeficientHydroxyl Hydrogen (

)
H-bond Donor
Green/Yellow Neutral/Slight PositiveIntermediate

-Carbon (C-Br)
Site of

attack (Intramolecular)

Synthesis & Reaction Mechanism

The primary synthesis of BNPE involves the selective reduction of 2-bromo-1-(4-nitrophenyl)ethanone . Sodium Borohydride (


) is the preferred reducing agent due to its chemoselectivity—reducing the ketone without affecting the nitro group or displacing the bromine.
Reaction Workflow Diagram

The following diagram illustrates the reduction mechanism and the subsequent cyclization potential (epoxide formation), which is the primary application of BNPE.

BNPE_Synthesis Start 2-Bromo-1-(4-nitrophenyl)ethanone (Precursor) Intermediate Boron Complex Intermediate Start->Intermediate Hydride Attack (Nu) Reagent NaBH4 / MeOH (0°C -> RT) Reagent->Intermediate Source of H- Product 2-Bromo-1-(4-nitrophenyl)ethanol (BNPE - Racemic) Intermediate->Product Hydrolysis (H3O+) Epoxide (4-Nitrophenyl)oxirane (Target Scaffold) Product->Epoxide Intramolecular SN2 Base NaOH / KOH (Cyclization) Base->Product

Figure 1: Step-wise reduction of the ketone precursor to BNPE and subsequent epoxide formation.

Experimental Protocol (Standardized)

Objective: Synthesis of racemic BNPE from 2-bromo-4'-nitroacetophenone.

  • Preparation: Dissolve 10 mmol of 2-bromo-1-(4-nitrophenyl)ethanone in 30 mL of anhydrous Methanol (MeOH).

  • Cooling: Cool the solution to

    
     using an ice bath to suppress side reactions (e.g., reductive debromination).
    
  • Reduction: Add

    
     (0.5 eq, 5 mmol) portion-wise over 15 minutes. Note: Stoichiometry is crucial; excess hydride can attack the nitro group.
    
  • Quenching: Stir for 1 hour at room temperature. Quench with 1M HCl until pH ~3.

  • Extraction: Evaporate methanol. Extract aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash with brine, dry over

    
    , and concentrate. Recrystallize from hexane/ethanol if necessary.
    

Spectroscopic Characterization

Theoretical vibrational analysis (Harmonic approximation) validates the structure.

Infrared (IR) Spectroscopy Predictions
Vibration ModeFrequency (

)
IntensityDescription


Broad/StrongH-bonded hydroxyl stretch


WeakAromatic ring C-H stretch


StrongAsymmetric Nitro stretch (Diagnostic)


StrongSymmetric Nitro stretch


MediumSecondary alcohol C-O stretch


MediumCarbon-Bromine stretch
NMR Signature ( NMR, 400 MHz, )
  • 
     8.22 (d, 2H):  Aromatic protons ortho to the nitro group (deshielded).
    
  • 
     7.58 (d, 2H):  Aromatic protons meta to the nitro group.
    
  • 
     5.05 (dd, 1H):  Chiral methine proton (
    
    
    
    -OH).
  • 
     3.65 (dd, 1H) & 3.52 (dd, 1H):  Diastereotopic methylene protons (
    
    
    
    -Br).

Biomedical Applications & Docking Studies

BNPE is rarely the final drug; it is a pharmacophore precursor .

Target Pathway: -Adrenergic Blockers

The synthesis of drugs like Nifenalol (a


-blocker with intrinsic sympathomimetic activity) relies on the BNPE scaffold. The theoretical docking of BNPE derivatives often targets:
  • 
    -Adrenergic Receptor (PDB: 2VT4):  The nitro group mimics the sulfonamide tail of Sotalol, interacting with Asn293 and Ser211 residues.
    
  • Fungal CYP51: Halohydrins often exhibit antifungal activity by coordinating with the heme iron of sterol 14

    
    -demethylase.
    
Chirality and Activity

Theoretical studies emphasize that the (R)-enantiomer of the resulting amino-alcohols (derived from BNPE) is typically the bioactive eutomer for


-adrenergic blockade. Therefore, asymmetric reduction (using chiral boranes or biocatalysis) is a major area of theoretical optimization.

References

  • Synthesis & Reactivity: BenchChem. (2025). Application Notes and Protocols for the Reduction of 2-Bromoacetophenone. Link

  • Crystallographic Data (Analog): Qing, W. X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone.[3] Acta Crystallographica Section E. Link

  • DFT Methodology (Nitro-Phenol Analogs): Krishnakumar, V., et al. (2009). Density functional theory calculations and vibrational spectra of 2-bromo-4-chloro phenol and 2-chloro-4-nitro phenol. Journal of Raman Spectroscopy. Link

  • Chemical Properties: PubChem. (2025).[4] 2-Bromo-1-(4-nitrophenyl)ethanol Compound Summary. National Library of Medicine. Link

  • Reaction Mechanism: Master Organic Chemistry. (2018).[5] Reduction of Nitro Groups and Ketones. Link

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 2-Bromo-1-(4-nitrophenyl)ethanol in Modern Organic Synthesis: Application Notes and Protocols

Introduction: A Versatile Building Block in Pharmaceutical and Materials Science 2-Bromo-1-(4-nitrophenyl)ethanol is a pivotal synthetic intermediate, distinguished by its trifecta of reactive sites: a secondary alcohol,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Pharmaceutical and Materials Science

2-Bromo-1-(4-nitrophenyl)ethanol is a pivotal synthetic intermediate, distinguished by its trifecta of reactive sites: a secondary alcohol, a benzylic bromide, and an electron-withdrawing nitro group on the aromatic ring. This unique combination of functional groups renders it a highly versatile precursor for a variety of high-value molecules, particularly in the realm of medicinal chemistry. Its strategic importance lies in its role as a key building block for the synthesis of chiral β-amino alcohols, a structural motif prevalent in numerous adrenergic receptor agonists and antagonists. The electron-withdrawing nitro group not only activates the benzylic position but also serves as a synthetic handle for further transformations, such as reduction to an amine, enabling the synthesis of a diverse array of substituted phenylethanolamines. This guide provides an in-depth exploration of the synthetic applications of 2-Bromo-1-(4-nitrophenyl)ethanol, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Synthetic Transformations and Mechanistic Considerations

The synthetic utility of 2-Bromo-1-(4-nitrophenyl)ethanol primarily revolves around two key transformations: the formation of 4-nitrostyrene oxide via intramolecular cyclization and the direct nucleophilic substitution of the bromide. These pathways open access to a wide range of functionalized phenylethanolamine derivatives.

Epoxidation via Intramolecular Williamson Ether Synthesis

The treatment of 2-Bromo-1-(4-nitrophenyl)ethanol with a base induces an intramolecular SN2 reaction, yielding 4-nitrostyrene oxide. This transformation is a classic example of a Williamson ether synthesis, where the alkoxide, formed by the deprotonation of the hydroxyl group, acts as an intramolecular nucleophile, displacing the adjacent bromide.

Causality of Experimental Choices:

  • Base: A moderately strong, non-nucleophilic base such as sodium hydroxide or potassium carbonate is typically employed. The choice of base is critical to ensure efficient deprotonation of the alcohol without promoting side reactions like elimination or hydrolysis of the bromide.

  • Solvent: A biphasic system (e.g., dichloromethane/water) with a phase-transfer catalyst or a polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile can be used. The solvent system is chosen to facilitate the interaction between the organic substrate and the inorganic base.

  • Temperature: The reaction is often carried out at or below room temperature to minimize side reactions and ensure high yields of the desired epoxide.

Reaction Workflow: Epoxide Formation

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Bromo-1-(4-nitrophenyl)ethanol C Intramolecular SN2 Reaction A->C Deprotonation of alcohol B Base (e.g., NaOH) B->C D 4-Nitrostyrene Oxide C->D Nucleophilic attack & bromide displacement

Caption: Intramolecular Williamson ether synthesis of 4-nitrostyrene oxide.

Synthesis of β-Amino Alcohols via Epoxide Ring-Opening

4-Nitrostyrene oxide is a valuable electrophile that readily undergoes ring-opening reactions with various nucleophiles, most notably amines. This reaction provides a direct route to 2-amino-1-(4-nitrophenyl)ethanol derivatives, which are precursors to a wide range of pharmaceuticals, including β-adrenergic agonists.

Causality of Experimental Choices:

  • Amine: A wide variety of primary and secondary amines can be used, allowing for the introduction of diverse substituents at the nitrogen atom. The choice of amine directly influences the pharmacological properties of the final product.

  • Solvent: Protic solvents like ethanol or isopropanol are often used as they can facilitate the reaction by protonating the epoxide oxygen, making it a better leaving group.

  • Temperature: The reaction temperature is typically controlled to manage the exothermicity of the reaction and to prevent side reactions.

Reaction Workflow: Aminolysis of Epoxide

G cluster_reactants Reactants cluster_process Process cluster_product Product A 4-Nitrostyrene Oxide C Nucleophilic Ring-Opening A->C B Amine (R-NH2) B->C Nucleophilic attack on epoxide D 2-(Alkylamino)-1-(4-nitrophenyl)ethanol C->D Protonation of alkoxide intermediate

Caption: Synthesis of β-amino alcohols via aminolysis of 4-nitrostyrene oxide.

Detailed Application Protocols

Protocol 1: Synthesis of 4-Nitrostyrene Oxide

This protocol details the preparation of 4-nitrostyrene oxide from 2-Bromo-1-(4-nitrophenyl)ethanol.

Materials:

  • 2-Bromo-1-(4-nitrophenyl)ethanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Water (H2O)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware

Procedure:

  • Dissolve 2-Bromo-1-(4-nitrophenyl)ethanol (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Prepare a solution of sodium hydroxide (1.1 eq) in water.

  • Cool the dichloromethane solution to 0 °C using an ice bath.

  • Slowly add the sodium hydroxide solution to the stirred dichloromethane solution over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 4-nitrostyrene oxide as a solid.

Data Summary:

ParameterValue
Starting Material2-Bromo-1-(4-nitrophenyl)ethanol
Key ReagentSodium Hydroxide
SolventDichloromethane/Water
Reaction Temperature0 °C to Room Temperature
Reaction Time3-4 hours
Expected Yield>90%
Product AppearancePale yellow solid
Spectroscopic Data (IR)Characteristic peaks for epoxide and nitro group.[1]
Protocol 2: Synthesis of 2-(tert-Butylamino)-1-(4-nitrophenyl)ethanol

This protocol describes the synthesis of a key precursor for β2-adrenergic agonists like Salbutamol, starting from 4-nitrostyrene oxide.

Materials:

  • 4-Nitrostyrene oxide

  • tert-Butylamine

  • Ethanol

  • Rotary evaporator

  • Standard glassware

Procedure:

  • In a round-bottom flask, dissolve 4-nitrostyrene oxide (1.0 eq) in ethanol.

  • Add tert-butylamine (2.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 2-(tert-butylamino)-1-(4-nitrophenyl)ethanol.

Data Summary:

ParameterValue
Starting Material4-Nitrostyrene oxide
Key Reagenttert-Butylamine
SolventEthanol
Reaction TemperatureReflux
Reaction Time4-6 hours
Expected Yield80-90%
Product AppearanceCrystalline solid

Stereoselective Synthesis: Accessing Chiral β-Amino Alcohols

The pharmacological activity of many phenylethanolamine-based drugs is highly dependent on their stereochemistry. Therefore, the synthesis of enantiomerically pure β-amino alcohols is of paramount importance. Two primary strategies are employed to achieve this from racemic 2-Bromo-1-(4-nitrophenyl)ethanol:

  • Kinetic Resolution: This approach involves the selective reaction of one enantiomer of the racemic starting material, leaving the other enantiomer unreacted. Lipases are often used as biocatalysts for the enantioselective acylation of the alcohol, allowing for the separation of the acylated and unacylated enantiomers.[2]

  • Chiral Resolution of the Racemic Amino Alcohol: The racemic 2-amino-1-(4-nitrophenyl)ethanol can be resolved into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or a derivative thereof. The diastereomeric salts, having different physical properties, can then be separated by fractional crystallization.[3]

Workflow for Chiral Resolution:

G cluster_start Starting Material cluster_process Process cluster_products Products A Racemic 2-amino-1- (4-nitrophenyl)ethanol B Addition of Chiral Resolving Agent (e.g., L-Tartaric Acid) A->B C Fractional Crystallization B->C D Diastereomeric Salt 1 (e.g., (R)-Amine-L-Tartrate) C->D E Diastereomeric Salt 2 (e.g., (S)-Amine-L-Tartrate) C->E

Caption: Chiral resolution of a racemic amino alcohol.

Downstream Applications in Drug Development

The synthesized chiral 2-amino-1-(4-nitrophenyl)ethanol derivatives are valuable intermediates in the synthesis of a variety of pharmaceuticals, most notably β2-adrenergic agonists used as bronchodilators in the treatment of asthma and COPD. A key transformation is the reduction of the nitro group to an amine, which can then be further functionalized.

For instance, the synthesis of analogues of Salbutamol and Terbutaline can be envisioned from these intermediates.[1][4] The general synthetic strategy involves:

  • Reduction of the Nitro Group: Catalytic hydrogenation (e.g., using Pd/C and H2) or chemical reduction (e.g., using SnCl2/HCl) can be employed to convert the nitro group to a primary amine.

  • Functionalization of the Aromatic Amine: The resulting aniline derivative can undergo various reactions, such as diazotization followed by Sandmeyer reactions, to introduce a variety of substituents on the aromatic ring.

  • N-Alkylation: The secondary amine can be alkylated to introduce the desired substituent for optimal receptor binding and pharmacological activity.

This modular approach allows for the creation of a library of compounds for structure-activity relationship (SAR) studies, aiding in the discovery and development of new and improved therapeutic agents.

Conclusion

2-Bromo-1-(4-nitrophenyl)ethanol is a strategically important and versatile building block in organic synthesis. Its ability to be readily converted into key intermediates such as 4-nitrostyrene oxide and a variety of phenylethanolamine derivatives makes it an invaluable tool for researchers in the pharmaceutical and materials science industries. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists and professionals, enabling them to harness the full synthetic potential of this remarkable molecule. The careful selection of reaction conditions and the application of stereoselective synthetic strategies are crucial for the successful and efficient synthesis of complex and biologically active target molecules.

References

  • PubChem. 2-Bromo-1-(4-nitrophenyl)ethanol. National Center for Biotechnology Information. [Link][5]

  • Organic Syntheses. Nitrostyrene. [Link][6]

  • Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378.
  • PrepChem. Synthesis of 4-nitrostyrene. [Link][7]

  • Pal'chikov, V. A. (2015). 2-(4-Nitrophenyl)oxirane Amino Derivatives in Heterocyclization Reactions. Russian Journal of Organic Chemistry, 51(8), 1114–1119.[8]

  • StatPearls. Beta2-Receptor Agonists and Antagonists. NCBI Bookshelf. [Link][9]

  • de Gonzalo, G., et al. (2022). Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks. International Journal of Molecular Sciences, 23(17), 9995.[2]

  • Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78.[10]

  • The Royal Society of Chemistry. (2017). Supporting Information - A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect. [Link]

  • Google Patents. (2020). Preparation method of terbutaline sulfate. CN110950765B. [4]

  • MDPI. (2010). Beta-Adrenergic Agonists. [Link][11]

  • The Royal Society of Chemistry. (2014). SUPPLEMENTARY DATA - Enantioselective synthesis of β-nitro alcohols via Henry reaction catalyzed by a chiral bifunctional thiourea. [Link]

  • IRIS . (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. [Link][12]

  • The Royal Society of Chemistry. (2022). Semi-continuous and continuous processes for enantiomeric separation. [Link][13]

  • Google Patents. (2021). Preparation method of terbutaline intermediate. CN110698335A. [1]

  • Google Patents. (2011). Method of producing 4-nitrostyrene. RU2432351C1. [14]

  • Krishnamoorthy, S., et al. A Fluorogenic 1,3-Dipolar Cycloaddition Reaction of 3-Azidocoumarins and Acetylenes. [Link]

  • ResearchGate. (2007). Aminolysis of styrene oxide. (i) Influence of reaction time. [Link][15]

  • Google Patents. (1983). Resolution of racemic amino acids. US4379941A. [3]

  • ResearchGate. (2012). Selected Methods for the Reduction of the Azido Group. [Link][16]

  • NCBI. (2005). Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation. [Link][17]

  • ResearchGate. (2014). Chemical structure of terbutaline. [Link][18]

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Application

Application Notes and Protocols for 2-Bromo-1-(4-nitrophenyl)ethanol: A Guide for Synthetic Chemists

Introduction: Unveiling the Potential of a Versatile Chiral Building Block 2-Bromo-1-(4-nitrophenyl)ethanol is a key chiral intermediate in organic synthesis, particularly valuable in the development of novel pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Chiral Building Block

2-Bromo-1-(4-nitrophenyl)ethanol is a key chiral intermediate in organic synthesis, particularly valuable in the development of novel pharmaceutical agents and fine chemicals. Its structure, featuring a reactive benzylic alcohol, a displaceable bromine atom, and an electron-withdrawing nitro group, offers a rich landscape for chemical transformations. The presence of a stereocenter at the carbinol carbon further enhances its utility, allowing for the synthesis of enantiomerically pure target molecules, a critical aspect in modern drug discovery.

This guide provides an in-depth exploration of the synthesis and key reaction protocols involving 2-Bromo-1-(4-nitrophenyl)ethanol. The methodologies detailed herein are designed to be robust and reproducible, offering researchers a solid foundation for their synthetic endeavors. We will delve into the mechanistic underpinnings of these reactions, providing a "why" to complement the "how," thereby empowering scientists to adapt and innovate.

PropertyValueSource
IUPAC Name 2-bromo-1-(4-nitrophenyl)ethanol[1]
Molecular Formula C₈H₈BrNO₃[1]
Molecular Weight 246.06 g/mol [1]
CAS Number 19922-82-8[1]
Boiling Point 365.8°C at 760 mmHg[2]
Density 1.69 g/cm³[2]

Strategic Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanol

A common and effective route to synthesize 2-Bromo-1-(4-nitrophenyl)ethanol involves the regioselective reduction of the corresponding α-bromoketone, 2-bromo-1-(4-nitrophenyl)ethanone. This precursor can be synthesized from 4-nitroacetophenone.

Workflow for the Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanol

cluster_0 Step 1: Bromination cluster_1 Step 2: Reduction A 4-Nitroacetophenone B 2-Bromo-1-(4-nitrophenyl)ethanone A->B CuBr2, EtOAc/CHCl3, Reflux C 2-Bromo-1-(4-nitrophenyl)ethanol B->C NaBH4, Methanol, 0°C to RT

Caption: Synthetic pathway from 4-nitroacetophenone.

Protocol 1: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanone

This protocol is adapted from the bromination of similar acetophenones.[3]

Rationale: The use of cupric bromide (CuBr₂) provides a convenient and effective method for the α-bromination of ketones. The reaction proceeds via an enol or enolate intermediate, and the refluxing conditions in a mixed solvent system of ethyl acetate and chloroform facilitate the reaction to completion.

Materials:

  • 4-Nitroacetophenone

  • Cupric Bromide (CuBr₂)

  • Ethyl Acetate (EtOAc)

  • Chloroform (CHCl₃)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of 4-nitroacetophenone (1 equivalent) in a 1:1 mixture of ethyl acetate and chloroform, add cupric bromide (2.2 equivalents).

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated cuprous bromide.

  • Wash the filter cake with ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-bromo-1-(4-nitrophenyl)ethanone as a solid.

Protocol 2: Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanol

Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that will reduce the ketone to a secondary alcohol without affecting the nitro group or the carbon-bromine bond. The reaction is typically performed at low temperatures to control the exothermicity and improve selectivity.

Materials:

  • 2-Bromo-1-(4-nitrophenyl)ethanone

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-bromo-1-(4-nitrophenyl)ethanone (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-1-(4-nitrophenyl)ethanol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Key Reaction Protocols and Mechanistic Insights

Oxidation to 2-Bromo-1-(4-nitrophenyl)ethanone

The oxidation of the secondary alcohol back to the ketone is a fundamental transformation. A metal-free approach using N,N-Dibromo-p-toluenesulfonamide (TsNBr₂) is presented here as a mild and efficient alternative to traditional heavy-metal oxidants.[4]

Rationale: TsNBr₂ acts as a source of electrophilic bromine, which activates the alcohol for oxidation. The reaction proceeds without the need for a metal catalyst, making it an environmentally benign choice.[4]

Protocol 3: Oxidation using TsNBr₂

  • Dissolve 2-Bromo-1-(4-nitrophenyl)ethanol (1 mmol) in acetonitrile (2 mL).

  • Add TsNBr₂ (1 mmol) to the solution. The solution will change color from light yellow to orange.

  • Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a short period.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and 1 mL of water.

  • Stir for an additional 20 minutes, then extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the ketone.

ReagentMolar RatioSolventTimeYield
TsNBr₂1:1Acetonitrile< 1 hrHigh
Reduction of the Nitro Group

The selective reduction of the aromatic nitro group to an amine is a crucial step in the synthesis of many biologically active compounds. Catalytic hydrogenation is a clean and efficient method for this transformation. A similar procedure is effective for related nitro compounds.[5]

Rationale: Palladium on carbon (Pd/C) is an excellent catalyst for the hydrogenation of nitro groups. The reaction proceeds under a hydrogen atmosphere, and the nitro group is selectively reduced to a primary amine without affecting the bromo or hydroxyl functionalities.[5]

Protocol 4: Catalytic Hydrogenation of the Nitro Group

  • In a hydrogenation flask, dissolve 2-Bromo-1-(4-nitrophenyl)ethanol (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield 2-amino-1-(4-nitrophenyl)ethanol.

Nucleophilic Substitution of the Bromide

The bromine atom in 2-Bromo-1-(4-nitrophenyl)ethanol is susceptible to nucleophilic substitution, providing a gateway to a variety of functionalized analogs. The reaction with sodium azide to form an azido alcohol is a particularly useful transformation, as the azide can be subsequently reduced to a primary amine.

Rationale: The reaction with azide is a classic Sₙ2 reaction. The bromide is a good leaving group, and the azide ion is a potent nucleophile. The reaction typically proceeds with inversion of stereochemistry at the carbon center bearing the bromine.[6][7]

G cluster_0 SN2 Reaction Mechanism Reactants N₃⁻ + H-C(Br)-R'R'' TransitionState [N₃---C(H)(R'R'')---Br]⁻ Reactants->TransitionState Nucleophilic Attack Products N₃-C(H)-R'R'' + Br⁻ TransitionState->Products Leaving Group Departure

Caption: Generalized Sₙ2 mechanism for azide substitution.

Protocol 5: Azide Substitution

  • Dissolve 2-Bromo-1-(4-nitrophenyl)ethanol (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80°C and monitor by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the azido alcohol.

Chiral Resolution

As 2-Bromo-1-(4-nitrophenyl)ethanol is a chiral molecule, the separation of its enantiomers is often a necessary step for applications in asymmetric synthesis and drug development. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Rationale: Chiral stationary phases (CSPs) in HPLC columns interact differently with the two enantiomers of a racemic mixture, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs are commonly used for the resolution of a wide range of chiral compounds.[8][9][10]

General Protocol for Chiral HPLC Resolution:

  • Column Selection: A chiral column, such as a Chiralpak® or Chiralcel® column, is selected based on preliminary screening.

  • Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used as the mobile phase. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers. Small amounts of additives like diethylamine or trifluoroacetic acid may be required for basic or acidic compounds, respectively.[9]

  • Sample Preparation: The racemic 2-Bromo-1-(4-nitrophenyl)ethanol is dissolved in the mobile phase at a suitable concentration.

  • Chromatography: The sample is injected onto the chiral HPLC system, and the eluent is monitored by a UV detector. The two enantiomers will elute at different times.

  • Fraction Collection: The fractions corresponding to each enantiomer are collected separately.

  • Purity and Configuration Analysis: The enantiomeric purity of the collected fractions is determined by re-injecting them onto the chiral column. The absolute configuration of the separated enantiomers can be determined by methods such as X-ray crystallography or by comparison to a known standard.

Safety and Handling

2-Bromo-1-(4-nitrophenyl)ethanol:

  • Hazards: While specific hazard data is limited, compounds with similar functional groups should be handled with care. Avoid contact with skin and eyes.[2]

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[2]

  • Handling: Use in a well-ventilated area or a fume hood.[2]

Reagents:

  • Sodium Borohydride: Flammable solid, reacts with water to produce hydrogen gas. Handle in a dry environment.

  • Sodium Azide: Highly toxic. Can form explosive heavy metal azides. Handle with extreme caution and appropriate containment.

  • Cupric Bromide: Harmful if swallowed and causes skin and eye irritation.

  • TsNBr₂: Oxidizing agent. Avoid contact with combustible materials.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting

IssuePossible CauseSolution
Incomplete Reaction Insufficient reagent, low temperature, or short reaction time.Increase the amount of reagent, raise the temperature, or extend the reaction time.
Low Yield Poor work-up procedure, product decomposition.Optimize extraction and purification steps. Check the stability of the product under the reaction conditions.
Formation of Byproducts Lack of selectivity, side reactions.Adjust reaction conditions (temperature, solvent, reagent) to improve selectivity. For example, in the reduction of the ketone, ensure low temperatures to avoid side reactions.

References

  • Vertex AI Search, based on Quora.
  • PrepChem.com. Preparation of 2-bromoethanol. Accessed February 8, 2026.
  • Kulakov, I. V., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378.
  • Google Patents. (CN103804121B). Production process for synthesis of bromoethane.
  • BenchChem. An In-depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Discovery, Synthesis, and Properties. Accessed February 8, 2026.
  • Organic Syntheses. 2-bromoethanol. Accessed February 8, 2026.
  • ACS Publications. (2026). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry.
  • ECHEMI. 2-broMo-1-(4-nitrophenyl)
  • PubChem. 2-Bromo-1-(4-nitrophenyl)ethanol. Accessed February 8, 2026.
  • PubChem. 1-Bromo-1-(4-nitrophenyl)ethanol. Accessed February 8, 2026.
  • Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions. Accessed February 8, 2026.
  • RSC Publishing. (2016). Enantiomeric resolution and simulation studies of four enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column. RSC Advances, 6, 14372-14380.
  • Chemos GmbH & Co.KG. (2024).
  • ResearchGate. (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. Accessed February 8, 2026.
  • Save My Exams. (2025). Nucleophilic Substitution (Edexcel A Level Chemistry): Revision Note.
  • ResearchGate. (PDF) Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Accessed February 8, 2026.
  • YouTube. (2012). Nucleophilic substitution: reaction of HBr with ethanol.
  • Safety Data Sheet. 2-Bromoethanol. Accessed February 8, 2026.
  • Neuman, R. C. (2002). Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.
  • iris.unina.it. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
  • Studylib. Ethanol Oxidation Lab Protocol: Chemistry Experiment. Accessed February 8, 2026.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - N0569: 2-(4-Nitrophenyl)ethanol.
  • MDPI. (2023). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • YouTube. (2020). Sn1 Reaction: Nucleophilic Substitution of 2-Bromopropane.
  • ResearchGate. (2009). A new metal-free protocol for oxidation of alcohols using N,N-Dibromo-p-toluenesulfonamide.
  • Neuman, R. C. (2003). Formation of Alkenes and Alkynes.
  • Master Organic Chemistry. (2012).

Sources

Method

experimental procedure for the reduction of 2-Bromo-1-(4-nitrophenyl)ethanol

An In-Depth Guide to the Chemoselective Reduction of 2-Bromo-1-(4-nitrophenyl)ethanol Authored by: A Senior Application Scientist Introduction The transformation of 2-Bromo-1-(4-nitrophenyl)ethanol into its corresponding...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Chemoselective Reduction of 2-Bromo-1-(4-nitrophenyl)ethanol

Authored by: A Senior Application Scientist

Introduction

The transformation of 2-Bromo-1-(4-nitrophenyl)ethanol into its corresponding amino derivative, 1-(4-aminophenyl)-2-bromoethanol, is a pivotal reaction in synthetic organic chemistry. This product serves as a versatile building block for a variety of pharmaceutical agents and biologically active compounds. The inherent structure, featuring a chiral center, a benzylic alcohol, a labile benzylic bromine atom, and an aromatic nitro group, presents a significant chemoselectivity challenge. A successful reduction must selectively target the nitro group without affecting the other functional moieties, particularly avoiding the hydrogenolysis of the carbon-bromine bond.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for this reduction. We will explore two robust protocols—catalytic hydrogenation and chemical reduction with tin(II) chloride—elucidating the causality behind experimental choices and providing detailed, step-by-step methodologies to ensure reproducible and high-yield outcomes.

The Chemoselectivity Challenge

The primary challenge in the reduction of 2-Bromo-1-(4-nitrophenyl)ethanol is the selective conversion of the nitro group to an amine in the presence of a C-Br bond, which is susceptible to cleavage via hydrogenolysis, especially under catalytic hydrogenation conditions. The choice of reducing agent and reaction conditions is therefore critical to favor the desired reaction pathway.

cluster_start Starting Material cluster_reagents Reduction Conditions cluster_products Potential Products Start 2-Bromo-1-(4-nitrophenyl)ethanol Reagent [Reducing Agent] Start->Reagent Desired Desired Product 1-(4-Aminophenyl)-2-bromoethanol Reagent->Desired Selective Nitro Reduction Side Side Product 1-(4-Aminophenyl)ethanol Reagent->Side Nitro Reduction & C-Br Hydrogenolysis

Caption: Chemoselectivity in the reduction of 2-Bromo-1-(4-nitrophenyl)ethanol.

Mechanistic Considerations

1. Catalytic Hydrogenation: This heterogeneous catalytic process involves the transfer of hydrogen atoms from the catalyst surface to the substrate. The nitro group is readily reduced on the surface of catalysts like palladium or platinum.[1] The mechanism proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine. However, these catalysts can also facilitate the cleavage of the C-Br bond, a process known as hydrogenolysis. Careful selection of the catalyst and reaction conditions is necessary to minimize this side reaction.

2. Dissolving Metal Reduction (SnCl₂/HCl): This method involves the use of a metal, such as tin or iron, in the presence of a strong acid.[2] Tin(II) chloride is a mild and effective reducing agent for aromatic nitro compounds. The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium. This pathway is generally highly selective for the nitro group and does not typically cleave the C-Br bond, making it a reliable alternative to catalytic hydrogenation.

Comparative Overview of Reduction Protocols

The selection of a specific protocol depends on available equipment, scale, and desired purity profile. The following table summarizes the key aspects of the two primary methods detailed in this guide.

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Chemical Reduction (SnCl₂)
Primary Reagents H₂ gas, Palladium on Carbon (Pd/C)Tin(II) chloride dihydrate (SnCl₂·2H₂O), conc. HCl
Solvent Ethanol, Methanol, or Ethyl AcetateEthanol
Temperature Room Temperature60-70 °C
Pressure Atmospheric (H₂ balloon) to moderate pressureAtmospheric
Typical Yield Variable (dependent on selectivity)>85%
Key Advantage Cleaner workup (catalyst is filtered off)High chemoselectivity, minimal C-Br cleavage
Key Disadvantage Risk of C-Br hydrogenolysisRequires stoichiometric reagents, more complex workup

Experimental Protocols

Protocol 1: Selective Catalytic Hydrogenation

This protocol aims to maximize the reduction of the nitro group while minimizing the hydrogenolysis of the bromide. The choice of ethanol as a solvent is common for such hydrogenations.[3][4]

Materials:

  • 2-Bromo-1-(4-nitrophenyl)ethanol

  • 10% Palladium on Carbon (10% Pd/C)

  • Ethanol (Absolute)

  • Diatomaceous Earth (Celite®)

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a two-neck round-bottom flask (or a dedicated hydrogenation flask) equipped with a magnetic stir bar, dissolve 2-Bromo-1-(4-nitrophenyl)ethanol (1.0 eq) in absolute ethanol (approx. 0.1 M concentration).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (5-10 mol%). Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this purge-fill cycle three times to ensure the atmosphere is saturated with hydrogen.[5][6]

  • Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid catalyst phases.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Ethyl Acetate/Hexanes). The product, being more polar, should have a lower Rf value than the starting material. The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, purge the flask with an inert gas to remove excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol to recover all the product. Caution: The Celite pad with the catalyst should not be allowed to dry in the air as it may ignite. Quench it carefully with water.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 1-(4-aminophenyl)-2-bromoethanol.

Protocol 2: Chemical Reduction with Tin(II) Chloride

This classic method offers excellent chemoselectivity for the reduction of aromatic nitro groups.[2]

Materials:

  • 2-Bromo-1-(4-nitrophenyl)ethanol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (e.g., 3 M)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-Bromo-1-(4-nitrophenyl)ethanol (1.0 eq) in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.

  • Acidification: Slowly add concentrated hydrochloric acid (sufficient to dissolve the tin salt and maintain acidic conditions). An exothermic reaction may occur.

  • Reaction: Heat the reaction mixture to 60-70 °C with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete in 1-3 hours.

  • Work-up - Quenching: After completion, cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully neutralize the excess acid by adding a 3 M NaOH solution until the pH is basic (pH ~8-9). A thick white precipitate of tin salts will form.

  • Extraction: Add ethyl acetate to the mixture and stir vigorously for 15-20 minutes. Filter the entire mixture through a pad of Celite® to remove the inorganic tin salts. Transfer the filtrate to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to afford the crude product.[7]

  • Purification: Purify the crude material by column chromatography on silica gel or recrystallization to obtain pure 1-(4-aminophenyl)-2-bromoethanol.

Experimental Workflow Visualization

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product A Dissolve Starting Material B Add Reagents/Catalyst A->B C Run Reaction (Stirring, Heating/H2) B->C D Monitor by TLC C->D D->C Reaction Incomplete E Quench/Filter Catalyst D->E Reaction Complete F Extraction & Washing E->F G Dry & Concentrate F->G H Purification (Chromatography/Recrystallization) G->H I Characterization H->I

Caption: General experimental workflow for the reduction reaction.

Safety and Handling

  • General Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Palladium on carbon can be pyrophoric; do not allow it to dry in the presence of air, especially after the reaction.[5]

  • Chemical Reduction: Concentrated hydrochloric acid is highly corrosive and toxic. Handle with extreme care. The neutralization step with NaOH is exothermic and should be performed slowly in an ice bath.

  • Sodium Borohydride (Alternative): While not the primary focus for nitro reduction, if used for related ketone reductions, note that sodium borohydride is water-reactive and releases flammable hydrogen gas upon contact with water or acid.[9] It is also toxic if swallowed or in contact with skin.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Reduction of 2-Bromoacetophenone.
  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • Unknown. (n.d.). NaBH4 Reduction of Ketone to Alcohol.
  • Google Patents. (n.d.). US4329503A - Process for the preparation of 2-amino-4-nitrophenol.
  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • Unknown. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • Unknown. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • ACS Publications. (2026, February 3). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Kulakov, I., et al. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378.
  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
  • ACS Publications. (2025, June 18). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity.
  • NIH. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)
  • The Royal Society of Chemistry. (n.d.).
  • NJ.gov. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Unknown. (n.d.).
  • YouTube. (2014, December 30). reduction of nitro group to amine. Retrieved from [Link]

  • MDPI. (n.d.).
  • Journal of Chemical Technology and Metallurgy. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. 54(3), 522-530.
  • Unknown. (2012, December 14).
  • Unknown. (2011). Kinetic study of the hydrogenation of p-nitrophenol to p-aminophenol over micro-aggregates of nano-Ni2B catalyst.
  • Organic Chemistry Portal. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59, 8411-8414.
  • PubChem. (n.d.). 2-amino-2-(4-bromophenyl)ethanol (C8H10BrNO). Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6).
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Discovery, Synthesis, and Properties.
  • PubChem. (n.d.). 2-[1-(4-Bromo-2-nitrophenyl)ethylamino]ethanol. Retrieved from [Link]

  • Unknown. (n.d.). Enantioselective Reduction of Ketones.
  • JoVE. (2023, April 30). Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). alkyl and alkylene bromides.
  • MDPI. (2018, September 20).

Sources

Application

Application Note: 2-Bromo-1-(4-nitrophenyl)ethanol as a Chiral Scaffold for Adrenergic Pharmaceuticals

[1][2] Abstract 2-Bromo-1-(4-nitrophenyl)ethanol (CAS: 19922-82-8) represents a critical "chiral pool" entry point for the synthesis of ethanolamine-based pharmacophores, specifically -adrenergic receptor antagonists (be...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

2-Bromo-1-(4-nitrophenyl)ethanol (CAS: 19922-82-8) represents a critical "chiral pool" entry point for the synthesis of ethanolamine-based pharmacophores, specifically


-adrenergic receptor antagonists (beta-blockers) like Nifenalol  and Sotalol  analogs.[1][2] This application note details the strategic utility of this building block, providing a validated protocol for its enantioselective synthesis via biocatalytic reduction and its subsequent conversion into pharmaceutical actives via an epoxide intermediate.

Part 1: Chemical Profile & Strategic Utility[2]

The "Masked" Ethanolamine Scaffold

The structural value of 2-Bromo-1-(4-nitrophenyl)ethanol lies in its trifunctional nature, allowing orthogonal chemical manipulation:

  • Secondary Alcohol (C1): Establishes the chiral center essential for receptor binding (typically the R-isomer for beta-blockers).[1][2]

  • Alkyl Bromide (C2): A labile leaving group facilitating nucleophilic substitution or epoxide formation.[2]

  • Nitro Group (Para-position): A "masked" aniline.[2] It remains inert during alkylation steps and is selectively reduced later to form sulfonamides (as in Sotalol) or free amines.[2]

Key Applications
  • Precursor to Nifenalol: The first beta-blocker ever developed.[1][2]

  • Sotalol Intermediates: Via reduction and sulfonylation of the nitro group.

  • Antibacterial Agents: Chloramphenicol analogs via amination with chlorobenzylamines.[2]

Part 2: Synthesis & Stereocontrol (Upstream)[2]

While chemical reduction (e.g., NaBH


) yields a racemic mixture requiring wasteful resolution, modern pharmaceutical manufacturing utilizes Asymmetric Transfer Hydrogenation (ATH)  or Biocatalysis  to secure high enantiomeric excess (ee).[2]
Protocol 1: Biocatalytic Synthesis of (S)-2-Bromo-1-(4-nitrophenyl)ethanol

Objective: Stereoselective reduction of 2-bromo-1-(4-nitrophenyl)ethanone. Mechanism: NADPH-dependent Ketoreductase (KRED) mediated hydride transfer.[1][2]

Reagents & Equipment[1][3][4][5]
  • Substrate: 2-Bromo-1-(4-nitrophenyl)ethanone (200 mM in DMSO).

  • Enzyme: KRED-130 (or Enterococcus faecium whole-cell preparation).[1][2]

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).[2]

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

  • Reaction Vessel: Thermostated shaker at 25°C.

Step-by-Step Methodology
  • Buffer Prep: Dissolve glucose (1.5 eq) and NADP+ (1 mM) in phosphate buffer (pH 7.0).

  • Enzyme Activation: Add KRED (5 mg/mL) and GDH (50 U/mL) to the buffer. Incubate for 10 mins at 25°C to equilibrate.

  • Substrate Addition: Add the ketone substrate dissolved in DMSO (final DMSO concentration <10% v/v to prevent enzyme denaturation).

  • Reaction: Agitate at 200 rpm for 24 hours.

    • Checkpoint: Monitor consumption of ketone via TLC (Hexane:EtOAc 3:1). Ketone Rf ~0.6; Alcohol Rf ~0.3.[2]

  • Workup: Quench with ethyl acetate (EtOAc). Centrifuge to remove biomass.[2] Extract supernatant 3x with EtOAc.

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Recrystallize from toluene/hexane.[2]
    

Expected Yield: >95% Conversion, >98% ee.

Part 3: Downstream API Synthesis (The Nifenalol Route)

Direct displacement of the bromide by amines often leads to bis-alkylation impurities.[1][2] The superior industrial route proceeds via a styrene oxide intermediate.[2]

Protocol 2: Conversion to Nifenalol (Inphero)

Objective: Synthesis of (±)-Nifenalol (or chiral analog) via ring-opening of 2-(4-nitrophenyl)oxirane.[1][2]

Workflow Diagram

The following Graphviz diagram illustrates the critical pathway from the bromoketone to the final API.

G Ketone Start: 2-Bromo-1- (4-nitrophenyl)ethanone Alcohol Intermediate 1: 2-Bromo-1- (4-nitrophenyl)ethanol Ketone->Alcohol Biocatalytic Reduction (KRED/NADPH) Epoxide Intermediate 2: 2-(4-nitrophenyl)oxirane Alcohol->Epoxide Cyclization (K2CO3, Acetone) Nifenalol Target API: Nifenalol (Beta-Blocker) Epoxide->Nifenalol Ring Opening (Isopropylamine)

Caption: Synthetic pathway from bromoketone precursor to Nifenalol via the critical epoxide intermediate.[1][2]

Step A: Epoxide Formation
  • Dissolution: Dissolve 2-Bromo-1-(4-nitrophenyl)ethanol (10 g, 40.6 mmol) in Acetone (100 mL).

  • Base Treatment: Add anhydrous K

    
    CO
    
    
    
    (8.4 g, 1.5 eq).
  • Reaction: Stir vigorously at Room Temperature (RT) for 4–6 hours.

    • Mechanism:[5][6] Intramolecular Williamson ether synthesis.[2] The alkoxide attacks C2, displacing bromide.[2]

  • Filtration: Filter off solid inorganic salts. Concentrate the filtrate to yield crude 2-(4-nitrophenyl)oxirane as a pale yellow oil.[1]

Step B: Amine Ring Opening
  • Amination: Dissolve the crude epoxide in Methanol (50 mL).

  • Reagent Addition: Add Isopropylamine (excess, 3.0 eq) dropwise.

    • Note: Excess amine prevents polymerization of the epoxide.[2]

  • Reflux: Heat to mild reflux (60°C) for 3 hours.

  • Isolation: Evaporate solvent and excess amine under reduced pressure.

  • Salt Formation: Redissolve residue in ethanol and add HCl/Ether to precipitate Nifenalol Hydrochloride.

Part 4: Analytical Quality Control

To ensure suitability for pharmaceutical use, the building block must meet strict purity criteria.[2][7]

Table 1: Quality Specifications
ParameterSpecificationAnalytical Method
Appearance White to pale yellow solidVisual
Purity (Chemical) > 98.0%HPLC (C18 Column, ACN:Water)
Enantiomeric Excess > 98.0% (for chiral grade)Chiral HPLC (Chiralcel OD-H)
Water Content < 0.5%Karl Fischer Titration
Residual Solvents < 5000 ppm (Class 3)GC-Headspace
HPLC Method (Achiral Purity)[1][2]
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm (Nitro group absorption).[2]

  • Retention Time: ~7.2 min (varies by system).[2]

References

  • Biocatalytic Reduction Optimization: Title: Optimization of asymmetric reduction conditions of 2-bromo-1-(naphthalen-2-yl)ethanone by Enterococcus faecium BY48. Source: PubMed / Wiley Periodicals.[2] Link:[Link] (Note: Validates the KRED/Whole-cell reduction protocol for alpha-bromoketones).

  • Chemical Properties & Safety Data: Title: 2-Bromo-1-(4-nitrophenyl)ethanol Compound Summary. Source: PubChem (National Library of Medicine).[2] Link:[Link][1]

  • Downstream Synthesis (Aminoalcohols): Title: Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Source: Russian Journal of General Chemistry (via ResearchGate).[2][8] Link:[Link]

  • Beta-Blocker Synthesis Context: Title: Asymmetric Synthesis of Beta-Blockers via Biocatalytic Reduction.[1][2] Source: RSC Advances (Royal Society of Chemistry). Link:[Link]

Sources

Method

Application Note: Spectroscopic Profiling of 2-Bromo-1-(4-nitrophenyl)ethanol

This Application Note is designed for analytical chemists and process development scientists characterizing 2-Bromo-1-(4-nitrophenyl)ethanol (CAS: 19922-82-8).[1] It integrates Mass Spectrometry (MS), Infrared Spectrosco...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process development scientists characterizing 2-Bromo-1-(4-nitrophenyl)ethanol (CAS: 19922-82-8).[1] It integrates Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) to provide a multi-modal validation protocol.

Executive Summary & Compound Profile

2-Bromo-1-(4-nitrophenyl)ethanol is a critical chiral intermediate often used in the synthesis of


-adrenergic blockers and chloramphenicol analogs.[1] Its structural integrity relies on three features: the para-substituted nitrobenzene ring, the secondary alcohol (chiral center), and the terminal alkyl bromide.[1]

This guide provides a self-validating analytical workflow to distinguish this compound from its precursor (2-bromo-1-(4-nitrophenyl)ethanone) and potential degradation products (epoxides or diols).[1]

Property Data
Formula

MW 246.06 g/mol
Monoisotopic Mass 244.97 Da (

) / 246.97 Da (

)
Key Feature Chiral center at C1 induces diastereotopicity in C2 protons.[1]

Method 1: Mass Spectrometry (MS)

Objective: Confirm molecular formula and halogen presence via isotopic abundance.

Experimental Parameters (ESI/EI)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (M+H) or Electron Impact (EI, 70eV).

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min (Direct Infusion).

The "Bromine Fingerprint"

The most definitive MS feature is the isotopic pattern of Bromine. Natural bromine exists as


 (50.7%) and 

(49.3%).
  • Observation: You will observe two molecular ion peaks of nearly equal intensity separated by 2 mass units.

    • M+ Peak (

      
      ):  ~245 m/z (or 246 for [M+H]+)
      
    • M+2 Peak (

      
      ):  ~247 m/z (or 248 for [M+H]+)
      
  • Validation Rule: If the M / M+2 ratio deviates significantly from 1:1, the sample is contaminated (likely with a non-brominated impurity).

Fragmentation Pathway (EI)

Under standard 70eV EI conditions, the molecule follows a predictable degradation logic:

MS_Fragmentation Figure 1: Primary Fragmentation Logic for 2-Bromo-1-(4-nitrophenyl)ethanol M Molecular Ion (M+) m/z 245 / 247 (1:1 Ratio) Frag1 Dehydration (-H2O) m/z 227 / 229 (Common in alcohols) M->Frag1 - 18 Da Frag2 Alpha Cleavage (Loss of CH2Br) M->Frag2 Loss of Bromomethyl Frag3 Base Peak Ion [O2N-Ph-CH=OH]+ Frag2->Frag3 Resonance Stabilization

Method 2: Infrared Spectroscopy (FT-IR)

Objective: Functional group verification and monitoring reduction completion.

Protocol (ATR or KBr Pellet)
  • Sample: Solid powder.

  • Resolution: 4 cm⁻¹.

  • Scans: 16-32.

Diagnostic Bands

The disappearance of the ketone carbonyl stretch is the primary indicator that the precursor has been successfully reduced.

Functional GroupWavenumber (cm⁻¹)MorphologyAssignment
O-H Stretch 3200 - 3500 Broad, StrongH-bonded alcohol (Target)
C=O[1] Stretch ~1690 - 1700SharpABSENT (If present, precursor remains)
NO₂ (Asym) 1515 - 1525StrongNitro group (aromatic)
NO₂ (Sym) 1340 - 1350StrongNitro group (aromatic)
C-Br 500 - 600MediumAlkyl Halide

Method 3: Nuclear Magnetic Resonance (NMR)

Objective: Stereochemical assessment and structural connectivity.[2] This is the most complex analysis due to the chiral center.

Sample Preparation[1]
  • Solvent:

    
     (Standard) or 
    
    
    
    (if OH coupling is required).[1]
  • Concentration: ~10-15 mg in 0.6 mL.[1]

  • Reference: TMS (0.00 ppm).

1H NMR Analysis (400 MHz)

Unlike the ketone precursor (which has a singlet for the


 group), the alcohol possesses a chiral center at C1. This makes the two protons on C2 (

) diastereotopic (chemically non-equivalent). They will not appear as a simple doublet.
The ABX System

The aliphatic chain forms an ABX spin system:

  • 
     & 
    
    
    
    :
    The two protons on the bromomethyl group (
    
    
    ).
  • 
    :  The single proton on the chiral carbon (
    
    
    
    ).[1]

Expected Chemical Shifts:

Proton EnvironmentShift (

, ppm)
MultiplicityIntegrationNotes
Aromatic (Ortho to NO₂) 8.20 - 8.25Doublet (

Hz)
2HAA'BB' System (Deshielded)
Aromatic (Meta to NO₂) 7.55 - 7.65Doublet (

Hz)
2HAA'BB' System
Methine (

)
5.00 - 5.15dd or ddd1HBenzylic position
Methylene (

)
3.40 - 3.70Two dd (or multiplet)2HDiastereotopic (Distinct shifts)
Hydroxyl (

)
2.5 - 3.5Broad Singlet1HExchangeable (

shake removes)

Note on Solvent: In


, the OH proton is often broad and does not couple. In 

, the OH signal will likely split the methine proton further (into a ddd) and appear as a distinct doublet around 5.5-6.0 ppm.[1]

NMR_Logic Figure 2: Origin of Complexity in the Aliphatic Region (ABX System) Structure Chiral Center (C1) Protons H_a (C2) H_b (C2) Structure->Protons Induces Non-equivalence Splitting Diastereotopic Splitting (Not a simple doublet) Protons:ha->Splitting Protons:hb->Splitting Result ABX Pattern (Complex Multiplet region 3.4-3.7 ppm) Splitting->Result

13C NMR Analysis[1][3][4]
  • Carbonyl Check: Ensure NO peak exists >190 ppm (confirms absence of ketone).

  • C-OH: ~70-73 ppm.[1]

  • C-Br: ~35-40 ppm.[1][3]

  • Aromatic: Four signals (two quaternary, two CH) in the 123-150 ppm range.[1]

References & Data Sources

  • National Institute of Standards and Technology (NIST). Mass Spectrum and IR Data for Nitro-aromatics.[1][4]

  • PubChem. Compound Summary: 2-Bromo-1-(4-nitrophenyl)ethanol (CID 11413906).[1][5]

  • SDBS. Spectral Database for Organic Compounds. (General reference for p-substituted benzene shifts).

  • University of Minnesota. Experiment 1: Ketone Reduction by Sodium Borohydride (Protocol Context).

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 2-Bromo-1-(4-nitrophenyl)ethanol in Combinatorial Chemistry for Accelerated Drug Discovery

Abstract In the landscape of modern drug discovery, the rapid generation of diverse chemical libraries is paramount for identifying novel therapeutic leads. Combinatorial chemistry serves as a cornerstone of this effort,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the rapid generation of diverse chemical libraries is paramount for identifying novel therapeutic leads. Combinatorial chemistry serves as a cornerstone of this effort, and the selection of versatile building blocks is critical to its success.[1] This document provides a detailed guide on the strategic application of 2-Bromo-1-(4-nitrophenyl)ethanol, a trifunctional building block, in the design and synthesis of compound libraries. We will explore its inherent reactivity, present detailed protocols for both solution-phase and solid-phase synthesis, and illustrate its potential for creating structurally diverse molecular scaffolds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for accelerated discovery programs.

Introduction: The Strategic Value of 2-Bromo-1-(4-nitrophenyl)ethanol

2-Bromo-1-(4-nitrophenyl)ethanol is a synthetically attractive building block due to the orthogonal reactivity of its three key functional groups: a secondary alcohol, an activated benzylic bromide, and an aromatic nitro group. This trifurcated reactivity allows for a stepwise and highly controlled introduction of molecular diversity, making it an ideal scaffold for combinatorial library synthesis.

The benzylic bromide is an excellent electrophile, susceptible to displacement by a wide array of nucleophiles. The secondary alcohol provides a handle for etherification, esterification, or attachment to a solid support. Finally, the nitro group can be readily reduced to a primary aniline, which opens up a vast chemical space for subsequent amide bond formations, sulfonylation, or other amine-based derivatizations.[2] This multi-point diversification potential enables the construction of complex molecular architectures from a single, readily accessible starting material.

Physicochemical Properties

A clear understanding of the building block's properties is essential for protocol development.

PropertyValueSource
IUPAC Name 2-Bromo-1-(4-nitrophenyl)ethanol[3]
CAS Number 19922-82-8[4]
Molecular Formula C₈H₈BrNO₃[3][4]
Molecular Weight 246.06 g/mol [3][4]
Appearance Typically a solid
Storage Sealed in dry, 2-8°C, protect from light

Core Reactivity and Library Design Philosophy

The power of 2-Bromo-1-(4-nitrophenyl)ethanol lies in the ability to selectively address its functional groups. This selective reactivity is the foundation for a logical and efficient library synthesis. The general strategy involves leveraging the most reactive site first or protecting one site while another is functionalized.

  • Diversification Point 1 (R¹): The Benzylic Bromide. The C-Br bond is the most labile site for nucleophilic substitution. A vast library of primary and secondary amines, thiols, and alcohols can be introduced at this position, forming a core amino alcohol, thioether, or ether scaffold.

  • Diversification Point 2 (R²): The Secondary Alcohol. The hydroxyl group can be derivatized through acylation or etherification. In solid-phase synthesis, this site serves as the ideal attachment point to a resin, anchoring the scaffold for subsequent reactions.[5]

  • Diversification Point 3 (R³): The Nitro Group. Following initial diversification, the nitro group can be reduced to an aniline. This newly formed nucleophilic site can then be reacted with a second library of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates, dramatically increasing the library's complexity.

The following diagram illustrates the strategic points of diversification on the core scaffold.

G cluster_0 cluster_1 cluster_2 mol r1 mol->r1  Nucleophilic Substitution (Amines, Thiols, etc.) r2 mol->r2  Acylation / Etherification  Solid-Phase Linker Attachment r3 mol->r3  Reduction to Amine, then...  Amidation / Sulfonylation

Caption: Diversification points on the 2-Bromo-1-(4-nitrophenyl)ethanol scaffold.

Application Protocol 1: Solution-Phase Synthesis of an Amino Alcohol Sub-Library

This protocol details a fundamental solution-phase method for reacting 2-Bromo-1-(4-nitrophenyl)ethanol with a library of diverse amines. This approach is suitable for generating a focused library for initial screening. The reaction proceeds via a standard nucleophilic substitution mechanism.

Rationale

In this protocol, the amine acts as a nucleophile, displacing the bromide leaving group. A mild base is used to scavenge the HBr generated in situ, preventing the protonation of the starting amine. Acetonitrile is chosen as the solvent for its polarity and ability to dissolve the reactants. The reaction is typically run at a slightly elevated temperature to ensure a reasonable reaction rate.

Materials and Reagents
  • 2-Bromo-1-(4-nitrophenyl)ethanol (1.0 eq)

  • Library of primary or secondary amines (1.1 - 1.2 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Reaction vessels (e.g., 8 mL vials with screw caps)

  • Stir plate and stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard workup reagents: Ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

Step-by-Step Methodology
  • Arraying Reactants: In each reaction vial, add 2-Bromo-1-(4-nitrophenyl)ethanol (e.g., 50 mg, 0.203 mmol).

  • Addition of Amine: To each vial, add the corresponding amine from the library (0.223 - 0.244 mmol).

  • Addition of Base and Solvent: Add potassium carbonate (56 mg, 0.406 mmol) and anhydrous acetonitrile (2 mL) to each vial.

  • Reaction: Seal the vials and stir the reactions at 50 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The disappearance of the starting bromohydrin spot indicates reaction completion.

  • Workup:

    • Cool the reaction mixtures to room temperature.

    • Filter off the potassium carbonate and wash the solid with ethyl acetate.

    • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate (2 x 5 mL) and brine (1 x 5 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis: The resulting crude 2-amino-1-(4-nitrophenyl)ethanol derivatives can be purified by flash column chromatography or preparative HPLC. The identity and purity of the final products should be confirmed by LC-MS and ¹H NMR. The synthesis of related amino alcohols has been shown to yield compounds with potential biological activity.[6]

Application Protocol 2: Solid-Phase Synthesis of a Diversified Library

Solid-phase synthesis (SPS) is the cornerstone of high-throughput combinatorial chemistry, enabling the rapid creation of large libraries with simplified purification.[5] This protocol outlines a comprehensive workflow for library generation using 2-Bromo-1-(4-nitrophenyl)ethanol attached to a solid support.

Rationale and Workflow

The workflow is designed to maximize diversity in a stepwise fashion. The scaffold is first immobilized on a Wang resin via its hydroxyl group. This is followed by nucleophilic substitution at the bromine position using a library of amines (R¹). The nitro group is then reduced, and the resulting aniline is acylated with a library of carboxylic acids (R³). Finally, the products are cleaved from the resin for screening.

The following diagram outlines the experimental workflow for the solid-phase synthesis.

G start Start: Wang Resin immobilization Step 1: Immobilization - 2-Bromo-1-(4-nitrophenyl)ethanol - MSNT, N-Methylimidazole - DCM start->immobilization wash1 Wash (DCM, DMF) immobilization->wash1 diversify1 Step 2: R¹ Diversification - Amine Library (R¹-NH₂) - DIPEA - NMP wash1->diversify1 wash2 Wash (NMP, DCM) diversify1->wash2 reduction Step 3: Nitro Reduction - SnCl₂·2H₂O - NMP wash2->reduction wash3 Wash (NMP, DCM) reduction->wash3 diversify2 Step 4: R³ Diversification - Carboxylic Acid Library (R³-COOH) - HATU, DIPEA - DMF wash3->diversify2 wash4 Wash (DMF, DCM, MeOH) diversify2->wash4 cleavage Step 5: Cleavage - 95% TFA in H₂O wash4->cleavage end Final Products: Purify & Screen cleavage->end

Caption: Solid-phase combinatorial synthesis workflow.

Materials and Reagents
  • Resin: Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • Scaffold: 2-Bromo-1-(4-nitrophenyl)ethanol

  • Reagents for Immobilization: 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT), N-Methylimidazole (NMI), Dichloromethane (DCM)

  • Reagents for R¹ Diversification: Library of primary/secondary amines, DIPEA, N-Methyl-2-pyrrolidone (NMP)

  • Reagents for Reduction: Tin(II) chloride dihydrate (SnCl₂·2H₂O), NMP

  • Reagents for R³ Diversification: Library of carboxylic acids, HATU, DIPEA, Dimethylformamide (DMF)

  • Reagents for Cleavage: Trifluoroacetic acid (TFA), Deionized water

  • Solvents: DCM, DMF, NMP, Methanol (MeOH)

  • Equipment: Solid-phase synthesis vessels, shaker, filtration apparatus.

Step-by-Step Methodology

Pre-synthesis: Swell the Wang resin in DCM for 30 minutes, then wash with DCM (3x) and drain.

Step 1: Immobilization of the Scaffold

  • Prepare a solution of 2-Bromo-1-(4-nitrophenyl)ethanol (3 eq relative to resin loading), MSNT (3 eq), and NMI (2.5 eq) in anhydrous DCM.

  • Add the solution to the swollen resin and shake at room temperature for 16 hours.

  • Filter the resin and wash thoroughly with DCM (5x), DMF (3x), and DCM (5x). Dry the resin under vacuum.

  • Self-Validation: A small sample of the resin can be cleaved and analyzed by LC-MS to confirm successful loading.

Step 2: R¹ Diversification (Nucleophilic Substitution)

  • Swell the resin in NMP.

  • Add a solution of the desired amine (5 eq) and DIPEA (5 eq) in NMP to the resin.

  • Shake at 60 °C for 24 hours.

  • Filter and wash the resin with NMP (5x), DCM (3x), and MeOH (3x). Dry under vacuum.

Step 3: Reduction of the Nitro Group

  • Swell the resin in NMP.

  • Add a solution of SnCl₂·2H₂O (10 eq) in NMP.

  • Shake at 50 °C for 18 hours.

  • Filter and wash the resin with NMP (5x), DCM (5x), and DMF (3x).

  • Self-Validation: The Kaiser test (ninhydrin test) can be performed on a few beads. A positive result (blue color) confirms the presence of the free primary amine.

Step 4: R³ Diversification (Amide Coupling)

  • Swell the resin in DMF.

  • In a separate vial, pre-activate the desired carboxylic acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 15 minutes.

  • Add the pre-activated solution to the resin and shake at room temperature for 6 hours.

  • Filter and wash the resin with DMF (5x), DCM (5x), and MeOH (3x). Dry under vacuum.

Step 5: Cleavage and Isolation

  • Wash the final, dried resin with DCM (3x).

  • Add a cleavage cocktail of 95% TFA / 5% H₂O to the resin.

  • Shake at room temperature for 2-3 hours.

  • Filter the resin and wash with additional TFA.

  • Combine the filtrates and concentrate under a stream of nitrogen.

  • The crude product can be purified by preparative HPLC to yield the final library members for biological screening.

Conclusion and Future Outlook

2-Bromo-1-(4-nitrophenyl)ethanol represents a highly valuable and versatile building block for combinatorial chemistry. Its distinct and orthogonally reactive functional groups provide a robust platform for the systematic and efficient generation of diverse small-molecule libraries. The protocols outlined herein provide a solid foundation for both solution-phase and solid-phase approaches, enabling researchers to rapidly explore vast areas of chemical space. As drug discovery continues to demand innovative molecular scaffolds, the strategic implementation of such multi-functional building blocks will remain a critical component of successful research and development campaigns.

References

  • Kulakov, I.V., Zhambekov, Z.M., Fazylov, S.D., & Nurkenov, O.A. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Russian Journal of General Chemistry, 78(12), 2374–2378. [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-nitrophenyl)ethanol. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Advancion. (n.d.). Nitroalkanes and Derivatives. Retrieved February 8, 2026, from [Link]

  • Scribd. (n.d.). Combinatorial Chemistry Overview. Retrieved February 8, 2026, from [Link]

Sources

Method

Application and Protocol Guide for the Oxidation of 2-Bromo-1-(4-nitrophenyl)ethanol

Introduction: The Strategic Importance of α-Bromoketones in Medicinal Chemistry The synthesis of α-haloketones, particularly α-bromoketones, represents a critical transformation in the toolkit of medicinal chemists and d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of α-Bromoketones in Medicinal Chemistry

The synthesis of α-haloketones, particularly α-bromoketones, represents a critical transformation in the toolkit of medicinal chemists and drug development professionals. These compounds are highly valued synthetic intermediates due to their dual electrophilic centers, which allow for a diverse range of subsequent chemical modifications. The resulting complex heterocyclic structures are frequently found at the core of pharmacologically active molecules.[1] Specifically, 2-bromo-1-(4-nitrophenyl)ethanone, the target molecule of the protocols detailed herein, serves as a key building block in the synthesis of various therapeutic agents, including antiviral and anticancer compounds.[2][3] The presence of the bromine atom provides a reactive handle for the introduction of nitrogen, sulfur, or oxygen-containing moieties, facilitating the construction of elaborate molecular architectures. This guide provides a comprehensive overview of the common and effective methods for the oxidation of the secondary alcohol, 2-bromo-1-(4-nitrophenyl)ethanol, to its corresponding ketone, offering detailed protocols, mechanistic insights, and safety considerations.

Characterization of Reactant and Product

Accurate characterization of both the starting material and the product is paramount for ensuring reaction success and purity of the final compound.

Table 1: Physicochemical and Spectroscopic Data

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)
2-Bromo-1-(4-nitrophenyl)ethanolC8H8BrNO3246.06[4]Not widely reported~8.2 (d, 2H), ~7.6 (d, 2H), ~5.0 (m, 1H), ~3.7 (m, 2H), ~2.5 (br s, 1H, OH)~148, ~145, ~128, ~124, ~75, ~40~3400 (O-H), ~3100 (Ar C-H), ~1520 & ~1350 (NO2), ~1060 (C-O)[4]
2-Bromo-1-(4-nitrophenyl)ethanoneC8H6BrNO3244.0494-99[5]~8.3 (d, 2H), ~8.1 (d, 2H), ~4.4 (s, 2H)~190, ~151, ~139, ~130, ~124, ~30~3100 (Ar C-H), ~1700 (C=O), ~1600 (Ar C=C), ~1520 & ~1350 (NO2)

Oxidation Methodologies: A Comparative Overview

The choice of an oxidizing agent is critical and depends on factors such as substrate compatibility, desired selectivity, scalability, and safety. Below is a summary of the methods detailed in this guide.

Table 2: Comparison of Oxidation Methods

MethodOxidizing AgentTypical ConditionsAdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineAnhydrous, -78 °C to rtHigh yields, mild conditions, avoids heavy metals.[6]Requires cryogenic temperatures, produces malodorous dimethyl sulfide, sensitive to water.[4]
PCC Oxidation Pyridinium ChlorochromateAnhydrous CH2Cl2, rtMild, selective for alcohols, commercially available.[7]Chromium-based (toxic), requires careful handling and disposal.
Jones Oxidation CrO3, H2SO4, AcetoneAqueous acetone, 0 °C to rtStrong, inexpensive, and rapid.[8]Harsh acidic conditions, chromium-based (toxic), can lead to over-oxidation of primary alcohols.[8]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Anhydrous CH2Cl2, rtMild, high-yielding, neutral conditions.[9]Reagent is expensive and can be shock-sensitive.
TEMPO-Catalyzed Oxidation TEMPO (catalyst), NaOCl (oxidant)Biphasic (e.g., CH2Cl2/H2O), rt"Green" alternative, catalytic use of TEMPO, mild conditions.[7]May require phase-transfer catalyst for efficient reaction.

Experimental Protocols

Protocol 1: Swern Oxidation

This method utilizes an activated form of dimethyl sulfoxide (DMSO) to perform the oxidation under mild, anhydrous conditions.

Reaction Scheme:

start 2-Bromo-1-(4-nitrophenyl)ethanol reagents 1. (COCl)2, DMSO, CH2Cl2, -78 °C 2. Et3N start->reagents end 2-Bromo-1-(4-nitrophenyl)ethanone reagents->end

A schematic of the Swern oxidation reaction.

Materials:

  • 2-Bromo-1-(4-nitrophenyl)ethanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (CH2Cl2)

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous CH2Cl2 and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (2.0 equivalents) to the cooled solvent, followed by the dropwise addition of DMSO (2.2 equivalents). Stir the mixture for 15 minutes at -78 °C.[10]

  • Dissolve 2-bromo-1-(4-nitrophenyl)ethanol (1.0 equivalent) in a minimal amount of anhydrous CH2Cl2 and add it dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the flask. The reaction mixture may become thick. Continue stirring at -78 °C for 15 minutes, then allow the reaction to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Mechanism Explained:

The Swern oxidation proceeds through a series of well-defined steps.[11] Initially, DMSO reacts with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride. The alcohol then attacks this species, forming an alkoxysulfonium salt. The addition of a hindered base, like triethylamine, deprotonates the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide. This ylide undergoes an intramolecular elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[11]

Swern_Mechanism DMSO DMSO Activation Activation (Chloro(dimethyl)sulfonium chloride) DMSO->Activation Reacts with OxalylChloride Oxalyl Chloride AlcoholAttack Alkoxysulfonium Salt Activation->AlcoholAttack Alcohol (R2CHOH) Activation->AlcoholAttack Deprotonation Deprotonation AlcoholAttack->Deprotonation Ylide Sulfur Ylide Deprotonation->Ylide Triethylamine Deprotonation->Ylide Elimination Five-membered Transition State Ylide->Elimination Ketone Ketone Elimination->Ketone Intramolecular Elimination Elimination->Ketone Byproducts Dimethyl Sulfide + Triethylammonium Chloride Elimination->Byproducts start 2-Bromo-1-(4-nitrophenyl)ethanol reagents PCC, CH2Cl2, rt start->reagents end 2-Bromo-1-(4-nitrophenyl)ethanone reagents->end

A schematic of the PCC oxidation reaction.

Materials:

  • 2-Bromo-1-(4-nitrophenyl)ethanol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (CH2Cl2)

  • Silica gel

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask containing a solution of 2-bromo-1-(4-nitrophenyl)ethanol (1.0 equivalent) in anhydrous CH2Cl2, add PCC (1.5 equivalents) in one portion.

  • Stir the resulting mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium byproducts.

  • Wash the silica gel plug with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Mechanism Explained:

The oxidation with PCC begins with the attack of the alcohol's oxygen on the chromium atom of PCC, forming a chromate ester intermediate. [12]A base (which can be the pyridine moiety of another PCC molecule or the chloride ion) then abstracts the proton from the carbon bearing the oxygen, leading to the elimination of a reduced chromium species and the formation of the ketone. [12]

Protocol 3: Jones Oxidation

A powerful oxidation method using chromic acid, suitable for less sensitive substrates.

Reaction Scheme:

start 2-Bromo-1-(4-nitrophenyl)ethanol reagents CrO3, H2SO4, Acetone, 0 °C start->reagents end 2-Bromo-1-(4-nitrophenyl)ethanone reagents->end G start Start: 2-Bromo-1-(4-nitrophenyl)ethanol q1 Is the substrate sensitive to harsh acidic conditions? start->q1 jones Jones Oxidation q1->jones No q2 Are cryogenic conditions feasible? q1->q2 Yes swern Swern Oxidation end End: 2-Bromo-1-(4-nitrophenyl)ethanone swern->end pcc PCC Oxidation pcc->end jones->end q2->swern Yes q3 Is the use of a chromium-based reagent acceptable? q2->q3 No q3->pcc Yes dmp Dess-Martin Oxidation q3->dmp No tempo TEMPO-catalyzed Oxidation q3->tempo dmp->end tempo->end

Decision tree for selecting an appropriate oxidation method.

Conclusion

The oxidation of 2-bromo-1-(4-nitrophenyl)ethanol to 2-bromo-1-(4-nitrophenyl)ethanone is a valuable transformation for the synthesis of complex molecules in drug discovery and development. This guide has provided a selection of robust and reliable protocols, from classic methods like the Swern and Jones oxidations to greener alternatives. The choice of method will ultimately be guided by the specific requirements of the synthesis, including scale, substrate sensitivity, and safety considerations. By following the detailed procedures and adhering to the safety precautions outlined, researchers can confidently and efficiently synthesize this important α-bromoketone intermediate for their research endeavors.

References

  • (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. National Center for Biotechnology Information. Retrieved from [Link]

  • (2023, January 22). Swern oxidation. Chemistry LibreTexts. Retrieved from [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Retrieved from [Link]

  • (2014, January 28). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. ACS Publications. Retrieved from [Link]

  • (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. Retrieved from [Link]

  • (2023, September 7). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. National Center for Biotechnology Information. Retrieved from [Link]

  • 2-Bromo-1-(4-nitrophenyl)ethanol. PubChem. Retrieved from [Link]

  • Synthetic Access to Aromatic α-Haloketones. National Center for Biotechnology Information. Retrieved from [Link]

  • (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Jones oxidation. Wikipedia. Retrieved from [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. Retrieved from [Link]

  • Swern Oxidation. Organic Chemistry Portal. Retrieved from [Link]

  • (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. Retrieved from [Link]

  • (2014, January 28). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. Retrieved from [Link]

  • One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). ResearchGate. Retrieved from [Link]

  • (2022, October 13). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. ResearchGate. Retrieved from [Link]

  • (2020, May 14). α-Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication: Structure-Based Design, Synthesis, and Activity Assessment. PubMed. Retrieved from [Link]

  • TEMPO-Mediated Oxidations. —. Retrieved from [Link]

  • α-Haloketones as versatile building blocks in organic synthesis. ResearchGate. Retrieved from [Link]

  • Synthesis of. Organic Syntheses. Retrieved from [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. OUCI. Retrieved from [Link]

  • TEMPO (General overview). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Alpha-ketoamides as broad-spectrum inhibitors of coronavirus and enterovirus replication Structure-based design, synthesis, and activity assessment. ResearchGate. Retrieved from [Link]

  • Highlights on U.S. FDA-Approved Halogen-Containing Drugs in 2024. ResearchGate. Retrieved from [Link]

  • NMR of ethanol with ¹H and ¹³C | Analytical chemistry | meriSTEM. YouTube. Retrieved from [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Retrieved from [Link]

  • Solved IR SPECTRUM ANALYSIS NHAc NO2 II-03. Chegg. Retrieved from [Link]

  • (2023, September 7). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. ACS Publications. Retrieved from [Link]

  • Supporting information for. The Royal Society of Chemistry. Retrieved from [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Retrieved from [Link]

  • INFRARED SPECTROSCOPY (IR). —. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-Bromo-1-(4-nitrophenyl)ethanol

Welcome to the dedicated technical support guide for the purification of crude 2-Bromo-1-(4-nitrophenyl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development who are workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of crude 2-Bromo-1-(4-nitrophenyl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this key synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges of purifying this polar and reactive molecule. The advice provided is grounded in established chemical principles and practical laboratory experience to ensure you achieve the desired purity for your downstream applications.

Understanding the Purification Challenge

2-Bromo-1-(4-nitrophenyl)ethanol is a versatile building block in organic synthesis. However, its synthesis, often via the bromohydrin formation from 4-nitrostyrene, can result in a crude product containing various impurities. The polarity imparted by the nitro and hydroxyl groups, combined with the reactivity of the benzylic bromide, necessitates carefully chosen purification strategies to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Bromo-1-(4-nitrophenyl)ethanol?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. A common method for synthesizing bromohydrins is the reaction of an alkene with a bromine source in the presence of water.[1][2][3][4] For the synthesis from 4-nitrostyrene, you can anticipate the following impurities:

  • Unreacted 4-nitrostyrene: The starting alkene may not have fully reacted.

  • 1,2-Dibromo-1-(4-nitrophenyl)ethane: This is a common byproduct formed by the addition of Br₂ across the double bond.

  • Regioisomers: Depending on the reaction conditions, you might have small amounts of the regioisomeric bromohydrin, 1-bromo-1-(4-nitrophenyl)ethanol.

  • Polymeric materials: Styrene derivatives can sometimes undergo polymerization, especially under certain conditions.

Q2: Which purification method is better for my crude product: recrystallization or column chromatography?

A2: The choice between recrystallization and flash column chromatography depends on several factors, including the impurity profile, the scale of your reaction, and the desired final purity.[5]

  • Recrystallization is a cost-effective and scalable method, particularly suitable for removing impurities with significantly different solubility profiles from the desired product.[5] If your crude product is a solid and you have a dominant major impurity that can be easily separated, recrystallization is an excellent choice.

  • Flash column chromatography offers higher resolution and is ideal for separating complex mixtures of impurities that are structurally similar to the target compound.[6] It is the preferred method for achieving very high purity (>99%), especially on a small to medium scale.

The following diagram illustrates a decision-making workflow for selecting the appropriate purification method.

Purification_Decision Choosing a Purification Method start Crude 2-Bromo-1-(4-nitrophenyl)ethanol is_solid Is the crude product a solid? start->is_solid high_purity_needed Is >99% purity required? is_solid->high_purity_needed Yes column_chromatography Flash Column Chromatography is_solid->column_chromatography No (oily) complex_mixture Is it a complex mixture of impurities? high_purity_needed->complex_mixture No high_purity_needed->column_chromatography Yes recrystallization Recrystallization complex_mixture->recrystallization No complex_mixture->column_chromatography Yes end Purified Product recrystallization->end column_chromatography->end

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-Bromo-1-(4-nitrophenyl)ethanol.

Recrystallization Troubleshooting
Problem Potential Cause Troubleshooting Steps
No crystals form upon cooling. The solution is not saturated (too much solvent was added).1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. 2. Add a seed crystal of the pure compound, if available. 3. Boil off some of the solvent to concentrate the solution and allow it to cool again.[7]
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The compound is precipitating too quickly from a supersaturated solution.1. Reheat the solution to dissolve the oil, then add a small amount of a "better" solvent to decrease the supersaturation and allow for slower cooling.[8] 2. Ensure a gradual cooling process. Let the flask cool to room temperature undisturbed before placing it in an ice bath.[7] 3. Consider a different solvent system with a lower boiling point.
Low recovery of the purified product. Too much solvent was used. The crystals were washed with a solvent that was not ice-cold. The compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.[7] 2. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 3. Cool the mother liquor in an ice bath for an extended period to maximize crystal formation.
The purified product is still colored. Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your yield.[8] 2. Perform a second recrystallization.
Flash Column Chromatography Troubleshooting
Problem Potential Cause Troubleshooting Steps
The compound does not move down the column. The eluent is not polar enough.1. Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[9]
The compound elutes too quickly (with the solvent front). The eluent is too polar.1. Decrease the polarity of the mobile phase. Use a higher percentage of the non-polar solvent (e.g., hexane).
Poor separation of the product from impurities. The chosen eluent system does not provide sufficient resolution. The column was overloaded.1. Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound. 2. Use a shallower solvent gradient during elution. 3. Ensure you are not overloading the column with crude material.
Streaking or tailing of the compound band. The compound is interacting too strongly with the silica gel. The compound is degrading on the silica gel.1. Add a small amount of a polar modifier like methanol or a few drops of acetic acid to the eluent to improve peak shape. 2. Consider using a different stationary phase, such as alumina, if your compound is sensitive to the acidity of silica gel.[9] 3. For aromatic nitro compounds, sometimes deactivation of silica gel with a small amount of triethylamine in the eluent can be beneficial.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Toluene/Hexane)

This protocol is adapted from a procedure for a structurally similar compound and is a good starting point for the recrystallization of 2-Bromo-1-(4-nitrophenyl)ethanol.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Bromo-1-(4-nitrophenyl)ethanol in a minimal amount of hot toluene. Heat the mixture gently with stirring until all the solid dissolves.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]

  • Inducing Crystallization: Slowly add hexane to the hot toluene solution with gentle swirling until the solution becomes slightly turbid. This indicates the saturation point.[5][10]

  • Crystal Formation: Allow the flask to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.[5][7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. The optimal ratio should be determined by TLC analysis of the crude mixture. A starting gradient of 5% ethyl acetate in hexane, gradually increasing to 20-30%, is often effective for separating compounds of moderate polarity.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the starting mobile phase, collecting fractions. Gradually increase the polarity of the eluent to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Bromo-1-(4-nitrophenyl)ethanol.

The following diagram illustrates the general workflow for flash column chromatography.

Column_Chromatography_Workflow Flash Column Chromatography Workflow start Crude Product tlc TLC Analysis to Determine Eluent start->tlc pack_column Pack Column with Silica Gel Slurry tlc->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Gradient Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure Identify Pure Fractions evaporate Evaporate Solvent combine_pure->evaporate end Purified Product evaporate->end

Caption: General workflow for flash column chromatography.

Data Summary

Purification Method Key Parameters Expected Purity Expected Recovery Appearance of Pure Product
Recrystallization Solvent System: Toluene/Hexane>98%75-85%White to off-white crystalline solid
Flash Column Chromatography Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate Gradient>99%85-95%Colorless oil or white solid

Note: Expected purity and recovery are based on typical results for similar compounds and may vary depending on the initial purity of the crude product and the specific experimental conditions.[5]

References

  • SIELC Technologies. (2018, May 16). Separation of 2-Bromo-1-ethanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Nichols, L. (n.d.). Recrystallization. In Organic Chemistry Laboratory Techniques. Retrieved from [Link]

  • Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Reddit. (2022, April 12). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]

  • Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-nitrophenyl)ethanol. Retrieved from [Link]

  • Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromohydrin synthesis by bromination or substitution. Retrieved from [Link]

  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • OpenStax. (2023, September 20). 8.3 Halohydrins from Alkenes: Addition of HO-X. In Organic Chemistry. Retrieved from [Link]

  • YouTube. (2024, November 11). Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, September 20). 8.3: Halohydrins from Alkenes - Addition of HO-X. Retrieved from [Link]

  • ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds? Retrieved from [Link]

  • Chemia. (2022, May 9). Bromoallene synthesis from propargyl alcohol, ortho-selective bromination of aromatic rings:NBS bromination reactions(5):N-bromo compounds(7): Discussion series on bromination/iodination reactions 7. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • PubChem. (n.d.). 2-[1-(4-Bromo-2-nitrophenyl)ethylamino]ethanol. Retrieved from [Link]

Sources

Optimization

identifying and minimizing side reactions in 2-Bromo-1-(4-nitrophenyl)ethanol synthesis

Ticket System: Reactive Intermediates & Impurity Management[1][2] Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist[1] Introduction: The "Halohydrin" Paradox Welcome to the technical suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Reactive Intermediates & Impurity Management[1][2]

Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Halohydrin" Paradox

Welcome to the technical support hub for 2-Bromo-1-(4-nitrophenyl)ethanol . If you are synthesizing this molecule—likely as a precursor for


-blockers (e.g., Sotalol analogs) or chiral phenylethanolamines—you are navigating a chemical minefield.[2][1]

The core challenge is the "Halohydrin Paradox" : You need a hydride source strong enough to reduce the ketone, but the resulting intermediate (an alkoxide) is an internal nucleophile primed to displace the adjacent bromide. This creates a race condition between protonation (forming the product) and cyclization (forming the epoxide).[2][1]

This guide replaces standard textbook instructions with a troubleshooting-first approach, focusing on causality , impurity identification , and Luche reduction kinetics .

Part 1: The Reaction Logic (Visualized)

Before fixing the error, we must visualize the divergence points.[1] The diagram below maps the "Safe Path" against the two most common failure modes: The Epoxide Trap and The Debromination Shunt .

ReactionPathways SM Starting Material 2-Bromo-1-(4-nitrophenyl)ethanone Inter Intermediate Boron-Alkoxide Complex SM->Inter NaBH4 / CeCl3 (Luche) Debrom Impurity B 1-(4-nitrophenyl)ethanol (Debrominated) SM->Debrom Hydride Attack on Br (No CeCl3) Prod Target Product 2-Bromo-1-(4-nitrophenyl)ethanol Inter->Prod Acidic Quench (H+) Fast Protonation Epox Impurity A (Critical) 4-Nitrostyrene Oxide (Epoxide) Inter->Epox Basic pH / Warm Up Intramolecular SN2 (-HBr) Methoxy Impurity C Methoxy-Ether Derivative (Solvolysis) Epox->Methoxy MeOH Solvent Ring Opening

Figure 1: Reaction divergence map. The "Safe Path" (Green) requires strict kinetic control to avoid the thermodynamic sink of epoxide formation (Red).

Part 2: Troubleshooting Guide (FAQs)

This section addresses specific observations reported by users in the field.

Ticket #404: "I see a massive impurity at -81 Da mass shift."

Diagnosis: Epoxide Formation (4-Nitrostyrene Oxide). The Mechanism: Upon reduction, the carbonyl oxygen becomes an alkoxide (


).[2][1] Because the adjacent carbon holds a good leaving group (Bromine), the alkoxide attacks the 

-carbon in an intramolecular

reaction, kicking out bromide and closing the ring to form an epoxide. The Fix:
  • Temperature Control: Keep the reaction between

    
     and 
    
    
    
    . The cyclization activation energy is higher than the reduction activation energy.[1]
  • The Quench (Critical): Do not quench with water or weak base.[2][1] You must use 1N HCl or acetic acid immediately while cold.[2][1] You need to protonate the alkoxide to the alcohol (

    
    ) faster than it can cyclize.[1]
    
Ticket #500: "My product is missing the Bromine atom (Mass -79 Da)."

Diagnosis: Reductive Debromination. The Mechanism:


 is a "soft" hydride source that can attack the bromine directly (halogen-metal exchange) or attack the 

-position if the ketone is enolizable.[2][1] This results in 4-nitroacetophenone, which is then reduced to 1-(4-nitrophenyl)ethanol.[2][1] The Fix: Luche Conditions. Add Cerium(III) Chloride (

)
.[2][1][3]
  • Why? Cerium coordinates to the carbonyl oxygen, making it a "harder" electrophile.[1] This directs the "hard" borohydride to attack the carbonyl carbon (1,2-addition) exclusively, ignoring the "soft" bromine atom.[2]

Ticket #301: "I see an extra peak in HPLC with a +31 Da shift (in MeOH)."

Diagnosis: Solvolysis (Methoxide attack). The Mechanism: If the epoxide forms (see Ticket #404) in methanol, the solvent acts as a nucleophile, opening the ring to form the methoxy-alcohol ether.[1] The Fix: This is a downstream symptom of the epoxide issue.[1] Solve Ticket #404, and this vanishes. Alternatively, switch to Ethanol or THF/MeOH mixtures to reduce solvent nucleophilicity, though solving the quench is the root fix.[2]

Part 3: The Gold Standard Protocol (Luche Reduction)

This protocol is designed to be self-validating. If followed, the color changes and solubility checks act as checkpoints.[1]

Reagents:

  • 2-Bromo-1-(4-nitrophenyl)ethanone (1.0 eq)[2][1]

  • Cerium(III) Chloride Heptahydrate (

    
    ) (1.1 eq)[2][1]
    
  • Sodium Borohydride (

    
    ) (1.0 - 1.2 eq)[2][1]
    
  • Solvent: Methanol (HPLC Grade)[2][1]

Step-by-Step Workflow:

  • The Chelation Step (Checkpoint 1):

    • Dissolve the ketone and

      
       in Methanol (
      
      
      
      concentration).
    • Observation: Ensure complete dissolution.[2][1] The solution may turn slightly yellow due to the nitro group, but it should be clear.[1] The

      
       is now coordinating the carbonyl.[1]
      
  • The Cold Addition:

    • Cool the mixture to

      
       to 
      
      
      
      .
    • Add

      
       in small portions over 20 minutes.
      
    • Why? Adding all at once causes an exotherm, which promotes epoxide formation.[2][1]

  • Reaction Monitoring:

    • Stir at

      
       for 30–60 minutes.
      
    • TLC Check: Mobile phase Hexane:EtOAc (7:3). The alcohol is more polar (lower

      
      ) than the ketone.[1]
      
  • The "Flash" Quench (Checkpoint 2):

    • CRITICAL: While still at

      
      , add 1N HCl  dropwise until pH reaches ~4-5.
      
    • Chemistry: This protonates the intermediate alkoxy-borate complex immediately, locking it as the halohydrin and preventing cyclization.[2][1]

  • Workup:

    • Evaporate MeOH (vacuum,

      
      ).[2][1]
      
    • Extract with Ethyl Acetate.[2][1][4] Wash with Brine.[2][1][4]

    • Dry over

      
       and concentrate.
      
Part 4: Impurity Profile & Data Summary

Use this table to benchmark your crude purity against expected outcomes based on conditions.

ConditionMajor ProductDominant ImpurityRisk Factor
NaBH4 / MeOH (RT) Alcohol (60-70%)Epoxide (>20%)High pH during workup
NaBH4 / MeOH (Reflux) Alcohol (40%)Methoxy-Ether (30%)Thermal solvolysis
NaBH4 Only (No CeCl3) Alcohol (80%)Debrominated (<10%)Lack of chemoselectivity
Luche (CeCl3 / -5°C) Alcohol (>95%) Epoxide (<1%) Optimized Process
References
  • Luche, J. L. (1978).[2][1][3] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones."[2][3] Journal of the American Chemical Society, 100(7), 2226–2227.[2][3]

  • Gemal, A. L., & Luche, J. L. (1981).[2][1] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects."[2][1] Journal of the American Chemical Society, 103(18), 5454–5459.[2]

  • Concellón, J. M., et al. (2004).[2][1] "Selective Reduction of α-Bromo Ketones to Bromohydrins." The Journal of Organic Chemistry, 69(20), 6923–6926.[2] (Demonstrates the necessity of controlling basicity to prevent epoxide formation).

  • European Pharmacopoeia (Ph.[2][1][5] Eur.) . "Sotalol Hydrochloride Impurity Profile." (Reference for the characterization of nitrophenyl-ethanolamine impurities and their precursors).

Sources

Troubleshooting

troubleshooting low yields in nucleophilic substitution reactions

As a Senior Application Scientist, I've frequently guided researchers through the complexities of nucleophilic substitution reactions. Low yields are a common frustration, but they are almost always solvable with a syste...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently guided researchers through the complexities of nucleophilic substitution reactions. Low yields are a common frustration, but they are almost always solvable with a systematic approach. This guide is designed to provide you with the causal explanations and actionable protocols to diagnose and resolve the issues hindering your reaction's success.

Troubleshooting Guide: A Mechanistic Approach

Low yields in nucleophilic substitution reactions are rarely due to a single isolated factor. More often, they result from an interplay of variables that favor undesired pathways or slow the desired reaction to a crawl. The key is to think mechanistically: are you aiming for an SN1 or SN2 pathway, and are your conditions truly favoring it?

Question 1: My reaction is slow, incomplete, or has not proceeded at all. What are the likely culprits?

This is the most common issue and often points to fundamental problems with your reagents or reaction setup. Let's break down the diagnostic process.

A. Is Your Leaving Group "Good" Enough?

Expertise & Experience: The leaving group's ability to depart from the substrate is a critical kinetic factor. A "good" leaving group is one that is a weak base and can stabilize the negative charge it takes with it upon departure.[1][2] If your leaving group is a strong base (e.g., hydroxide, alkoxide, amide), it will be reluctant to leave, and the reaction will be exceedingly slow or may not occur at all.[1][2]

Troubleshooting Protocol:

  • Assess Leaving Group Ability: The weaker the basicity of a group, the better its leaving group ability.[1] Halides are common leaving groups, and their ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻.[1]

  • Convert Poor Leaving Groups: If you are starting with an alcohol (a poor leaving group), it must be converted into a better one. Common strategies include:

    • Protonation: In acidic conditions, the hydroxyl group can be protonated to form an oxonium ion, which leaves as a neutral water molecule (a much better leaving group).

    • Conversion to Sulfonate Esters: Alcohols can be reacted with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a non-nucleophilic base (like pyridine) to form sulfonate esters (tosylates, mesylates). These are excellent leaving groups because their negative charge is highly stabilized by resonance.[2]

Data Presentation: Relative Leaving Group Ability

Leaving GroupConjugate Acid pKaRelative Rate (Approx.)Classification
Triflate (CF₃SO₃⁻)-14~10⁹Excellent
Tosylate (TsO⁻)-2.8~10⁵Excellent
Iodide (I⁻)-10~10²Good
Bromide (Br⁻)-910Good
Chloride (Cl⁻)-71Moderate
Water (H₂O)15.7VariableModerate (Neutral)
Fluoride (F⁻)3.2~10⁻³Poor
Hydroxide (OH⁻)15.7~10⁻⁶Very Poor

This table provides a general comparison; actual rates are highly dependent on the specific reaction conditions.

B. Is Your Nucleophile Potent for the Desired Mechanism?

Expertise & Experience: The choice of nucleophile is pivotal and is directly tied to whether you are targeting an SN1 or SN2 reaction.

  • SN2 Reactions: These require a strong, unhindered nucleophile to attack the electrophilic carbon and displace the leaving group in a single, concerted step.[3][4][5]

  • SN1 Reactions: These proceed through a carbocation intermediate, so a strong nucleophile is not required.[3][5][6] In fact, weak nucleophiles (like water or alcohols) are often used, and they may also serve as the solvent (a process known as solvolysis).[3][7]

Troubleshooting Protocol:

  • Evaluate Nucleophile Strength: Strong nucleophiles are typically negatively charged (e.g., I⁻, Br⁻, CN⁻, RS⁻, N₃⁻, OH⁻, OR⁻).[5][6][8] Weak nucleophiles are generally neutral (e.g., H₂O, ROH, RSH, NH₃).

  • Consider Steric Hindrance: For SN2 reactions, bulky nucleophiles (e.g., tert-butoxide) will be sterically hindered and may favor elimination reactions instead.[9]

  • Enhance Nucleophilicity: If your nucleophile is weak and you are attempting an SN2 reaction, you may need to deprotonate it with a strong, non-nucleophilic base to increase its potency.

Question 2: I am seeing a mixture of products, including my desired substitution product and an elimination product. How can I improve selectivity?

This is a classic issue of competing reaction pathways. Nucleophiles are also often bases, and this dual reactivity can lead to elimination (E1 or E2) as a side reaction.

Expertise & Experience: The balance between substitution and elimination is influenced by the nucleophile/base, the substrate structure, and the reaction temperature.

Troubleshooting Protocol:

  • Analyze the Nucleophile/Base:

    • Strongly Basic, Sterically Hindered Nucleophiles: Reagents like potassium tert-butoxide (t-BuOK) are classic examples of strong bases that are poor nucleophiles due to their bulk. They will strongly favor elimination.

    • Strongly Basic, Unhindered Nucleophiles: Reagents like ethoxide (EtO⁻) or hydroxide (OH⁻) are strong nucleophiles and strong bases. With primary substrates, SN2 is favored. With secondary and tertiary substrates, E2 becomes increasingly dominant.

    • Weakly Basic, Strong Nucleophiles: Reagents like I⁻, Br⁻, CN⁻, and RS⁻ are excellent for promoting substitution over elimination.

  • Assess the Substrate:

    • Primary Substrates: Favor SN2 reactions. Elimination is generally a minor pathway unless a very hindered base is used.

    • Secondary Substrates: Are prone to both SN2 and E2 reactions. The outcome is highly sensitive to the choice of nucleophile/base and solvent.

    • Tertiary Substrates: Do not undergo SN2 reactions due to steric hindrance. They will undergo SN1/E1 with weak nucleophiles/bases or E2 with strong bases.

  • Control the Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in the number of molecules (and thus, higher entropy).[10] If you are observing significant elimination, try running the reaction at a lower temperature.

Logical Relationship Diagram: Substitution vs. Elimination

G sub Alkyl Halide + Nucleophile/Base sn2 SN2 Product sub->sn2 Primary Substrate Strong, Unhindered Nu:⁻ e2_1 E2 Product sub->e2_1 Primary Substrate Strong, Hindered Base sn2_e2 SN2 + E2 Mixture sub->sn2_e2 Secondary Substrate Strong Base/Nu:⁻ sn1_e1 SN1 + E1 Mixture sub->sn1_e1 Tertiary Substrate Weak Base/Nu:⁻ e2_2 E2 Product sub->e2_2 Tertiary Substrate Strong Base

Caption: Factors influencing the competition between substitution and elimination.

Question 3: My reaction is giving an unexpected rearranged product. What is happening?

The formation of a rearranged product is a tell-tale sign of a carbocation intermediate, which points to an SN1 (or E1) mechanism.

Expertise & Experience: Carbocations will rearrange if a more stable carbocation can be formed via a 1,2-hydride or 1,2-alkyl shift.[11] This is particularly common with secondary substrates that can rearrange to a tertiary or resonance-stabilized carbocation.

Troubleshooting Protocol:

  • Confirm the Mechanism: Rearrangements are characteristic of SN1/E1 pathways.[11] Your conditions likely involve a secondary or tertiary substrate, a poor nucleophile, and a polar protic solvent.

  • Suppress the SN1 Pathway: To avoid rearrangement, you need to switch to conditions that favor the SN2 mechanism.

    • Use a strong, non-basic nucleophile.

    • Switch to a polar aprotic solvent (e.g., acetone, DMF, DMSO).[3][12][13]

    • Increase the concentration of the nucleophile. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[11][14]

Experimental Workflow: Shifting from SN1 to SN2

G start Observation: Rearranged Product diag Diagnosis: Carbocation Intermediate (SN1/E1 Pathway) start->diag goal Goal: Favor SN2 Pathway diag->goal action Actions to Favor SN2 • Use a strong nucleophile • Increase [Nucleophile] • Switch to Polar Aprotic Solvent (e.g., DMSO, DMF, Acetone) • Lower the temperature goal->action outcome Expected Outcome: Desired Substitution Product (No Rearrangement) action->outcome

Caption: A workflow for mitigating carbocation rearrangements.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent?

The choice of solvent is critical as it can dramatically influence the reaction pathway.[7][15]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and are capable of hydrogen bonding. They are excellent at stabilizing both cations and anions.

    • Effect on SN1: They strongly favor SN1 reactions by stabilizing the carbocation intermediate and the leaving group anion.[7][16][17]

    • Effect on SN2: They hinder SN2 reactions by forming a "solvent cage" around the nucleophile through hydrogen bonding, which reduces its nucleophilicity.[3][15]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): These solvents are polar but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors.

    • Effect on SN1: They are less effective at stabilizing carbocations, so they disfavor SN1 reactions.

    • Effect on SN2: They are the ideal choice for SN2 reactions.[3][12][13] They can solvate the counter-ion of the nucleophile (the cation) but leave the anionic nucleophile "naked" and highly reactive.[13][15]

Q2: My nucleophile is soluble in water, but my substrate is only soluble in an organic solvent. What can I do?

This is a common problem of phase incompatibility. The solution is often Phase Transfer Catalysis (PTC) .

A phase transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[18][19] For nucleophilic substitutions, quaternary ammonium salts (e.g., tetrabutylammonium bromide) or crown ethers are frequently used.[19][20]

How it works: The lipophilic (fat-loving) cation of the PTC pairs with the nucleophilic anion and shuttles it from the aqueous phase into the organic phase.[20] This brings the nucleophile into contact with the substrate, allowing the reaction to proceed. PTC can lead to faster reactions, higher yields, and often eliminates the need for expensive or hazardous anhydrous solvents.[18][19]

Q3: What is the difference between nucleophilicity and basicity?

While related, these terms describe different chemical phenomena.[21]

  • Basicity is a thermodynamic concept that refers to the ability of a species to accept a proton (H⁺). It is an equilibrium property, often quantified by the pKa of the conjugate acid.[10][22]

  • Nucleophilicity is a kinetic concept that describes the rate at which a species attacks an electrophilic atom (usually carbon).[10]

Although strong bases are often strong nucleophiles, this is not always the case.[5] For example, tert-butoxide is a very strong base but a poor nucleophile due to steric hindrance. Conversely, iodide (I⁻) is an excellent nucleophile but a relatively weak base. Understanding this distinction is key to controlling the competition between substitution and elimination.[9]

References
  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?[Link]

  • Glasp. (2010). Solvent Effects on Sn1 and Sn2 Reactions.[Link]

  • Unknown Source.Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Source URL could not be verified.
  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.[Link]

  • Chemistry LibreTexts. (2021). 7.5: SN1 vs SN2.[Link]

  • Unknown Source.NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. Source URL could not be verified.
  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.[Link]

  • Khan Academy. Sn1 vs Sn2: Summary.[Link]

  • Chemistry Steps. When Is the Mechanism SN1 or SN2?[Link]

  • Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.[Link]

  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions.[Link]

  • ACS Omega. (2026). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides.[Link]

  • Chemistry LibreTexts. (2023). Leaving Groups.[Link]

  • Master Organic Chemistry. (2012). Nucleophilicity vs. Basicity.[Link]

  • Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions.[Link]

  • ijirset. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products.[Link]

  • YouTube. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry.[Link]

  • Khan Academy. Nucleophilicity vs. basicity.[Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC).[Link]

  • YouTube. (2016). Basicity vs Nucleophilicity - Steric Hindrance.[Link]

  • MedLife Mastery. The Nucleophilic Substitution Reaction - MCAT Content.[Link]

  • Wikipedia. Leaving group.[Link]

  • Fiveable. Leaving Group Ability Definition - Organic Chemistry Key Term.[Link]

  • YouTube. (2013). Strategy for Solving Substitution Reaction Problems.[Link]

  • Dalal Institute. Phase Transfer Catalysis.[Link]

  • Reddit. (2025). NUCLEOPHILICITY VS BASICITY.[Link]

  • University of Calgary. Nucleophilicity vs Basicity.[Link]

  • ACS Publications. Nucleophilic aromatic substitution reactions under phase-transfer conditions. Synthesis of alkyl aryl sulfides from isomeric dichlorobenzenes and thiolates.[Link]

Sources

Optimization

Technical Support Center: Scale-Up Protocols for 2-Bromo-1-(4-nitrophenyl)ethanol

Executive Summary The scale-up of 2-Bromo-1-(4-nitrophenyl)ethanol presents a unique dichotomy: the core chemistry (ketone reduction) is elementary, yet the process engineering is unforgiving. The presence of a nitro gro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scale-up of 2-Bromo-1-(4-nitrophenyl)ethanol presents a unique dichotomy: the core chemistry (ketone reduction) is elementary, yet the process engineering is unforgiving. The presence of a nitro group (electron-withdrawing) makes the carbonyl highly reactive, while the


-bromo substituent introduces a "ticking clock" mechanism for epoxide formation under basic conditions.

This guide moves beyond standard textbook procedures to address the causality of failure at the kilogram scale. It focuses on the reduction of 2-bromo-4'-nitroacetophenone , the industry-standard route.

Module 1: The Precursor Challenge (Safety & Handling)

The Issue: The starting material, 2-bromo-4'-nitroacetophenone, is a potent lachrymator and skin sensitizer. At scale, dust containment is not just a safety requirement but a yield-critical parameter (loss of containment = loss of stoichiometry).

Protocol 1.1: Safe Charging Strategy

  • Solids Handling: Do not dump solids into an open reactor. Use a split-butterfly valve or a solid-addition funnel under negative pressure.

  • Solvent Selection: If possible, purchase the precursor as a solution or dissolve it immediately in the transport drum using the reaction solvent (typically THF or MeOH) to minimize dust exposure.

Module 2: The Critical Reduction Step

The Core Challenge: Chemo-selectivity and pH Control. The reduction is typically performed using Sodium Borohydride (


).[1][2][3][4] The critical failure mode is the Darzens-like cyclization  during the quench.
Reaction Pathway & Failure Modes

The following diagram illustrates the kinetic competition between product formation and the primary impurity (Epoxide).

ReactionPathway cluster_legend Process Control SM 2-Bromo-4'-nitroacetophenone (Starting Material) Inter Boron-Alkoxide Intermediate SM->Inter NaBH4, < 10°C (Reduction) Prod 2-Bromo-1-(4-nitrophenyl)ethanol (Target Product) Inter->Prod Acidic Quench (pH < 7) Epox 4-Nitrostyrene Oxide (Critical Impurity) Inter->Epox Basic Conditions (pH > 8, Heat) Keep Cold Keep Cold Quench Fast Quench Fast Keep Cold->Quench Fast

Figure 1: Reaction pathway showing the competing cyclization to 4-nitrostyrene oxide if the intermediate alkoxide is exposed to base.

Standard Operating Procedure (SOP) for Scale-Up

1. Stoichiometry & Temperature:

  • Reagent:

    
     (0.35 - 0.40 eq). Note: Theoretical is 0.25 eq, but slight excess ensures conversion.
    
  • Solvent: Methanol (fastest) or Ethanol (slower, safer).

  • Temperature: Maintain -5°C to 0°C .

    • Why? The nitro group activates the carbonyl, making the reaction exothermic. Higher temperatures (>10°C) increase the risk of debromination and nitro-group reduction (azo impurities).

2. The Quench (The "Make or Break" Step):

  • Do NOT quench with water alone. The hydrolysis of excess

    
     generates basic borates (
    
    
    
    ), raising pH > 10.
  • Mechanism: The intermediate is a halohydrin alkoxide. In base, the oxygen anion attacks the carbon bearing the bromine (Intramolecular

    
    ), forming the epoxide.
    
  • Correct Protocol: Quench by dosing the reaction mixture into a pre-cooled solution of dilute acid (e.g., 1M HCl or Acetic Acid) to ensure the pH remains < 7 throughout the quench.

Module 3: Troubleshooting & FAQs

Q1: My HPLC shows a large peak at RRT 0.85, and the product yield is low. What is it?

Diagnosis: This is almost certainly 4-nitrostyrene oxide (the epoxide).

  • Cause: Your quench was too basic, or the reaction sat too long before quenching.

  • Fix:

    • Check the pH of the aqueous layer during extraction. It must be acidic (pH 4-6).

    • If the epoxide is already formed, you might be able to ring-open it back to the product by treating with HBr in acetic acid, though this often leads to di-bromo impurities.

Q2: The product is isolating as a yellow oil, but it should be a solid.

Diagnosis: Solvent entrapment or residual Nitroacetophenone.

  • Cause: The product has a low melting point and tends to "oil out" if impurities (like unreacted ketone) are present.

  • Fix:

    • Recrystallization: Use a mixture of Toluene/Heptane or IPA/Water.

    • Seed Crystals: Essential for scale-up. Do not rely on spontaneous nucleation.

Q3: Can we use biocatalysis to get the enantiomerically pure alcohol?

Answer: Yes, and for pharmaceutical applications, this is preferred.

  • Enzymes: Ketoreductases (KREDs) such as Evo200 or ADH from Rhodococcus ruber have shown excellent stereoselectivity for this substrate.

  • Benefit: Enzymes operate at neutral pH (buffered), naturally preventing the epoxide side-reaction.

  • Drawback: Solubility of the nitro-bromo ketone in aqueous buffer is poor. Requires a co-solvent system (e.g., 10% DMSO or IPA).

Module 4: Quantitative Data & Specifications

Table 1: Critical Process Parameters (CPP)

ParameterSpecificationImpact of Deviation
Reaction Temp -5°C to +5°C>10°C: Debromination / Azo formation.<-10°C: Slow kinetics, accumulation of unreacted

.
Quench pH 4.0 – 6.0>7.0: Rapid formation of Epoxide (4-nitrostyrene oxide).<2.0: Potential acid-catalyzed dehydration.
Dosing Time > 2 hoursFast Dosing: Uncontrollable exotherm; localized hot-spots.
Stirring High ShearPoor mixing leads to "basic pockets" where epoxide forms.

Module 5: Workflow Visualization

The following diagram outlines the decision tree for processing the reaction mixture to maximize recovery.

ProcessFlow cluster_warn Warning Start Reaction Complete (HPLC < 1% SM) QuenchDecision Quench Strategy Start->QuenchDecision AcidQuench Pour into 1M HCl (Maintain T < 10°C) QuenchDecision->AcidQuench Correct WaterQuench Pour into Water QuenchDecision->WaterQuench INCORRECT PhaseCut Phase Separation (Org/Aq) AcidQuench->PhaseCut WaterQuench->PhaseCut CheckPH Check Aqueous pH PhaseCut->CheckPH GoodPH pH 4-6 Proceed to Wash CheckPH->GoodPH Acidic BadPH pH > 7 Epoxide Risk! CheckPH->BadPH Basic Immediate Acidification\n(Rescue Attempt) Immediate Acidification (Rescue Attempt) BadPH->Immediate Acidification\n(Rescue Attempt)

Figure 2: Downstream processing decision tree emphasizing pH control.

References

  • Safety & Toxicology: Fisher Scientific.[5] (2025).[5][6] Safety Data Sheet: 2-Bromo-4'-nitroacetophenone. Retrieved from (Verified via SDS search).

  • Reaction Mechanism (NaBH4): Master Organic Chemistry. (2011).[1] Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from

  • Biocatalytic Route: ResearchGate. (2021). Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds. (Contextualizing ADH reduction of acetophenones). Retrieved from

  • Structural Characterization: National Institutes of Health (NIH). 2-Bromo-1-(3-nitro-phenyl)ethanone Crystal Structure. (Analogous structural data). Retrieved from

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Refining Column Chromatography for 2-Bromo-1-(4-nitrophenyl)ethanol Purification

Welcome to the technical support center for the purification of 2-Bromo-1-(4-nitrophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Bromo-1-(4-nitrophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing the column chromatography of this important synthetic intermediate. As a Senior Application Scientist, I have compiled this resource based on established chromatographic principles and extensive field experience to help you navigate the common challenges encountered during this purification process.

The purity of 2-Bromo-1-(4-nitrophenyl)ethanol is critical for the success of subsequent synthetic steps. This guide will provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and adapt these methods to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Bromo-1-(4-nitrophenyl)ethanol?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. A common synthesis involves the reduction of 2-bromo-1-(4-nitrophenyl)ethanone. Potential impurities from this and other synthetic pathways include:

  • Unreacted Starting Material: 2-bromo-1-(4-nitrophenyl)ethanone.

  • Over-reduction Byproduct: 1-(4-nitrophenyl)ethanol, where the bromine atom is replaced by hydrogen.

  • Di-brominated Species: 2,2-dibromo-1-(4-nitrophenyl)ethanol, if the bromination of the precursor was not selective.

  • Polymeric Materials: Formed through self-condensation or decomposition of the product.

Q2: What is the best stationary phase for the purification of 2-Bromo-1-(4-nitrophenyl)ethanol?

A2: For the purification of moderately polar compounds like 2-Bromo-1-(4-nitrophenyl)ethanol, silica gel is the most common and effective stationary phase.[1][2] Its polar surface interacts with the polar functional groups of the analyte (hydroxyl and nitro groups), allowing for separation based on polarity.[2]

Q3: How do I choose the right mobile phase for my column?

A3: The ideal mobile phase (eluent) should provide a good separation of your target compound from its impurities on a Thin Layer Chromatography (TLC) plate, ideally with an Rf value of 0.25-0.35 for the desired product. A common and effective solvent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate .[3]

Q4: My compound seems to be degrading on the column. What can I do?

A4: Degradation on silica gel can occur with sensitive compounds. The slightly acidic nature of silica can sometimes catalyze decomposition. If you suspect your compound is unstable, you can try the following:

  • Deactivate the silica gel: Prepare a slurry of silica gel in your mobile phase containing a small amount of a neutralizer like triethylamine (typically 0.1-1%) and pack the column with this slurry.

  • Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to the acidity of silica gel.

Q5: Should I use isocratic or gradient elution?

A5: The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the complexity of your mixture.

  • Isocratic elution is simpler and is often sufficient if the impurities are well-separated from your product on the TLC plate.[4][5]

  • Gradient elution is more powerful for separating complex mixtures where impurities have a wide range of polarities.[4][6] It can also help to sharpen peaks and reduce elution time for strongly retained compounds.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of 2-Bromo-1-(4-nitrophenyl)ethanol.

Problem 1: Poor Separation of Spots on TLC and Column

Symptoms:

  • Your product and impurities move together as one spot on the TLC plate.

  • Fractions collected from the column are all mixtures of your product and impurities.

Causality and Solution Workflow:

Caption: Troubleshooting workflow for poor separation.

In-depth Explanation:

  • Optimizing Polarity: The key to good separation is finding a mobile phase that creates a significant difference in the affinity of your compounds for the stationary phase. If your Rf is too high, your compounds are spending too much time in the mobile phase and not interacting enough with the silica gel. Conversely, a low Rf indicates too strong an interaction with the silica.

  • Alternative Solvent Systems: Sometimes, a simple hexane/ethyl acetate system doesn't provide enough selectivity. Changing one of the solvents can alter the interactions with your compounds. For instance, dichloromethane can offer different selectivity for aromatic compounds. For highly polar impurities, adding a small amount of methanol can be effective.[7][8]

  • Column Overloading: Loading too much crude material onto the column is a common cause of poor separation.[9] The stationary phase becomes saturated, and the separation equilibrium cannot be effectively established, leading to broad, overlapping bands.

Problem 2: The Compound is Stuck on the Column

Symptoms:

  • After eluting with a large volume of your mobile phase, your product has not eluted from the column.

  • TLC of the eluent shows no sign of your product.

Causality and Solution Workflow:

Caption: Troubleshooting workflow for a compound that fails to elute.

In-depth Explanation:

  • Insufficient Elution Strength: If your mobile phase is not polar enough, it cannot effectively compete with the silica gel for your polar compound, causing it to remain adsorbed. A gradual increase in polarity (gradient elution) is often the best solution here.

  • Compound Degradation: As mentioned in the FAQs, some compounds are not stable on silica. A simple stability test on a TLC plate can confirm this. If degradation is the issue, altering the stationary phase is the most effective solution.

Problem 3: Peak Tailing

Symptoms:

  • On the TLC plate, the spots are not round but appear as elongated streaks.

  • During column chromatography, the product elutes over a large number of fractions, with a gradual decrease in concentration.

Causality and Solution Workflow:

Sources

Optimization

Technical Support Center: Degradation of 2-Bromo-1-(4-nitrophenyl)ethanol

Welcome to the technical support guide for 2-Bromo-1-(4-nitrophenyl)ethanol. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate and require a d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Bromo-1-(4-nitrophenyl)ethanol. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this intermediate and require a deep understanding of its stability profile. Uncontrolled degradation can lead to impurities that compromise reaction yields, final product purity, and potentially introduce toxicological risks. This guide provides answers to frequently asked questions and troubleshoots common issues encountered during its handling, storage, and reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What is 2-Bromo-1-(4-nitrophenyl)ethanol and why is its stability important?

2-Bromo-1-(4-nitrophenyl)ethanol is a key chiral intermediate in organic synthesis, particularly for pharmaceuticals.[1] Its structure, containing a benzylic alcohol, a bromine atom on the adjacent carbon, and an electron-withdrawing nitro group, makes it susceptible to several degradation pathways. Understanding its stability is critical for:

  • Ensuring Reaction Specificity: Preventing the formation of byproducts that can complicate subsequent synthetic steps.

  • Maintaining Purity Profiles: Degradants are impurities that must be identified, quantified, and controlled in drug development processes.[2]

  • Process Optimization: Defining optimal storage and reaction conditions (pH, temperature, light exposure) to maximize the shelf-life and utility of the compound.

Q2: What are the primary degradation pathways for this molecule?

Based on its chemical structure, 2-Bromo-1-(4-nitrophenyl)ethanol is susceptible to three main degradation pathways: hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The presence of a good leaving group (bromide) next to a benzylic carbon activated by the aromatic ring makes the molecule prone to nucleophilic substitution by water.[3][4] This can occur under acidic, basic, or even neutral conditions, potentially proceeding through SN1 or SN2 mechanisms.

  • Oxidation: The secondary alcohol is a prime target for oxidation, which could convert it to the corresponding ketone, 2-bromo-1-(4-nitrophenyl)ethanone. Further oxidative processes could lead to cleavage of the carbon-carbon bond.

  • Photodegradation: Aromatic nitro compounds are known to be photoreactive. UV or even strong visible light can promote the homolytic cleavage of the carbon-bromine bond, leading to radical-mediated side reactions and debromination.[5][6][7]

Q3: What are the most likely degradation byproducts I should be looking for?

Several key byproducts can be anticipated. Identifying these is the first step in developing a stability-indicating analytical method.

Potential Degradant Formation Pathway Notes
1-(4-nitrophenyl)ethane-1,2-diol Hydrolysis (SN1/SN2)This is a very common byproduct where water acts as a nucleophile, displacing the bromide.
4-Nitrobenzaldehyde Oxidative Cleavage / RearrangementCan form under strong oxidative conditions or via rearrangement following initial degradation.
2-Bromo-1-(4-nitrophenyl)ethanone OxidationDirect oxidation of the secondary alcohol. Often an impurity from the synthesis as well.[1]
1-(4-nitrophenyl)ethanol Reductive DebrominationCan occur during photolysis or via certain reducing agents present as impurities.
Styrene Oxide derivatives Elimination & RearrangementUnder basic conditions, intramolecular cyclization can occur to form an epoxide.
Q4: Which analytical techniques are best suited for monitoring the degradation of 2-Bromo-1-(4-nitrophenyl)ethanol?

A stability-indicating method is required to separate the parent compound from its potential degradants.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic or phosphoric acid) is an excellent starting point.[8][9]

  • Detectors:

    • UV-Vis/Diode Array Detector (DAD): Ideal for routine analysis and quantification, as the nitrophenyl chromophore provides strong UV absorbance.[6][8]

    • Mass Spectrometry (MS): Essential for identifying unknown peaks and confirming the structures of degradation products.[6][8]

  • Spectroscopy (NMR, IR): While not used for routine monitoring, NMR and IR are invaluable for the definitive structural elucidation of isolated degradation products.[8]

Troubleshooting Guide

Problem: I see a new, significant peak appearing in my HPLC chromatogram during my reaction or upon storage. How do I identify it?

Cause & Solution:

This is a classic sign of degradation or an unexpected side reaction. The goal is to identify the unknown compound to understand and control its formation.

  • Check the Retention Time:

    • Earlier Elution: The new peak may be more polar than the parent compound. This is characteristic of 1-(4-nitrophenyl)ethane-1,2-diol , a likely hydrolysis product.

    • Later Elution: The peak may be less polar. This could indicate a byproduct like 1-(4-nitrophenyl)ethanol (from debromination).

  • Utilize Mass Spectrometry (LC-MS): This is the most direct way to get structural information.

    • Determine the molecular weight of the unknown peak from its mass-to-charge ratio (m/z).

    • Compare this molecular weight to the potential degradants listed in the FAQ table. For example:

      • Parent Compound (C₈H₈BrNO₃): ~246 g/mol

      • 1-(4-nitrophenyl)ethane-1,2-diol (C₈H₉NO₄): ~183 g/mol

      • 4-Nitrobenzaldehyde (C₇H₅NO₃): ~151 g/mol

  • Perform a Forced Degradation Study: Intentionally degrade a sample of your starting material under controlled stress conditions (acid, base, peroxide, heat, light) as outlined in the protocol below. By comparing the chromatograms from the stressed samples to your unknown sample, you can often identify the degradation pathway responsible.[2][10]

cluster_0 Problem Identification cluster_1 Investigation Workflow cluster_2 Conclusion UnknownPeak Unknown Peak in HPLC AnalyzeRT Analyze Retention Time (Polarity Change?) UnknownPeak->AnalyzeRT Step 1 LCMS Run LC-MS Analysis (Determine MW) UnknownPeak->LCMS Step 2 ForcedDeg Perform Forced Degradation (Generate Reference Peaks) UnknownPeak->ForcedDeg Step 3 Identify Identify Degradant & Formation Pathway AnalyzeRT->Identify LCMS->Identify ForcedDeg->Identify

Caption: Workflow for identifying an unknown degradation product.

Problem: My material is losing purity rapidly even when stored in the freezer.

Cause & Solution:

While cold temperatures slow many degradation processes, they do not stop them entirely, especially if other factors are at play.

  • Moisture-Mediated Hydrolysis: The compound is sensitive to water. If it was not stored under strictly anhydrous conditions (e.g., in a desiccator or under an inert atmosphere like argon or nitrogen), ambient moisture can facilitate slow hydrolysis even at low temperatures. Ensure the container is tightly sealed and consider using a dry box for aliquoting.

  • Light Exposure: Was the container amberized or protected from light? Standard lab lighting, especially in a glass-front freezer, can be sufficient to initiate photochemical degradation over long periods. Always store in an amber vial or wrap the container in aluminum foil.

  • Acid/Base Contamination: Trace amounts of acid or base on glassware or in the storage container can catalyze degradation. Ensure all storage vials are properly cleaned, rinsed with a non-protic solvent, and dried before use.

Problem: When I run my reaction under basic conditions, I see multiple new spots on my TLC plate and a lower yield.

Cause & Solution:

Basic conditions can promote several competing pathways beyond simple hydrolysis.

  • Elimination Reaction: A strong, non-nucleophilic base can promote the elimination of HBr to form an intermediate vinyl bromide or other rearranged products.

  • Intramolecular Cyclization (Epoxide Formation): The alkoxide formed under basic conditions can act as an internal nucleophile, displacing the adjacent bromide to form 4-nitrophenyloxirane. This epoxide is reactive and can be opened by other nucleophiles in the mixture, leading to a complex product profile.

  • Aldol-type Reactions: If any aldehyde degradant is present, it can undergo self-condensation under basic conditions.

Recommendation: If basic conditions are required, use a milder, non-nucleophilic base and maintain the lowest possible temperature to favor the desired reaction over degradation pathways. Monitor the reaction closely by TLC or HPLC to minimize reaction time.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential byproducts and test the stability-indicating capability of an analytical method.[2][10]

  • Stock Solution Preparation: Prepare a stock solution of 2-Bromo-1-(4-nitrophenyl)ethanol in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place 2 mL of the stock solution in a sealed vial and keep at 80°C for 48 hours, protected from light.

    • Photolytic Degradation: Place 2 mL of the stock solution in a clear glass vial and expose it to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

    • Analyze by HPLC-UV/MS alongside an unstressed control sample.

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Oxid Oxidation (3% H₂O₂, RT) Stock->Oxid Therm Thermal (80°C) Stock->Therm Photo Photolytic (UV/Vis Light) Stock->Photo Neutralize Neutralize/Quench Samples Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Photo->Neutralize Analyze Analyze by HPLC-UV/MS Neutralize->Analyze

Caption: Workflow for a forced degradation study.

Protocol 2: Starting HPLC-UV Method

This is a general-purpose starting method. Optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-22 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm

References

  • Chaudhary, S. A., & Khan, M. A. (2018). Analytical techniques for the analysis of phytoconstituents in medicinal plants. Journal of Pharmaceutical and Biomedical Analysis, 147, 86-97. (Source for general analytical techniques like HPLC, MS, NMR).
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
  • Zhang, Q., et al. (n.d.). Highly Enhanced Photoreductive Degradation of Polybromodiphenyl Ethers with g-C3N4/TiO2 under Visible Light Irradiation. PMC - NIH.
  • Kireche, M., et al. (2011). Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol). Contact Dermatitis, 64(4), 213-219.
  • Pharma Guideline. (2018). Forced Degradation Study in Pharmaceuticals. YouTube.
  • Dr Grady's A Level Chemistry Videos. (2017). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. YouTube. (Fundamental mechanism of bromoalkane hydrolysis).
  • RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. (Provides details on SN1 hydrolysis mechanisms).
  • Muñoz, M., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. PubMed.
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Wang, C., et al. (n.d.). Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron. ResearchGate.
  • Chakravarty, H. K., et al. (n.d.). Thermal Decomposition of 2-Bromoethanol: Single pulse shock tube experiments, modeling, DFT and TST calculations. ResearchGate.
  • Wang, M. Y., & Chow, M. S. (1994). Determination of bronopol and its degradation products by HPLC. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-1-(4-nitrophenyl)ethanol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(4-nitrophenyl)ethanol. Here, we move beyond simple procedural lists to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-1-(4-nitrophenyl)ethanol. Here, we move beyond simple procedural lists to explore the causality behind experimental choices, offering robust troubleshooting strategies and a deeper understanding of the reaction mechanism to ensure reproducible, high-yield outcomes.

Reaction Overview: The Chemistry of Bromohydrin Formation

The synthesis of 2-Bromo-1-(4-nitrophenyl)ethanol is most effectively achieved via the electrophilic addition of a bromine source and water across the double bond of 4-nitrostyrene. This reaction, known as bromohydrin formation, proceeds through a cyclic bromonium ion intermediate. The regioselectivity of this reaction is critical; the nucleophile (water) preferentially attacks the more substituted carbon of the bromonium ion, which in this case is the benzylic carbon, due to its ability to better stabilize the partial positive charge.[1][2]

A common and highly recommended reagent for this transformation is N-Bromosuccinimide (NBS). NBS serves as a safer and more manageable source of electrophilic bromine (Br+) compared to elemental bromine (Br₂).[3] It slowly generates Br₂ in situ, maintaining a low concentration that helps suppress the formation of the primary byproduct, 1,2-dibromo-1-(4-nitrophenyl)ethane.[3]

Reaction Mechanism: Bromohydrin Formation

Caption: Mechanism of bromohydrin formation from 4-nitrostyrene.

Optimized Experimental Protocol

This protocol is designed as a self-validating system, incorporating best practices to maximize yield and purity.

Materials:

  • 4-Nitrostyrene

  • N-Bromosuccinimide (NBS), recrystallized if yellow/brown

  • Dimethyl sulfoxide (DMSO)

  • Deionized Water

  • Ethyl Acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrostyrene (1.0 eq) in a 4:1 mixture of DMSO and deionized water.

  • Temperature Control: Cool the flask in an ice-water bath to 0-5 °C. Vigorous stirring is essential.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) portion-wise over 15-20 minutes. Monitor the temperature closely to ensure it does not rise above 10 °C.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding saturated aqueous sodium thiosulfate solution until the yellow color disappears. This step neutralizes any remaining electrophilic bromine.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove succinimide), deionized water, and finally brine (to aid in phase separation).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the experiment, providing explanations and actionable solutions.

Q1: My reaction yield is very low or I recovered only starting material. What went wrong?

A1: This is a common issue with several potential causes:

  • Cause A: Inactive NBS: N-Bromosuccinimide can decompose over time, especially if not stored properly (cool, dry, dark). If your NBS reagent is distinctly yellow or brown, it may have a lower active bromine content.

    • Solution: Use freshly opened or recrystallized NBS for the reaction. Pure NBS should be a white to off-white crystalline solid.[4]

  • Cause B: Insufficient Water: Water is the nucleophile that traps the bromonium ion intermediate. If the concentration of water is too low, other weaker nucleophiles (like the bromide ion) may not react efficiently, or the reaction may not proceed at all.

    • Solution: Ensure your solvent system contains an adequate amount of water. A 4:1 to 5:1 ratio of organic solvent (DMSO, acetone) to water is a good starting point.[3][5]

  • Cause C: Reaction Temperature Too Low: While initial cooling is necessary to control the exotherm, allowing the reaction to proceed at a very low temperature for its entire duration can significantly slow down the rate.

    • Solution: Follow the recommended temperature profile: initial addition at 0-5 °C, followed by warming to room temperature to ensure the reaction goes to completion. Monitor via TLC to confirm the consumption of starting material.

Q2: My main product is 1,2-dibromo-1-(4-nitrophenyl)ethane, not the desired bromohydrin. Why?

A2: This indicates that the bromide ion (Br⁻), generated from the reduction of Br⁺, is outcompeting water as the nucleophile.

  • Causality: The reaction rate depends on both the nucleophilicity and the concentration of the nucleophile. While water is present, if its concentration is insufficient, the more nucleophilic bromide ion will attack the bromonium ion, leading to the dibrominated byproduct.[2] This is especially prevalent in non-aqueous or low-water solvent systems.

    • Solution: Increase the concentration of water in your solvent mixture. Using a solvent system like aqueous DMSO ensures that water is present in a high enough concentration to act as the primary nucleophile.[3]

Troubleshooting Decision Workflow

Troubleshooting Workflow Start Analyze Crude Product (TLC, ¹H NMR) Problem Primary Issue? Start->Problem LowYield Low / No Conversion Problem->LowYield  Low Yield Dibromo Dibromo Byproduct Problem->Dibromo Dibromide   Ketone Ketone Byproduct Problem->Ketone  Ketone CheckNBS Check NBS Quality (Recrystallize if needed) LowYield->CheckNBS CheckWater Increase Water Content in Solvent (e.g., 4:1 DMSO:H₂O) LowYield->CheckWater Dibromo->CheckWater ShorterTime Reduce Reaction Time & Monitor by TLC Ketone->ShorterTime CheckTemp Verify Temperature Profile (Warm to RT after addition) CheckNBS->CheckTemp

Caption: A decision tree for troubleshooting common synthesis issues.

Q3: I've isolated a byproduct identified as 2-bromo-1-(4-nitrophenyl)ethan-1-one. How did this form?

A3: This is the result of over-oxidation of the secondary alcohol product.

  • Causality: While primarily a brominating agent, NBS can also act as an oxidant, particularly for secondary alcohols.[4] If the reaction is left for too long or at an elevated temperature, the desired bromohydrin product can be oxidized to the corresponding α-bromoketone.

    • Solution: Carefully monitor the reaction progress using TLC. Once the starting material is consumed, quench the reaction promptly. Avoid extended reaction times or heating the reaction mixture.

Frequently Asked Questions (FAQs)

Q: Why is the addition of -OH and -Br described as anti-addition? A: The mechanism proceeds through a rigid, three-membered bromonium ion ring. The incoming nucleophile (water) must attack from the face opposite to this ring (a backside attack), resulting in the -OH and -Br groups being on opposite faces of the original double bond.[2]

Q: Can I use a different solvent, like THF or acetone? A: Yes, other polar aprotic solvents can be used, but they must be miscible with water. Acetone/water mixtures are a common alternative to DMSO/water.[5] The key is to ensure the starting material is soluble while maintaining a high concentration of water to favor bromohydrin formation.

Q: Is it necessary to recrystallize the NBS before use? A: It is highly recommended if the reagent is not pure white. The yellow/brown color is due to liberated bromine, which can lead to side reactions and inaccurate stoichiometry. Recrystallization from hot water will provide pure, white NBS.[4]

Q: How does the electron-withdrawing nitro group affect the reaction? A: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic bromination, preventing reaction on the ring itself.[3] It also influences the stability of the bromonium ion intermediate, reinforcing the regioselectivity where the water attacks the benzylic carbon, which is better able to stabilize a partial positive charge despite the withdrawing group.

Summary of Optimized Reaction Parameters

ParameterRecommended ValueRationale
Solvent System DMSO:H₂O (4:1 v/v)Excellent solubility for the starting material; high concentration of water favors bromohydrin formation.[3]
NBS Stoichiometry 1.1 equivalentsA slight excess ensures complete consumption of the alkene without promoting significant side reactions.
Temperature 0-5 °C (addition), then warm to RTControls the initial exotherm and prevents byproduct formation; warming ensures the reaction proceeds to completion.
Reaction Time 2-5 hoursTypically sufficient for full conversion. Must be monitored by TLC to avoid over-oxidation.
Quenching Agent Sat. aq. Na₂S₂O₃Safely and effectively neutralizes any excess electrophilic bromine source.

References

  • Vertex AI Search. (n.d.). Understanding the Chemical Properties and Synthesis of 2-Bromoethyl 4-Nitrophenyl Ether. Retrieved February 8, 2026.
  • Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved February 8, 2026, from [Link]

  • Google Patents. (CN102718659A). Synthesis method of 4-bromo-2-nitrophenyl acetic acid. Retrieved February 8, 2026.
  • Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, E65, o2837. Available at: [Link]

  • ResearchGate. (n.d.). One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). Retrieved February 8, 2026, from [Link]

  • OrgoSolver. (n.d.). Alkene Reactions: Bromohydrin Formation using Br2 and H2O. Retrieved February 8, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-bromoethanol. Retrieved February 8, 2026, from [Link]

  • Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. Retrieved February 8, 2026, from [Link]

  • Ashenhurst, J. (2011). Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. Retrieved February 8, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 8, 2026.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved February 8, 2026, from [Link]

  • LibreTexts Chemistry. (2024). 8.3: Halohydrins from Alkenes - Addition of HO-X. Retrieved February 8, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Retrieved February 8, 2026.
  • Wikipedia. (2019). N-Bromosuccinimide. Retrieved February 8, 2026.
  • ECHEMI. (n.d.). 2-broMo-1-(4-nitrophenyl)
  • PubChem. (n.d.). 2-Bromo-1-(4-nitrophenyl)ethanol. Retrieved February 8, 2026, from [Link]

  • YouTube. (2021). Bromohydrin Formation Mechanism With NBS | Organic Chemistry. Retrieved February 8, 2026, from [Link]

  • YouTube. (2024). HALOHYDRIN REACTION MECHANISM PART 3 | NBS, DMSO, H₂O | Organic Chemistry Explained. Retrieved February 8, 2026, from [Link]

  • ACS Publications. (2026). Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. The Journal of Organic Chemistry. Retrieved February 8, 2026.
  • ResearchGate. (n.d.). Optimization of solvent for Bromohydrin formation. Retrieved February 8, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stereochemical Integrity in Reactions with 2-Bromo-1-(4-nitrophenyl)ethanol

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development working with 2-Bromo-1-(4-nitrophenyl)ethanol. This guide is designed to provide in-depth technical ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development working with 2-Bromo-1-(4-nitrophenyl)ethanol. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you navigate the complexities of maintaining stereochemical integrity during chemical transformations of this versatile building block. Our goal is to empower you with the knowledge to prevent racemization and achieve your desired stereochemical outcomes with confidence.

Frequently Asked Questions (FAQs)

Q1: I am observing significant racemization during a nucleophilic substitution reaction with 2-Bromo-1-(4-nitrophenyl)ethanol. What is the likely cause?

The loss of stereochemical purity, or racemization, during a nucleophilic substitution reaction at the benzylic stereocenter of 2-Bromo-1-(4-nitrophenyl)ethanol is most likely due to the reaction proceeding, at least in part, through an SN1 (Substitution Nucleophilic Unimolecular) mechanism.

Causality Explained:

The structure of 2-Bromo-1-(4-nitrophenyl)ethanol possesses features that can promote an SN1 pathway:

  • Secondary Benzylic Position: The bromine atom is attached to a secondary carbon that is also a benzylic carbon. Benzylic carbocations are stabilized by resonance with the adjacent phenyl ring, making their formation more favorable than typical secondary carbocations.

  • Polar Protic Solvents: If your reaction is conducted in a polar protic solvent (e.g., water, methanol, ethanol), this will further stabilize the carbocation intermediate and the bromide leaving group through solvation, thereby favoring the SN1 pathway.[1]

An SN1 reaction proceeds through a planar carbocation intermediate. The incoming nucleophile can then attack this planar intermediate from either face with roughly equal probability, leading to a mixture of enantiomers and thus racemization.[2]

To minimize racemization, you should aim to favor an SN2 (Substitution Nucleophilic Bimolecular) reaction mechanism. An SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This concerted mechanism results in an inversion of stereochemistry at the chiral center, rather than racemization.[3][4]

Q2: How can I promote an SN2 reaction and prevent racemization when performing a nucleophilic substitution?

To favor an SN2 pathway and maintain stereochemical control, you should carefully select your reaction conditions. The key factors to consider are the nucleophile, the solvent, and the temperature.

Reaction ConditionRecommendation for SN2 PathwayRationale
Nucleophile Use a strong, negatively charged nucleophile.Strong nucleophiles are more likely to attack the electrophilic carbon in a concerted fashion rather than waiting for the leaving group to dissociate.[5]
Solvent Employ a polar aprotic solvent.Polar aprotic solvents (e.g., acetone, DMF, DMSO, acetonitrile) can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive for an SN2 attack. They do not effectively stabilize the carbocation intermediate required for an SN1 reaction.[1]
Concentration Maintain a high concentration of the nucleophile.The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. A higher nucleophile concentration will increase the rate of the desired SN2 reaction.
Temperature Use the lowest effective temperature.Lowering the reaction temperature will generally disfavor the higher activation energy pathway, which is often the SN1 reaction (due to the energy required to break the C-Br bond and form the carbocation).

By implementing these conditions, you can significantly shift the reaction mechanism towards SN2, leading to a product with a high degree of stereochemical inversion and minimal racemization.

Q3: Can the hydroxyl group in 2-Bromo-1-(4-nitrophenyl)ethanol participate in the reaction and affect the stereochemical outcome?

Yes, the adjacent hydroxyl group can play a crucial role in the reaction through a phenomenon known as Neighboring Group Participation (NGP) . This can lead to a product with overall retention of stereochemistry, which is a different outcome from both the inversion seen in a typical SN2 reaction and the racemization of an SN1 reaction.

Mechanism of Neighboring Group Participation:

Under certain conditions, typically with a weak nucleophile or in a less nucleophilic solvent, the hydroxyl group can act as an internal nucleophile. It can attack the adjacent carbon bearing the bromine atom in an intramolecular SN2 fashion, displacing the bromide and forming a strained three-membered ring intermediate (an epoxide or a protonated epoxide).[6][7]

This epoxide intermediate can then be attacked by an external nucleophile. This second nucleophilic attack will also proceed with inversion of configuration. Because there have been two successive SN2 reactions (each causing an inversion), the net result is a retention of the original stereochemistry.[6]

To avoid NGP if it is not the desired pathway, you can protect the hydroxyl group with a suitable protecting group before carrying out the substitution reaction.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Complete or near-complete racemization of the product. The reaction is proceeding predominantly through an SN1 mechanism.- Switch to a polar aprotic solvent (e.g., DMF, acetone). - Use a stronger, more concentrated nucleophile. - Lower the reaction temperature.
A mixture of inverted and retained product is obtained. A competition between a direct SN2 pathway and a pathway involving Neighboring Group Participation (NGP) is likely occurring.- To favor the inverted product (SN2), use a strong, highly reactive nucleophile that can outcompete the internal hydroxyl group. - To favor the retained product (NGP), use a weaker external nucleophile and consider conditions that might favor the formation of the epoxide intermediate (e.g., a non-nucleophilic base to deprotonate the hydroxyl group).
Low yield of the desired substitution product, with significant formation of an epoxide. Under basic conditions, the hydroxyl group can be deprotonated, leading to an intramolecular SN2 reaction to form an epoxide.[8][9][10][11]- If the substitution product is desired, protect the hydroxyl group before the reaction. - If the epoxide is the desired product, treat the starting material with a non-nucleophilic base.
Formation of elimination byproducts. The nucleophile may be acting as a base, leading to an E2 elimination reaction.- Use a less sterically hindered and more nucleophilic base. - Lower the reaction temperature, as elimination is often favored at higher temperatures.

Experimental Protocols

Protocol 1: Stereoselective Nucleophilic Substitution via an SN2 Pathway

This protocol is designed to favor an SN2 reaction, leading to a product with inverted stereochemistry.

Objective: To substitute the bromine atom with an azide group with inversion of configuration.

Materials:

  • (R)-2-Bromo-1-(4-nitrophenyl)ethanol

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ensure all glassware is thoroughly dried in an oven and allowed to cool under an inert atmosphere.

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (R)-2-Bromo-1-(4-nitrophenyl)ethanol (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC.

Protocol 2: Epoxide Formation with Retention of Stereochemistry at the Benzylic Carbon

This protocol is designed to promote intramolecular cyclization to form the corresponding epoxide.

Objective: To synthesize (R)-2-(4-nitrophenyl)oxirane from (R)-2-Bromo-1-(4-nitrophenyl)ethanol.

Materials:

  • (R)-2-Bromo-1-(4-nitrophenyl)ethanol

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ensure all glassware is thoroughly dried and assembled under an inert atmosphere.

  • To a round-bottom flask containing a magnetic stir bar and under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of (R)-2-Bromo-1-(4-nitrophenyl)ethanol (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude epoxide by column chromatography.

Visualizing Reaction Pathways

To further clarify the mechanistic principles discussed, the following diagrams illustrate the key reaction pathways.

Diagram 1: SN1 vs. SN2 Pathways

G cluster_sn1 SN1 Pathway (Racemization) cluster_sn2 SN2 Pathway (Inversion) Start1 Chiral Reactant Carbocation Planar Carbocation Intermediate Start1->Carbocation Loss of Br- Product1A R-Product Carbocation->Product1A Nucleophile Attack (Top Face) Product1B S-Product Carbocation->Product1B Nucleophile Attack (Bottom Face) Start2 Chiral Reactant TransitionState Pentavalent Transition State Start2->TransitionState Nucleophile Attack Product2 Inverted Product TransitionState->Product2 Loss of Br-

Caption: Comparison of SN1 and SN2 reaction pathways at a chiral center.

Diagram 2: Neighboring Group Participation

NGP Reactant (R)-2-Bromo-1-(4-nitrophenyl)ethanol Epoxide Epoxide Intermediate (Inversion 1) Reactant->Epoxide Intramolecular SN2 (OH attacks C-Br) Product Retained Product (Inversion 2) Epoxide->Product External Nucleophile Attack

Caption: Mechanism of Neighboring Group Participation leading to retention of stereochemistry.

References

  • Reddit. (2021, August 2). What are the differences between SN1 and SN2 reactions? Reddit. [Link]

  • Ashenhurst, J. (2024, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

  • Khan Academy. SN1 vs SN2: Summary. Khan Academy. [Link]

  • The Organic Chemistry Tutor. (2020, April 13). 7 SN1 vs SN2 Reactions. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. [Link]

  • Clark, J. nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]

  • Organic Chemistry Class Notes. The Discovery of Nucleophilic Substitution Reactions. [Link]

  • ACS Publications. Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. [Link]

  • The Organic Chemistry Tutor. (2020, November 5). 7.3 SN1 vs SN2 | Organic Chemistry. YouTube. [Link]

  • Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

  • International Journal of Pharmaceutical Sciences and Research. Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol. [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Chemistry LibreTexts. (2025, May 24). 4.4: Nucleophilic substitution and elimination reactions. [Link]

  • NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions. [Link]

  • Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • University of Bristol. CHEM95002: Orbitals in Organic Chemistry - Stereoelectronics LECTURE 4 Neighbouring Group Participation (NGP), Rearrangements & Fragmentations. [Link]

  • The Organic Chemistry Tutor. (2023, November 14). Epoxide Opening in Acidic and Basic Conditions. YouTube. [Link]

  • Khan Academy. Preparation of epoxides: Stereochemistry. [Link]

  • Scribd. Neighboring Group Participation. [Link]

  • Scribd. Neighboring Group Participation. [Link]

  • LookChem. Cas 716-61-0,D-(-)-THREO-2-AMINO-1-(4-NITROPHENYL)-1,3-PROPANEDIOL. [Link]

  • ISOMERLAB. (2021, October 4). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]

  • The Organic Chemistry Tutor. (2021, April 30). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of Spectroscopic Data for 2-Bromo-1-(4-nitrophenyl)ethanol Analogs: An In-Depth Technical Guide

Executive Summary 2-Bromo-1-(4-nitrophenyl)ethanol is a critical chiral halohydrin intermediate, widely utilized in the synthesis of -adrenergic blockers (e.g., sotalol analogs) and enantioselective catalysts. Its struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-1-(4-nitrophenyl)ethanol is a critical chiral halohydrin intermediate, widely utilized in the synthesis of


-adrenergic blockers (e.g., sotalol analogs) and enantioselective catalysts. Its structural integrity is defined by the interplay between the electron-withdrawing nitro group and the chiral bromohydrin motif.

This guide provides a comparative spectroscopic analysis of this compound against its analogs—specifically the unsubstituted 2-bromo-1-phenylethanol and the electron-rich 2-bromo-1-(4-methoxyphenyl)ethanol . By analyzing the systematic shifts in NMR and IR data, researchers can validate product identity, assess electronic purity, and troubleshoot synthetic outcomes.

Structural Context & Electronic Effects

The spectroscopic distinctiveness of these analogs is governed by the Hammett substituent constant (


)  of the group at the para position.
  • Nitro (-NO

    
    ):  Strong Electron Withdrawing Group (EWG). Deshields aromatic and benzylic protons (downfield shift).
    
  • Hydrogen (-H): Neutral reference.

  • Methoxy (-OCH

    
    ):  Electron Donating Group (EDG). Shields aromatic protons (upfield shift).
    
Synthesis Workflow

The standard synthesis involves the reduction of the corresponding


-bromoacetophenone using Sodium Borohydride (NaBH

). This transformation converts the achiral ketone into a racemic alcohol.

SynthesisWorkflow Start 2-Bromo-1-(4-nitrophenyl)ethanone (Ketone Precursor) Reagent NaBH4 / EtOH 0°C to RT Start->Reagent Inter Borate Complex Intermediate Reagent->Inter Hydride Transfer Quench Acid Quench (HCl/H2O) Inter->Quench Product 2-Bromo-1-(4-nitrophenyl)ethanol (Target Alcohol) Quench->Product Protonation

Figure 1: Reductive synthesis pathway from phenacyl bromide derivatives.

Comparative Spectroscopic Data

H NMR Comparative Table

The following data highlights the chemical shift (


) variations in CDCl

(400 MHz). Note the "Roofing Effect" in the aromatic region for the substituted analogs.
Proton Assignment4-Nitro Analog (EWG)Unsubstituted (Ref)4-Methoxy Analog (EDG)Mechanistic Insight
Ar-H (ortho to substituent) 8.22 (d) 7.30 - 7.40 (m)6.89 (d)Nitro group strongly deshields via induction/resonance.
Ar-H (meta to substituent) 7.58 (d) 7.30 - 7.40 (m)7.32 (d)Protons closer to the alkyl chain are less affected.
Methine (-CH-OH) 5.05 - 5.15 (dd) 4.92 (dd)4.85 (dd)EWG pulls density from the benzylic carbon, shifting H downfield.
Methylene (-CH

Br)
3.55 - 3.65 (m) 3.50 - 3.65 (m)3.48 - 3.60 (m)Diastereotopic protons; often appear as complex ABX multiplets.
Hydroxyl (-OH) ~2.80 (br s) ~2.60 (br s)~2.40 (br s)Highly concentration/solvent dependent.
Diagnostic IR Bands (FT-IR)

Differentiation is most easily achieved by observing the N-O stretching frequencies which are absent in analogs.

Functional Group4-Nitro Analog (cm

)
Unsubstituted (cm

)
Notes
O-H Stretch 3400 - 3450 (Broad)3350 - 3400 (Broad)Indicates successful ketone reduction.
NO

Asymmetric
1520 - 1530 AbsentStrong, diagnostic band for nitro group.
NO

Symmetric
1345 - 1355 AbsentPaired diagnostic band.
C-Br Stretch 600 - 700600 - 700Often obscured in fingerprint region.

Detailed Experimental Protocols

Synthesis of 2-Bromo-1-(4-nitrophenyl)ethanol

Safety:


-Haloketones are potent lachrymators. Work in a fume hood.
  • Preparation: Dissolve 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) in absolute ethanol (0.25 M concentration).

  • Reduction: Cool the solution to 0°C. Slowly add Sodium Borohydride (NaBH

    
    , 0.5 - 0.7 eq) portion-wise over 15 minutes.
    
    • Note: Excess NaBH

      
       is unnecessary and may lead to side reactions; 0.25 moles of NaBH
      
      
      
      theoretically reduces 1 mole of ketone, but slight excess ensures completion.
  • Monitoring: Stir at 0°C for 30 mins, then warm to Room Temperature (RT). Monitor via TLC (Mobile Phase: 20% EtOAc/Hexane). The ketone spot (

    
    ) should disappear, replaced by the more polar alcohol (
    
    
    
    ).
  • Quenching: Carefully add 1M HCl dropwise until pH

    
     3 to destroy borate complexes.
    
  • Extraction: Evaporate ethanol under reduced pressure. Dilute residue with water and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate. Purify via recrystallization (Hexane/EtOAc) or flash chromatography.
NMR Characterization Workflow (Self-Validating)

To ensure the spectrum is valid, follow this logic flow. This prevents misinterpretation of the starting material (ketone) as the product.

NMRLogic Start Acquire 1H NMR (CDCl3) CheckRegion1 Check 5.0 - 5.2 ppm Start->CheckRegion1 IsMethinePresent Is dd signal present? CheckRegion1->IsMethinePresent CheckRegion2 Check 8.0 - 8.3 ppm IsMethinePresent->CheckRegion2 Yes Fail1 Suspect Ketone SM (No Reduction) IsMethinePresent->Fail1 No (Signal Absent) IsOrthoSplit Is signal a Doublet? CheckRegion2->IsOrthoSplit Success Identity Confirmed: 2-Bromo-1-(4-nitrophenyl)ethanol IsOrthoSplit->Success Yes (8.2 ppm) Fail2 Suspect Wrong Analog (e.g., Unsubstituted) IsOrthoSplit->Fail2 No (Multiplet or < 7.5 ppm)

Figure 2: Spectroscopic decision tree for validating the target compound.

Technical Nuances & Troubleshooting

The ABX System

The chiral center at C1 renders the two protons on C2 (the CH


Br group) diastereotopic . They are not chemically equivalent.
  • Observation: Instead of a simple doublet, you will often see two distinct signals (doublet of doublets) for the methylene protons, or a complex multiplet if the resolution is low.

  • Coupling: The methine proton (

    
    ) couples to both methylene protons (
    
    
    
    ) with different coupling constants (
    
    
    ), typically ranging from 4 to 8 Hz.
Solvent Effects[1][2][3][4]
  • CDCl

    
    :  Standard. The OH proton usually appears as a broad singlet and does not couple.
    
  • DMSO-d

    
    :  If used, the OH proton exchange is slowed. You may see the OH proton split into a doublet (
    
    
    
    Hz) due to coupling with the methine proton. This is a definitive test for a secondary alcohol.
Purity Check (Ketone vs. Alcohol)
  • Ketone (Starting Material): Look for a sharp singlet ~4.5 ppm (CH

    
     next to Carbonyl).
    
  • Alcohol (Product): The singlet disappears and is replaced by the ABX system (3.5 - 5.2 ppm).

References

  • BenchChem. (2025).[1] Spectroscopic Data of (R)-(-)-2-Bromo-1-phenylethanol: An In-depth Technical Guide. Retrieved from

  • OpenStax. (2023).[2] 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Retrieved from

  • PubChem. (n.d.).[3][4][5] 2-Bromo-1-(4-nitrophenyl)ethanol (CID 11413906).[4] National Center for Biotechnology Information. Retrieved from

  • Master Organic Chemistry. (n.d.). Reduction of Aldehydes and Ketones with NaBH4. Retrieved from

  • Royal Society of Chemistry. (2013). Supporting Information: Synthesis of chiral alcohols. Org. Biomol. Chem. Retrieved from

Sources

Comparative

A Comparative Guide to the Computational and Experimental Reactivity of 2-Bromo-1-(4-nitrophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-Bromo-1-(4-nitrophenyl)ethanol in Organic Synthesis 2-Bromo-1-(4-nitrophenyl)ethanol is a versatile bifunctional molecul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Bromo-1-(4-nitrophenyl)ethanol in Organic Synthesis

2-Bromo-1-(4-nitrophenyl)ethanol is a versatile bifunctional molecule, categorized as a halohydrin.[1] Its structure, featuring a bromine atom and a hydroxyl group on adjacent carbon atoms, makes it a valuable precursor for the synthesis of epoxides, which are highly reactive intermediates in the production of pharmaceuticals and other fine chemicals. The presence of a nitro group on the phenyl ring significantly influences the molecule's reactivity, a central theme that will be explored through both computational and experimental lenses in this guide. Understanding the intricate details of its reactivity is paramount for controlling reaction pathways and achieving desired product yields and stereoselectivity.

Computational Analysis of Reactivity: Theoretical Insights into Reaction Mechanisms

Computational chemistry provides a powerful toolkit for dissecting reaction mechanisms at a molecular level.[2] For 2-bromo-1-(4-nitrophenyl)ethanol, the primary reaction of interest is its base-catalyzed intramolecular cyclization to form 4-nitrostyrene oxide. This transformation proceeds via an intramolecular SN2 mechanism.[3][4]

The Role of the Nitro Group: An Electron-Withdrawing Powerhouse

The para-nitro group is a strong electron-withdrawing group, which exerts a profound influence on the reactivity of the molecule. This effect is twofold:

  • Increased Acidity of the Hydroxyl Group: The nitro group inductively withdraws electron density from the aromatic ring and, by extension, from the benzylic carbon and the attached hydroxyl group. This increased acidity facilitates the initial deprotonation of the alcohol by a base, a crucial first step in the cyclization reaction.

  • Activation of the Benzylic Carbon: The electron-withdrawing nature of the nitro group also makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. However, in the intramolecular SN2 reaction, the key electrophilic center is the carbon bearing the bromine atom. The electronic effect of the nitro group on this carbon is less direct but still plays a role in the overall reaction kinetics.

Computational studies on related systems have shown that electron-withdrawing substituents can significantly impact the energetics of SN2 transition states.[5] For the cyclization of 2-bromo-1-(4-nitrophenyl)ethanol, density functional theory (DFT) calculations would be the method of choice to model the transition state. Such calculations can predict the activation energy barrier for the ring closure, providing a quantitative measure of the reaction rate. While specific computational studies on this exact molecule are not abundant in the literature, analogies can be drawn from studies on similar systems.[5][6]

Modeling the Transition State

The transition state for the intramolecular SN2 reaction involves the backside attack of the deprotonated hydroxyl group (alkoxide) on the carbon atom bearing the bromine atom.[4] Computational modeling of this transition state would reveal key geometric parameters, such as the forming O-C bond distance and the breaking C-Br bond distance.

G Transition State of Intramolecular SN2 Cyclization cluster_0 2-Bromo-1-(4-nitrophenyl)ethanol (alkoxide form) cluster_1 Transition State cluster_2 4-Nitrostyrene Oxide Reactant Ar-CH(O⁻)-CH₂(Br) TS [Ar-CH(---O---)-CH₂(---Br---)]⁻ Reactant->TS ΔG‡ Product Ar-CH(O)CH₂ + Br⁻ TS->Product

A simplified representation of the reaction coordinate for the intramolecular SN2 cyclization.

Experimental Data vs. Computational Predictions: A Reality Check

While computational models provide invaluable predictions, they must be validated by experimental data. Key experimental parameters to consider are reaction kinetics and stereoselectivity.

Reaction Kinetics: The Influence of Substituents

The rate of the base-catalyzed cyclization of 2-bromo-1-phenylethanol derivatives is highly dependent on the nature of the substituent on the phenyl ring. A Hammett plot, which correlates the logarithm of the reaction rate constant with a substituent constant (σ), can provide quantitative insight into the electronic effects at play. For this reaction, a positive rho (ρ) value is expected, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state.

Substituent (para-)Hammett Constant (σp)Relative Rate (k/kH) (Predicted)
-OCH₃-0.27< 1
-CH₃-0.17< 1
-H0.001
-Cl0.23> 1
-NO₂ 0.78 >> 1
Table 1: Predicted relative rates for the base-catalyzed cyclization of para-substituted 2-bromo-1-phenylethanols based on Hammett principles.
Stereoselectivity: A Concerted and Specific Pathway

The intramolecular SN2 reaction is a stereospecific process. This means that the stereochemistry of the starting material dictates the stereochemistry of the product. The reaction proceeds with inversion of configuration at the carbon atom undergoing nucleophilic attack (the one bonded to bromine). Therefore, starting with a specific enantiomer of 2-bromo-1-(4-nitrophenyl)ethanol will yield a specific enantiomer of 4-nitrostyrene oxide.

G Stereochemistry of Epoxide Formation cluster_0 (1R,2R)-2-Bromo-1-(4-nitrophenyl)ethanol cluster_1 Base cluster_2 (S)-4-Nitrostyrene Oxide Reactant Ar-CH(OH)-C(H)(Br)-H Product Ar-CH(O)CH₂ Reactant->Product Intramolecular SN2 (Inversion at C-Br) Base OH⁻ Base->Reactant Deprotonation

The stereospecific nature of the intramolecular SN2 cyclization.

Alternative Synthetic Routes to 4-Nitrostyrene Oxide: A Comparative Analysis

While the cyclization of 2-bromo-1-(4-nitrophenyl)ethanol is a common method for preparing 4-nitrostyrene oxide, several alternative routes exist. A thorough comparison is essential for selecting the most appropriate method for a given application, considering factors such as yield, selectivity, cost, and environmental impact.

Direct Epoxidation of 4-Nitrostyrene

The direct epoxidation of 4-nitrostyrene is a more atom-economical approach. Various oxidizing agents can be employed, each with its own advantages and disadvantages.

MethodOxidizing AgentCatalystTypical YieldSelectivityKey Advantages/Disadvantages
Chemical Epoxidation m-CPBA, H₂O₂None, various metal complexesVariableGood to ExcellentReadily available reagents, but can generate significant waste.
Enzymatic Epoxidation H₂O₂Epoxide hydrolases, P450 monooxygenasesHighExcellentHigh enantioselectivity, mild reaction conditions, but enzymes can be expensive and require specific conditions.[7][8]
Enzymatic Synthesis: A Greener Alternative

Enzymatic methods for the synthesis of epoxides are gaining increasing attention due to their high selectivity and environmentally benign nature.[7] Epoxide hydrolases can be used for the kinetic resolution of racemic epoxides, while monooxygenases can directly catalyze the epoxidation of alkenes with high enantioselectivity.[8] These biocatalytic approaches often operate under mild conditions (room temperature, neutral pH) and can significantly reduce the environmental footprint of the synthesis. However, the cost and stability of the enzymes can be limiting factors for large-scale industrial applications.[9]

Experimental Protocols

Protocol for Base-Catalyzed Cyclization of 2-Bromo-1-(4-nitrophenyl)ethanol

Objective: To synthesize 4-nitrostyrene oxide from 2-bromo-1-(4-nitrophenyl)ethanol via intramolecular SN2 cyclization.

Materials:

  • 2-Bromo-1-(4-nitrophenyl)ethanol

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-bromo-1-(4-nitrophenyl)ethanol (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a solution of sodium hydroxide (1.1 equivalents) in methanol dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-nitrostyrene oxide.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Kinetic Study of the Cyclization Reaction

Objective: To determine the rate constant for the base-catalyzed cyclization of 2-bromo-1-(4-nitrophenyl)ethanol.

Materials:

  • 2-Bromo-1-(4-nitrophenyl)ethanol

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • UV-Vis spectrophotometer or HPLC

  • Thermostatted water bath

Procedure:

  • Prepare stock solutions of 2-bromo-1-(4-nitrophenyl)ethanol and sodium hydroxide in methanol of known concentrations.

  • Equilibrate both solutions to the desired reaction temperature in a thermostatted water bath.

  • Initiate the reaction by mixing the two solutions in a reaction vessel (e.g., a cuvette for UV-Vis analysis or a vial for HPLC analysis).

  • Monitor the disappearance of the starting material or the appearance of the product over time using a suitable analytical technique (e.g., measuring the change in absorbance at a specific wavelength for UV-Vis or injecting aliquots into an HPLC at regular intervals).

  • Plot the concentration of the reactant or product as a function of time.

  • Determine the order of the reaction and the rate constant by fitting the experimental data to the appropriate rate law.

Conclusion and Future Outlook

The reactivity of 2-bromo-1-(4-nitrophenyl)ethanol is a fascinating subject that lies at the intersection of physical organic chemistry and synthetic methodology. While its primary transformation into 4-nitrostyrene oxide via an intramolecular SN2 reaction is well-established, a deeper, quantitative understanding of its reactivity profile is still an area ripe for exploration.

Key Takeaways:

  • Computational modeling is a crucial tool for predicting the reactivity and understanding the reaction mechanism of 2-bromo-1-(4-nitrophenyl)ethanol, particularly the influence of the strong electron-withdrawing nitro group.

  • Experimental validation through kinetic studies is essential to confirm computational predictions and to quantify the electronic effects of substituents.

  • The stereospecificity of the intramolecular SN2 cyclization allows for the synthesis of enantiomerically pure epoxides from chiral starting materials.

  • Alternative synthetic routes , especially enzymatic methods, offer greener and more selective pathways to the target epoxide and warrant further investigation for industrial applications.

Future research should focus on obtaining precise experimental kinetic data for the cyclization of a series of para-substituted 2-bromo-1-phenylethanols to construct a comprehensive Hammett analysis. Furthermore, detailed computational studies employing high-level DFT methods are needed to accurately model the transition state and provide a more nuanced understanding of the substituent effects. The development of more robust and cost-effective enzymatic systems for the synthesis of 4-nitrostyrene oxide also represents a promising avenue for future innovation in sustainable chemical manufacturing.

References

  • Applications of transition state calculations in the key cyclization of small molecule natural product synthesis. E3S Web of Conferences. Available from: [Link]

  • Deracemization of p-nitrostyrene oxide by a chemoenzymatic process. Application to the synthesis of (R)-. ResearchGate. Available from: [Link]

  • Synthesis of Halohydrin. BYJU'S. Available from: [Link]

  • Kinetics and Mechanistic Study of Phosphotungstic Acid Catalyzed Oxidation of 2-Phenylethanol by N-Bromophthalimide. Scholars Research Library. Available from: [Link]

  • Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots. Green Chemistry (RSC Publishing). Available from: [Link]

  • 8.3: Halohydrins from Alkenes - Addition of HOX. Chemistry LibreTexts. Available from: [Link]

  • Computational Investigation of Substituent Effects on the Alcohol + Carbonyl Channel of Peroxy Radical Self- and Cross-Reactions. PMC. Available from: [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. Available from: [Link]

  • CHEM 222: Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins. YouTube. Available from: [Link]

  • a) Catalytic properties of different catalysts for styrene epoxidation... ResearchGate. Available from: [Link]

  • Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. MDPI. Available from: [Link]

  • Computational analysis of the Au-catalyzed isomerization of alkynyl epoxides to furans. Maximum Academic Press. Available from: [Link]

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. ResearchGate. Available from: [Link]

  • Halohydrins from Alkenes. Chemistry Steps. Available from: [Link]

  • Nearly perfect kinetic resolution of racemic o-nitrostyrene oxide by AuEH2, a microsomal epoxide hydrolase from Aspergillus usamii, with high enantio- and regio-selectivity. PubMed. Available from: [Link]

  • Conversion of 4-nitrostyrene, selectivity of 4-aminostyrene,... ResearchGate. Available from: [Link]

  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI. Available from: [Link]

  • A computational investigation towards substitution effects on 8π electrocyclisation of conjugated 1,3,5,7-octatetraenes. PMC. Available from: [Link]

  • Greener ways of synthesizing Styrene oxide. JournalsPub. Available from: [Link]

  • A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. MDPI. Available from: [Link]

  • Halohydrin Formation and Epoxidation of Alkenes. YouTube. Available from: [Link]

  • Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases. NIH. Available from: [Link]

  • Reaction Cycling for Efficient Kinetic Analysis in Flow. ChemRxiv. Available from: [Link]

  • Influence of catalysts on the epoxidation of styrene. Reaction condition. ResearchGate. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 2-Bromo-1-(4-nitrophenyl)ethanol in Chloramphenicol Immunoassays

For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. In the context of pharmaceutical manufacturing and quality control, even trace amounts of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. In the context of pharmaceutical manufacturing and quality control, even trace amounts of synthetic intermediates can potentially interfere with assays designed to detect the final active pharmaceutical ingredient (API). This guide provides an in-depth technical framework for assessing the cross-reactivity of 2-Bromo-1-(4-nitrophenyl)ethanol , a key precursor in some synthetic routes to the broad-spectrum antibiotic chloramphenicol .

The structural similarity between this intermediate and the final drug product raises a critical question: To what extent does 2-Bromo-1-(4-nitrophenyl)ethanol interfere with immunoassays designed for the sensitive detection of chloramphenicol? This guide will equip you with the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to answer this question definitively.

The Scientific Imperative: Why This Cross-Reactivity Study Matters

Chloramphenicol is a potent antibiotic whose use in food-producing animals is banned in many countries due to the risk of serious adverse effects in humans, such as aplastic anemia.[1] Consequently, highly sensitive screening methods like Enzyme-Linked Immunosorbent Assays (ELISA) and Lateral Flow Immunoassays (LFIA) are routinely employed to detect minute residues of chloramphenicol in various matrices.[2][3]

The fidelity of these immunoassays hinges on the specificity of the antibodies used, which are designed to recognize the unique three-dimensional structure of chloramphenicol.[4] However, key intermediates in the synthesis of chloramphenicol share significant structural motifs with the final molecule. 2-Bromo-1-(4-nitrophenyl)ethanol, for instance, possesses the same p-nitrophenyl ethanol backbone as chloramphenicol. This structural overlap creates a tangible risk of antibody cross-reactivity, which could lead to false-positive results in residue screening programs.

A false positive, triggered by the presence of a non-toxic intermediate, can have significant consequences, including the unwarranted rejection of entire product batches, leading to economic losses and supply chain disruptions. Therefore, a thorough cross-reactivity assessment is not merely an academic exercise but a critical component of robust quality assurance in any process involving the synthesis of chloramphenicol.

Comparative Structural Analysis: The Basis for Cross-Reactivity

The potential for cross-reactivity is rooted in the shared molecular features between chloramphenicol and its synthetic precursors. Let's examine the key structures:

CompoundStructureKey Features
Chloramphenicol p-nitrophenyl ring, propanediol side chain, dichloroacetyl tail.
2-Bromo-1-(4-nitrophenyl)ethanol

p-nitrophenyl ring, ethanol side chain with a bromine atom.
Thiamphenicol A known cross-reactant, differs from chloramphenicol by the replacement of the p-nitrophenyl group with a p-methylsulfonylphenyl group.
Chloramphenicol Base The chloramphenicol structure without the dichloroacetyl tail.

As illustrated, 2-Bromo-1-(4-nitrophenyl)ethanol shares the fundamental p-nitrophenyl ethanol core with chloramphenicol. Studies on the specificity of anti-chloramphenicol antibodies have revealed that while the dichloroacetyl tail is a significant epitope, the core structure also contributes to antibody binding.[5] This makes it plausible that an antibody raised against chloramphenicol could exhibit some degree of affinity for this precursor. For comparison, thiamphenicol, a well-documented cross-reactant in many chloramphenicol immunoassays, demonstrates that even modifications to the phenyl ring do not completely abolish antibody recognition.[6][7]

Experimental Design: A Multi-Faceted Approach to Cross-Reactivity Assessment

To comprehensively evaluate the cross-reactivity of 2-Bromo-1-(4-nitrophenyl)ethanol, we will employ two of the most common immunoassay platforms for chloramphenicol detection: the Competitive ELISA and the Lateral Flow Immunoassay .

Logical Workflow for Cross-Reactivity Assessment

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Competitive ELISA cluster_2 Phase 3: Lateral Flow Immunoassay cluster_3 Phase 4: Data Analysis & Conclusion A Synthesize and Purify Test Compounds B Prepare Immunoassay Reagents (e.g., Conjugates) A->B C Characterize Antibodies B->C D Assay Optimization C->D H Assemble Test Strips C->H E Generate Standard Curve for Chloramphenicol D->E F Test Cross-Reactants at Various Concentrations E->F G Calculate IC50 and % Cross-Reactivity F->G L Compare Cross-Reactivity Data from Both Assays G->L I Determine Visual Limit of Detection (LOD) for Chloramphenicol H->I J Test Cross-Reactants at Various Concentrations I->J K Determine Minimum Concentration Causing a Positive Result J->K K->L M Assess Impact on Screening Programs L->M N Publish Comparison Guide M->N

Caption: Workflow for assessing the cross-reactivity of 2-Bromo-1-(4-nitrophenyl)ethanol.

Part 1: Competitive ELISA Protocol

The competitive ELISA is a highly sensitive, quantitative method ideal for determining the precise degree of cross-reactivity. In this format, the test compound (analyte) in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites.

Principle of Competitive ELISA for Chloramphenicol

G cluster_0 High Chloramphenicol Concentration cluster_1 Low Chloramphenicol Concentration A [Sample] Free Chloramphenicol + Antibody -> [Complex] (Antibody binds to sample CAP) B [Well] Coated CAP-Protein + Free Antibody -> No Binding (Few free antibodies remain) A->B C [Result] Low Signal B->C D [Sample] Little Free Chloramphenicol + Antibody -> [Free Antibody] (Most antibodies remain free) E [Well] Coated CAP-Protein + Free Antibody -> Binding (Antibodies bind to coated CAP) D->E F [Result] High Signal E->F

Caption: Principle of the competitive ELISA for chloramphenicol (CAP) detection.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Coating Antigen (Chloramphenicol-BSA conjugate): Prepare a solution of chloramphenicol conjugated to Bovine Serum Albumin (BSA) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6).

    • Antibody Solution: Dilute a high-affinity polyclonal or monoclonal anti-chloramphenicol antibody in a blocking buffer (e.g., PBS with 1% BSA). The optimal dilution must be determined experimentally through titration.

    • Standards and Test Compounds: Prepare a stock solution of chloramphenicol (the target analyte) and 2-Bromo-1-(4-nitrophenyl)ethanol (the test compound) in a suitable solvent (e.g., methanol) and then serially dilute in PBS to create a range of concentrations (e.g., from 0.01 ng/mL to 100 ng/mL). Also include other known cross-reactants like thiamphenicol and chloramphenicol base as positive controls.

    • Enzyme-Conjugated Secondary Antibody: Use a commercially available horseradish peroxidase (HRP)-conjugated anti-species antibody (e.g., anti-rabbit IgG-HRP).

    • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

    • Stop Solution: 2M Sulfuric Acid.

  • ELISA Procedure:

    • Coating: Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

    • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.

    • Washing: Repeat the washing step.

    • Competitive Reaction: Add 50 µL of the standard or test compound solution to the respective wells, followed by 50 µL of the diluted anti-chloramphenicol antibody solution. Incubate for 1 hour at 37°C.

    • Washing: Repeat the washing step.

    • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody solution to each well and incubate for 1 hour at 37°C.

    • Washing: Repeat the washing step.

    • Signal Development: Add 100 µL of TMB substrate to each well and incubate for 15 minutes at room temperature in the dark.

    • Stopping the Reaction: Add 50 µL of stop solution to each well.

    • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation
  • Standard Curve: Plot the absorbance values against the logarithm of the chloramphenicol concentration to generate a standard curve.

  • IC50 Calculation: For each compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50).

  • Cross-Reactivity Calculation: Calculate the percentage of cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Chloramphenicol / IC50 of Test Compound) x 100

Hypothetical Data Summary: Competitive ELISA
CompoundIC50 (ng/mL)% Cross-Reactivity
Chloramphenicol0.5100%
2-Bromo-1-(4-nitrophenyl)ethanol 25.0 2.0%
Thiamphenicol10.05.0%
Chloramphenicol Base5.010.0%
Florfenicol>1000<0.05%

This hypothetical data suggests that 2-Bromo-1-(4-nitrophenyl)ethanol exhibits a low but measurable cross-reactivity in this competitive ELISA.

Part 2: Lateral Flow Immunoassay Protocol

The LFIA is a rapid, qualitative or semi-quantitative screening tool. Assessing cross-reactivity on this platform is crucial as it is often the first line of testing in many screening scenarios.

Principle of Competitive Lateral Flow Immunoassay

G cluster_0 Negative Sample (No Chloramphenicol) cluster_1 Positive Sample (Chloramphenicol Present) A [Conjugate Pad] Gold-Antibody Conjugate is free B [Test Line] Gold-Antibody Conjugate binds to immobilized CAP-Protein -> Red Line Appears A->B C [Control Line] Excess Gold-Antibody Conjugate binds -> Red Line Appears B->C D [Conjugate Pad] Gold-Antibody Conjugate binds to sample CAP E [Test Line] Blocked Gold-Antibody Conjugate cannot bind -> No Line Appears D->E F [Control Line] Excess Gold-Antibody Conjugate binds -> Red Line Appears E->F

Caption: Principle of the competitive lateral flow immunoassay for chloramphenicol (CAP).

Step-by-Step Methodology
  • Preparation of LFIA Strips:

    • Test Line: Stripe a nitrocellulose membrane with a solution of chloramphenicol-BSA conjugate.

    • Control Line: Stripe the membrane with an anti-species antibody (e.g., goat anti-rabbit IgG) further down from the test line.

    • Conjugate Pad: Impregnate a glass fiber pad with a colloidal gold-anti-chloramphenicol antibody conjugate and dry it.

    • Assembly: Assemble the nitrocellulose membrane, conjugate pad, sample pad, and absorbent pad onto a backing card to create the test strip.

  • LFIA Procedure:

    • Prepare solutions of chloramphenicol and the test compounds at various concentrations in an appropriate sample buffer.

    • Apply a defined volume (e.g., 100 µL) of the sample solution to the sample pad of the LFIA strip.

    • Allow the liquid to migrate along the strip for a specified time (e.g., 10 minutes).

    • Visually inspect the test line and the control line.

Data Analysis and Interpretation
  • The assay is considered valid if the control line appears.

  • A positive result is indicated by the absence of the test line or a test line that is significantly fainter than the control line.

  • The cross-reactivity is determined by identifying the minimum concentration of the test compound that produces a positive result (i.e., causes the test line to disappear).

Hypothetical Data Summary: Lateral Flow Immunoassay
CompoundVisual Limit of Detection (ng/mL)
Chloramphenicol1.0
2-Bromo-1-(4-nitrophenyl)ethanol 50.0
Thiamphenicol20.0
Chloramphenicol Base10.0
Florfenicol>2000

This hypothetical result corroborates the ELISA findings, indicating that a significantly higher concentration of the precursor is required to trigger a positive result compared to chloramphenicol itself.

Conclusion and Recommendations

Based on our proposed experimental framework and hypothetical data, 2-Bromo-1-(4-nitrophenyl)ethanol exhibits a low but non-zero cross-reactivity in chloramphenicol immunoassays. The cross-reactivity is approximately 2% in a quantitative ELISA and requires a 50-fold higher concentration to produce a positive result in a rapid lateral flow test.

For researchers and drug development professionals, this has several implications:

  • Low Risk for False Positives: Under normal circumstances, where the concentration of unreacted intermediates is significantly lower than the final API, the risk of false-positive results due to the presence of 2-Bromo-1-(4-nitrophenyl)ethanol is low.

  • Importance of Process Control: In instances of incomplete reaction or poor purification, where this intermediate may be present at higher concentrations, there is a potential for it to contribute to the overall signal in a chloramphenicol assay. This underscores the importance of stringent process control and monitoring of intermediate clearance.

  • Validation is Key: It is crucial for any laboratory using a chloramphenicol immunoassay for in-process or final product testing to validate the assay for potential cross-reactivity with all relevant synthetic intermediates. The protocols outlined in this guide provide a robust starting point for such a validation study.

By systematically evaluating the cross-reactivity of key synthetic intermediates, we can ensure the continued reliability of our analytical methods and the integrity of our final products.

References

  • Dzantiev, B. B., & Zherdev, A. V. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4288. [Link]

  • Campbell, G. S., Mageau, R. P., Schwab, B., & Johnston, R. W. (1984). Detection and quantitation of chloramphenicol by competitive enzyme-linked immunoassay. Antimicrobial agents and chemotherapy, 25(2), 205–211. [Link]

  • ProGnosis Biotech. (n.d.). Bio-Shield Chloramphenicol. Retrieved from [Link]

  • Wang, Y., et al. (2019). Lateral Flow Immunoassay Based on Quantum-Dot Nanobeads for Detection of Chloramphenicol in Aquatic Products. Foods, 8(11), 549. [Link]

  • Hamburger, R. N. (1966). Chloramphenicol-specific antibody. Science, 152(3719), 203–205. [Link]

  • Shen, W., et al. (2024). Highly sensitive and label-free immunoassay of chloramphenicol based on poly-adenine-mediated spherical nucleic acid and hybridization chain reaction amplification. Food Chemistry, 441, 138309. [Link]

  • Urusov, A. E., et al. (2020). Double Competitive Immunodetection of Small Analyte: Realization for Highly Sensitive Lateral Flow Immunoassay of Chloramphenicol. Chemosensors, 8(3), 67. [Link]

  • Pérez-Schirmer, M., et al. (2022). Structure and specificity of an anti-chloramphenicol single domain antibody for detection of amphenicol residues. Protein Science, 31(12), e4479. [Link]

  • Berlina, A. N., et al. (2019). Design of Multiplex Lateral Flow Tests: A Case Study for Simultaneous Detection of Three Antibiotics. Preprints.org. [Link]

  • Wang, C., et al. (2018). Development of a quantitative fluorescence-based lateral flow immunoassay for determination of chloramphenicol, thiamphenicol and florfenicol in milk. Food and Agricultural Immunology, 29(1), 866-878. [Link]

  • Orris, L., & Hamburger, R. N. (1966). Chloramphenicol-specific antibody: II. Reactivity to analogues of chloramphenicol. Immunology, 10(6), 575–580. [Link]

  • D'Accolti, M., et al. (2021). Recent Trends in Synthesis of Chloramphenicol New Derivatives. Antibiotics, 10(4), 370. [Link]

  • R-Biopharm. (n.d.). CHLORAMPHENICOL ELISA. Retrieved from [Link]

  • Reddy, P. V., & Kumar, P. S. (2009). Process for the synthesis of intermediates of chloramphenicol or its analogues. U.S.
  • Elabscience. (n.d.). CAP (Chloramphenicol) Lateral Flow Assay Kit. Retrieved from [Link]

  • Kaledin, A. S., et al. (2013). Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome. Nucleic acids research, 41(10), 5535–5545. [Link]

  • Long, L. M., & Troutman, H. D. (1949). Chloramphenicol (Chloromycetin). VII. Synthesis through p-Nitroacetophenone. Journal of the American Chemical Society, 71(7), 2473–2475. [Link]

  • Campbell, G. S., et al. (1984). Detection and quantitation of chloramphenicol by competitive enzyme-linked immunoassay. Antimicrobial Agents and Chemotherapy, 25(2), 205-211. [Link]

  • Pérez-Schirmer, M., et al. (2022). Structure and specificity of an anti-chloramphenicol single domain antibody for detection of amphenicol residues. Protein Science. [Link]

  • Corbett, M. D., & Chipko, B. R. (1978). Synthesis and Antibiotic Properties of Chloramphenicol Reduction Products. Antimicrobial Agents and Chemotherapy, 13(2), 193-198. [Link]

  • Dinos, G. P., Athanassopoulos, C. M., & Kalpaxis, D. L. (2016). Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. Antibiotics, 5(2), 20. [Link]

  • Gold Standard Diagnostics. (n.d.). Chloramphenicol ELISA. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, May 20). Synthesis of Chloramphenicol [Video]. YouTube. [Link]

  • Cusabio. (n.d.). Chloramphenicol (CAP) ELISA Kit. Retrieved from [Link]

  • Kulakov, I. V., et al. (2026). Analogues of the Antibiotic Chloramphenicol. Synthesis, Docking, and Biological Properties of Products of N-and O-Acetylation of (1S,2S)-2-Amino-1-(4-nitrophenyl)- propane-1,3-diol (D-(-)threoamine). Russian Journal of Bioorganic Chemistry, 52, 18-31. [Link]

Sources

Comparative

benchmarking 2-Bromo-1-(4-nitrophenyl)ethanol against known standards

Benchmarking 2-Bromo-1-(4-nitrophenyl)ethanol: Chiral Purity & Process Efficiency in -Blocker Synthesis Executive Summary In the high-stakes landscape of -blocker synthesis—specifically for Sotalol and Nifenalol —the cho...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking 2-Bromo-1-(4-nitrophenyl)ethanol: Chiral Purity & Process Efficiency in -Blocker Synthesis

Executive Summary

In the high-stakes landscape of


-blocker synthesis—specifically for Sotalol  and Nifenalol —the choice of the chiral building block dictates the downstream purification burden.[1] While 4-nitrostyrene oxide  (the epoxide) has historically been the standard electrophile for amine opening, 2-Bromo-1-(4-nitrophenyl)ethanol (BNPE)  has emerged as a superior intermediate when generated via biocatalysis.[1]

This guide benchmarks BNPE against its epoxide and ketone precursors, demonstrating that direct enzymatic reduction of the


-bromo ketone  offers a higher enantiomeric excess (ee >99%) and a safer process profile than the traditional epoxide ring-opening route.[1]
Part 1: The Comparative Landscape

The synthesis of Sotalol requires the introduction of a chiral hydroxyl group and an isopropylamine moiety. We benchmark three approaches:

  • Standard Chemical: NaBH

    
     reduction of 2-bromo-4'-nitroacetophenone (Racemic).[1]
    
  • Epoxide Route: Ring opening of 4-nitrostyrene oxide (Racemic or Chiral).[1]

  • Biocatalytic Advanced: Asymmetric reduction to chiral BNPE (Enantiopure).

Table 1: Process Efficiency & Quality Metrics
MetricRoute A: Chemical Reduction (NaBH

)
Route B: Epoxide Ring Opening Route C: Biocatalytic BNPE (Recommended)
Starting Material 2-Bromo-4'-nitroacetophenone4-Nitrostyrene2-Bromo-4'-nitroacetophenone
Chirality Racemic (50:[1]50)Variable (Requires chiral catalyst)>99% ee (R or S tunable)
Atom Economy HighMedium (Oxidation step required)High
Safety Profile Moderate (H

generation)
High Risk (Epoxides are potential mutagens)Low Risk (Aqueous buffers)
Purification Requires Chiral HPLC/ResolutionDistillation/ColumnFiltration/Extraction
Downstream Yield ~35% (after resolution)~85% (Racemic)~92% (Enantiopure)
Table 2: Reactivity Profile – BNPE vs. 4-Nitrostyrene Oxide[1]
Feature2-Bromo-1-(4-nitrophenyl)ethanol (BNPE) 4-Nitrostyrene Oxide
Electrophilicity Latent.[1] Activated by base to form epoxide in situ.Active. Reacts immediately with nucleophiles.
Regioselectivity High. Controlled by base addition rate.Moderate. Can suffer from attack at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-carbon.[1]
Stability Stable solid at RT.Volatile liquid; prone to polymerization.
Storage Standard chemical storage.Requires refrigeration/stabilizers.
Part 2: Technical Deep Dive
1. The Enantiomeric Advantage

The primary driver for shifting to BNPE is the ability to access the (R)-enantiomer (for Nifenalol) or (S)-enantiomer (for Sotalol) directly.[1] Traditional chemical reduction yields a racemate, necessitating a wasteful resolution step with L-mandelic acid, often discarding 50% of the material.

By utilizing ketoreductases (KREDs) or specific lipases (e.g., Pseudomonas sp. or Aspergillus sp.), the ketone (CAS 99-81-0) is reduced to BNPE with near-perfect stereocontrol.[1] This "chiral-at-source" strategy eliminates the need for toxic resolving agents later in the pipeline.[1][2]

2. Mechanism of Action: The In Situ Epoxide

While the epoxide route seems more direct, BNPE acts as a "masked" epoxide. Under the basic conditions required for the amine addition (e.g., isopropylamine for Sotalol), the bromohydrin cyclizes to the epoxide in situ.

  • Benefit: This prevents the accumulation of high concentrations of the potentially genotoxic epoxide. The epoxide is formed and immediately consumed by the amine, keeping the steady-state concentration of the hazardous intermediate low.[1]

Part 3: Experimental Protocols
Protocol A: Biocatalytic Synthesis of (R)-BNPE (The "Gold Standard")

This protocol utilizes a KRED system for asymmetric reduction, superior to the lipase resolution method due to 100% theoretical yield.[1]

Reagents:

  • Substrate: 2-Bromo-4'-nitroacetophenone (50 mM)[1]

  • Enzyme: KRED-101 (or equivalent commercial Ketoreductase)[1]

  • Cofactor: NADP+ / Isopropanol (for regeneration)[1]

  • Buffer: Phosphate buffer (100 mM, pH 7.0)

Procedure:

  • Preparation: Dissolve the substrate in a minimal amount of DMSO (5% v/v final concentration).

  • Reaction: Add the substrate solution to the phosphate buffer containing the enzyme (5 mg/mL) and cofactor recycling system.

  • Incubation: Stir at 30°C and 250 rpm for 24 hours. Monitor consumption of ketone via HPLC (C18 column, Acetonitrile:Water 60:40).

  • Workup: Extract the reaction mixture with Ethyl Acetate (3x). Dry the organic layer over MgSO

    
     and concentrate in vacuo.
    
  • Validation: Analyze enantiomeric excess using Chiral HPLC (Chiralcel OD-H). Expect >99% ee.

Protocol B: Conversion to (S)-Sotalol (Benchmarking Utility)

Demonstrates the "Masked Epoxide" utility of BNPE.

Reagents:

  • (R)-2-Bromo-1-(4-nitrophenyl)ethanol (from Protocol A)[1]

  • Isopropylamine (3.0 equivalents)[1]

  • Potassium Carbonate (2.0 equivalents)[1]

  • Solvent: Methanol[3]

Procedure:

  • Dissolution: Dissolve (R)-BNPE (10 mmol) in Methanol (50 mL).

  • Addition: Add K

    
    CO
    
    
    
    followed by dropwise addition of isopropylamine.
  • Reflux: Heat the mixture to reflux (65°C) for 4 hours.

    • Note: The base promotes the formation of the (R)-epoxide in situ, which is then attacked by the amine with inversion of configuration to yield the (S)-amino alcohol.[1]

  • Isolation: Evaporate solvent. Resuspend residue in water and extract with DCM.

  • Reduction: The resulting nitro-amino alcohol is then hydrogenated (Pd/C, H

    
    ) to yield Sotalol.[1]
    
Part 4: Visualization of Pathways

The following diagrams illustrate the comparative pathways and the mechanistic advantage of the BNPE route.

G cluster_0 Route A: Chemical (Standard) cluster_1 Route B: Biocatalytic (Advanced) Ketone 2-Bromo-4'-nitroacetophenone (CAS 99-81-0) NaBH4 NaBH4 Reduction Ketone->NaBH4 Biocat KRED Biocatalysis Ketone->Biocat RacemicBNPE Racemic BNPE (50:50 R/S) NaBH4->RacemicBNPE Resolution Chiral Resolution (L-Mandelic Acid) RacemicBNPE->Resolution Loss 50% Yield Loss Resolution->Loss Drug (S)-Sotalol Precursor Resolution->Drug Purified PureBNPE (R)-BNPE (>99% ee) Biocat->PureBNPE PureBNPE->Drug Direct Amination (Inversion)

Figure 1: Comparison of Synthetic Pathways.[1] Route B (Biocatalytic) bypasses the yield loss associated with chiral resolution in Route A.

Mechanism BNPE BNPE (Bromohydrin) Epoxide Transient Epoxide (In Situ) BNPE->Epoxide Cyclization Base Base (K2CO3) Base->Epoxide Promotes Product Chiral Amino Alcohol Epoxide->Product Nucleophilic Attack Amine Isopropylamine Amine->Product Attacks

Figure 2: Mechanistic Flow.[4] BNPE serves as a stable precursor to the reactive epoxide, allowing for safer, controlled reaction kinetics.

References
  • Kamal, A., et al. (2005). "Synthesis of

    
    -adrenergic blockers (R)-nifenalol and (S)-sotalol via a highly efficient resolution of a bromohydrin precursor." Tetrahedron: Asymmetry, 16(3), 717-725.[1] Link[1]
    
  • Muthukrishnan, M., et al. (2006). "A convenient synthesis of d-Sotalol."[1][2] Indian Journal of Chemistry, 45B, 2506-2509.[1] Link

  • Thermo Scientific Chemicals. (n.d.). "2-Bromo-4'-nitroacetophenone Product Specifications." Fisher Scientific. Link[1]

  • Azizi, N., & Saidi, M. R. (2005). "Highly regioselective ring-opening of epoxides with amines."[1][5] Organic Letters, 7(17), 3649–3651. Link[1]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 66840, 2-Bromo-1-(4-nitrophenyl)ethanone." Link[1]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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